Flazin
説明
This compound has been reported in Glycine max, Ophiocordyceps sinensis, and Brucea javanica with data available.
structure given in first source
Structure
3D Structure
特性
IUPAC Name |
1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBWYUYKHHILLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142890 | |
| Record name | Flazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100041-05-2 | |
| Record name | Flazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100041-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flazin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100041052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 233 °C | |
| Record name | Flazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Flazin (Flunarizine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flazin, the brand name for the pharmacological agent Flunarizine (B1672889), is a diphenylpiperazine derivative with a multifaceted mechanism of action, primarily utilized for the prophylactic treatment of migraine. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which Flunarizine exerts its therapeutic effects. The core of its action lies in its ability to non-selectively block voltage-gated calcium channels, particularly of the T-type and L-type. Beyond this primary function, Flunarizine also exhibits significant antagonistic activity at histamine (B1213489) H1 and dopamine (B1211576) D2 receptors, along with binding to calmodulin. This multi-target profile contributes to its efficacy in migraine prevention by modulating neuronal excitability, neurotransmitter release, and vascular tone. This document details the quantitative pharmacology, experimental methodologies for its characterization, and the intricate signaling pathways involved.
Introduction
Migraine is a complex neurological disorder characterized by recurrent episodes of debilitating headaches, often accompanied by sensory disturbances. The pathophysiology of migraine is not entirely elucidated but is believed to involve neuronal hyperexcitability, cortical spreading depression (CSD), and the activation of the trigeminovascular system. Flunarizine has been a mainstay in migraine prophylaxis for decades, and a thorough understanding of its mechanism of action is crucial for its optimal use and for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current knowledge of Flunarizine's pharmacological actions.
Quantitative Pharmacological Data
The multifaceted nature of Flunarizine's mechanism of action is reflected in its binding affinities and inhibitory concentrations across various molecular targets.
Table 1: Receptor Binding Affinities and Ion Channel Inhibition of Flunarizine
| Target | Parameter | Value | Species | Assay Method | Reference |
| Dopamine D2 Receptor | K_i_ | 112 ± 9 nM | Rat | [³H]spiperone binding | [1] |
| Dopamine D1 Receptor | K_i_ | 532 ± 39 nM | Rat | [³H]SCH 23390 binding | [1] |
| Histamine H1 Receptor | K_i_ | ~86 nM | Guinea-pig | Ligand-binding techniques | [2] |
| Voltage-gated Na+ Channels (Tetrodotoxin-resistant) | IC_50_ | 2.89 µmol/L | Mouse | Whole-cell patch-clamp | [3] |
| High-voltage activated Ca2+ Channels | IC_50_ | 2.73 µmol/L | Mouse | Whole-cell patch-clamp | [3] |
| Calmodulin | - | Competitive antagonism | Bovine | Phosphodiesterase activity assay | [4][5] |
Table 2: Human Pharmacokinetic Parameters of Flunarizine
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (T_max_) | 2 - 4 hours | Single oral dose | [6][7] |
| Protein Binding | >99% | - | [3][7] |
| Volume of Distribution (V_d_) | ~78 L/kg (healthy subjects) | - | [7] |
| ~207 L/kg (epileptic patients) | - | [7] | |
| Elimination Half-life (t_1/2_) | 5 - 15 hours | Single dose | [3] |
| 18 - 19 days | Multiple doses | [3] |
Core Mechanisms of Action and Signaling Pathways
Flunarizine's prophylactic effect in migraine is attributed to its influence on several key pathophysiological processes.
Blockade of Voltage-Gated Calcium Channels
Flunarizine is a non-selective blocker of voltage-dependent calcium channels, with a notable effect on T-type and L-type channels.[8] By inhibiting the influx of calcium into neurons, Flunarizine reduces neuronal hyperexcitability, a key factor in the initiation of migraine attacks.[9] This action is particularly relevant in the trigeminal ganglion neurons, where it can dampen the transmission of nociceptive signals.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Interactions of verapamil, D 600, flunarizine and nifedipine with cerebral histamine-receptors. | BioGRID [thebiogrid.org]
- 3. Flunarizine - Wikipedia [en.wikipedia.org]
- 4. Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flunarizine [drugcentral.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. e-lactancia.org [e-lactancia.org]
- 8. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 9. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Flazin: A Technical Whitepaper on the β-Carboline Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flazin, a naturally occurring β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community. Found in a variety of fermented foods, fruits, and vegetables, this heterocyclic molecule has demonstrated a range of promising biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and key pharmacological effects, including its roles as a regulator of lipid metabolism, an activator of the Nrf2 antioxidant pathway, and an inhibitor of non-enzymatic protein glycation. Detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways are presented to support further research and development efforts.
Introduction to this compound
This compound, with the chemical name 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is classified as a harmala alkaloid, a subset of β-carbolines[1]. These compounds are characterized by a tricyclic pyrido[3,4-b]indole ring system[2]. This compound is formed from the reaction of L-tryptophan with 3-deoxyglucosone, a product of the Maillard reaction, particularly under acidic conditions and with heating[2][3][4][5][6].
Its natural occurrence has been identified in a variety of food sources, including soy sauce, beer, balsamic vinegar, honey, and notably in tomato products like juices and purees[3][4][6]. It has also been isolated from cherry tomato juice[7][8]. The presence of this compound in the daily diet suggests its potential as a nutraceutical and a lead compound for therapeutic development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, based on data from the PubChem database[1].
| Property | Value |
| Molecular Formula | C₁₇H₁₂N₂O₄ |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
| CAS Number | 100041-05-2 |
| Physical Description | Solid |
| Melting Point | 231 - 233 °C |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities with potential therapeutic applications. The following sections detail its key effects, supported by quantitative data and experimental methodologies.
Regulation of Lipid Metabolism
This compound has been identified as a regulator of lipid droplets (LDs) and lipid metabolism, suggesting its potential in addressing lipid disorders[9]. Studies have shown that this compound can significantly decrease cellular triglyceride (TG) levels and reduce the size of lipid droplets[9][10].
| Parameter | This compound Concentration | Result | Reference |
| Cellular Triglyceride (TG) | 40 µM, 80 µM | 12.0 - 22.4% decrease in cellular TG compared to modeling groups. | [9][10] |
| Cellular Neutral Lipid Content | 40 µM, 80 µM | 17.4 - 53.9% reduction in cellular neutral lipid content. | [9][10] |
| Lipid Droplet (LD) Size | 40 µM, 80 µM | 10.0 - 35.3% decrease in LD size. | [9][10] |
This protocol is based on methodologies used to study the effects of compounds on lipid accumulation in hepatocytes[11].
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Lipid Accumulation: To mimic conditions of lipid overload, cells are treated with a mixture of oleic acid and palmitic acid.
-
This compound Treatment: Cells are co-incubated with the fatty acid mixture and various concentrations of this compound.
-
Lipid Droplet Staining: After the incubation period, cells are fixed and stained with a fluorescent dye that specifically labels neutral lipids within lipid droplets (e.g., BODIPY 493/503 or Nile Red).
-
Quantification: The intensity of the fluorescence is measured using a fluorescence microscope or a plate reader to quantify the amount of lipid accumulation. Cell viability assays (e.g., MTT or CCK-8) are performed in parallel to ensure that the observed effects are not due to cytotoxicity.
This compound's mechanism for regulating lipid metabolism involves the modulation of key genes involved in lipogenesis (fatty acid synthesis) and lipolysis (fatty acid breakdown)[9].
Activation of the Nrf2 Antioxidant Pathway
This compound has been identified as a potent activator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress[12]. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes.
| Parameter | This compound Concentration | Result | Reference |
| Cytotoxicity (IC₅₀) in C3A hepatocytes | < 500 µM | This compound showed low cytotoxicity. | [12] |
| Cytoprotection against pro-oxidant | Not specified | Greater than 3-fold increase in cytoprotection compared to the control. | [12] |
| Gene Expression | Not specified | Increased expression of Nrf2-dependent phase II enzyme genes and their products (NQO1, GSTP, and GSH proteins). | [12] |
This protocol is a generalized procedure based on studies of Nrf2 activation[12].
-
Cell Culture: Human hepatocyte cells (e.g., C3A) are cultured in an appropriate medium.
-
This compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Gene Expression Analysis (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the mRNA levels of Nrf2 target genes (e.g., NQO1, GSTP1, GCLC).
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific antibodies to detect the protein levels of NQO1, GSTP, and other Nrf2-regulated proteins.
-
Functional Assays: The enzymatic activity of quinone oxidoreductase 1 (NQO1) can be measured using a colorimetric assay. Glutathione (GSH) levels can be quantified using commercially available kits.
Under normal conditions, Keap1 targets Nrf2 for degradation. This compound is proposed to interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.
Inhibition of Non-Enzymatic Protein Glycation
This compound has been shown to inhibit the non-enzymatic glycation of proteins, a process that contributes to the pathology of diabetes and neurodegenerative disorders[7][8]. It also demonstrates peroxynitrite scavenging activity[7][8].
| Parameter | IC₅₀ / EC₅₀ Value | Reference |
| Bovine Serum Albumin (BSA) Glycation (IC₅₀) | 85.31 µM | [10] |
| Peroxynitrite (ONOO⁻) Scavenging (EC₅₀) | 71.99 µM | [10] |
This protocol is based on standard methods for assessing anti-glycation activity[7][8].
-
Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA) as the model protein, a monosaccharide (e.g., glucose or fructose) as the glycating agent, and a phosphate (B84403) buffer.
-
This compound Treatment: Different concentrations of this compound are added to the reaction mixture. A control group without this compound is also prepared.
-
Incubation: The mixtures are incubated at 37°C for an extended period (e.g., several days or weeks) to allow for the formation of advanced glycation end products (AGEs).
-
Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., 370 nm excitation and 440 nm emission).
-
Calculation of Inhibition: The percentage inhibition of glycation by this compound is calculated by comparing the fluorescence intensity of the this compound-treated samples to that of the control.
Synthesis and Quantification
Synthesis
The formation of this compound occurs through the Pictet-Spengler reaction between L-tryptophan and 3-deoxyglucosone[2][3][4][5][6]. While naturally formed during food processing, chemical synthesis methods for this compound and its analogs have also been developed for research purposes[12][13].
Quantification
High-performance liquid chromatography (HPLC) with fluorescence detection is a common and sensitive method for the quantification of this compound in various matrices, including food samples[3][4][6].
This is a general outline based on methods for analyzing similar compounds.
-
Sample Preparation: The sample (e.g., food extract) is prepared by extraction with a suitable solvent, followed by filtration.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution is typically used with a mobile phase consisting of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Fluorescence Detection: this compound is detected by a fluorescence detector set at an appropriate excitation and emission wavelength.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated using this compound standards of known concentrations.
Conclusion and Future Directions
This compound, a β-carboline alkaloid found in the human diet, exhibits a compelling profile of biological activities. Its ability to modulate lipid metabolism, activate the Nrf2 antioxidant pathway, and inhibit protein glycation positions it as a promising candidate for further investigation in the context of metabolic disorders, oxidative stress-related diseases, and diabetic complications. The data and protocols presented in this whitepaper provide a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural product. Future research should focus on in vivo studies to validate the observed in vitro effects, further elucidate the molecular mechanisms of action, and explore the development of this compound analogs with enhanced potency and bioavailability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation, Identification, and Occurrence of the Furan-Containing β-Carboline this compound Derived from l-Tryptophan and Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Flazin in Fermented Foods: A Technical Guide to its Natural Sources and Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flazin, a β-carboline alkaloid with the chemical formula C17H12N2O4, is a bioactive compound found in a variety of fermented and processed foods.[1] Emerging research has highlighted its potential as a modulator of key cellular pathways, including the Keap1-Nrf2 antioxidant response, inhibition of non-enzymatic protein glycation, and regulation of lipid metabolism. This technical guide provides an in-depth overview of the natural sources of this compound in fermented foods, detailed experimental protocols for its analysis and bioactivity assessment, and a summary of quantitative data to support further research and development.
Introduction to this compound
This compound, also known by its chemical name 1-[5-(Hydroxymethyl)-2-furanyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a harmala alkaloid.[1] It is formed from the reaction of L-tryptophan with carbohydrates, particularly fructose (B13574), during food processing and fermentation.[2] Its presence has been identified in a range of food products, with notable concentrations in fermented foods like soy sauce and miso.[2][3] The biological activities of this compound have garnered scientific interest, particularly its role as an activator of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.[4] Furthermore, studies have demonstrated its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications, and to regulate lipid droplet accumulation in cells.[5][6]
Natural Sources of this compound in Fermented Foods
This compound is a diet-derived bioactive constituent primarily found in fermented foods.[6] Its concentration can vary significantly depending on the raw materials, fermentation process, and processing conditions.
Table 1: Quantitative Data on this compound Concentration in Fermented Foods
| Fermented Food Product | This compound Concentration (µg/g or µg/mL) | Reference |
| Miso | 3.5 - 124.8 µg/g | [3] |
| Soy Sauce (Koikuchi) | 9.4 µg/mL (mean) | [2] |
| Soy Sauce (Tamari) | Not specified | |
| Balsamic Vinegar | Detected | [2] |
| Beer | Detected | [2] |
Biological Activities and Quantitative Data
This compound exhibits several bioactivities with potential therapeutic applications. The following table summarizes the key activities and associated quantitative data from in vitro studies.
Table 2: Summary of this compound's Biological Activities and Quantitative Data
| Biological Activity | Experimental Model | Key Findings | Quantitative Data | Reference |
| Keap1-Nrf2 Pathway Activation | Human hepatocytes (C3A cells) | This compound activates the Keap1-Nrf2 system, leading to increased expression of Nrf2-dependent phase II enzymes. | Lowest cytotoxicity (IC50 < 500 μM) and highest capacity to activate the Keap1-Nrf2 system among compounds tested. | [4] |
| Inhibition of Non-enzymatic Protein Glycation | Bovine Serum Albumin (BSA) and insulin (B600854) glycation assays | This compound inhibits the formation of advanced glycation end-products (AGEs). | Good inhibition of monosaccharide-induced non-enzymatic glycation. | [5] |
| Lipid Droplet Regulation | Human kidney proximal tubular epithelial (HK-2) cells | This compound reduces cellular neutral lipid content and lipid droplet size. | Significantly decreased cellular triglyceride (TG) by 12.0–22.4%; Reduced cellular neutral lipid content by 17.4–53.9% and lipid droplet size by 10.0–35.3%. | [6] |
| Xanthine (B1682287) Oxidase Inhibition | In vitro enzyme assay | This compound exhibits strong xanthine oxidase inhibitory activity. | IC50 = 0.51 ± 0.05 mM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Extraction and Quantification of this compound from Fermented Foods by HPLC
This protocol describes a general method for the extraction and quantification of this compound from a fermented food matrix, such as miso or soy sauce, using High-Performance Liquid Chromatography (HPLC).
4.1.1. Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (ultrapure)
-
This compound standard (synthesized or purchased)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
4.1.2. Sample Preparation and Extraction
-
Homogenization: Homogenize 1-5 g of the fermented food sample. For liquid samples like soy sauce, use directly.
-
Extraction: Add 10-20 mL of methanol to the homogenized sample.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 5 mL) of 10% methanol in water.
4.1.3. Solid Phase Extraction (SPE) Clean-up
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the reconstituted extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.
-
Elution: Elute this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the mobile phase.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
4.1.4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector (Excitation: 365 nm, Emission: 440 nm) or a Diode Array Detector (DAD) monitoring at 270 nm and 365 nm. For higher specificity and confirmation, a mass spectrometer (MS) can be used.
4.1.5. Quantification
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Assessment of Keap1-Nrf2 Pathway Activation
This protocol outlines a method to assess the activation of the Keap1-Nrf2 pathway in a human hepatocyte cell line (e.g., C3A or HepG2) treated with this compound, using Western blot analysis.
4.2.1. Cell Culture and Treatment
-
Culture C3A or HepG2 cells in the recommended medium and conditions.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
4.2.2. Protein Extraction
-
Wash the cells with ice-cold Phosphate (B84403) Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
4.2.3. Western Blot Analysis
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), and a loading control like β-actin or GAPDH (1:5000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vitro Non-Enzymatic Protein Glycation Inhibition Assay
This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on the formation of advanced glycation end-products (AGEs) using Bovine Serum Albumin (BSA) and fructose.
4.3.1. Reagents
-
Bovine Serum Albumin (BSA)
-
D-Fructose
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium azide (B81097)
-
This compound
-
Aminoguanidine (positive control)
4.3.2. Assay Procedure
-
Prepare a reaction mixture containing BSA (10 mg/mL) and fructose (500 mM) in 0.1 M phosphate buffer (pH 7.4) with 0.02% sodium azide to prevent microbial growth.
-
Add different concentrations of this compound (e.g., 10, 50, 100 µM) to the reaction mixture.
-
Include a control group (BSA + fructose), a blank group (BSA alone), and a positive control group (BSA + fructose + aminoguanidine).
-
Incubate the mixtures in a sterile, sealed container at 37°C for 7-21 days.
-
After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Calculate the percentage of inhibition of AGE formation using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
Lipid Droplet Regulation Assay (Oil Red O Staining)
This protocol details a method to assess the effect of this compound on lipid accumulation in a cell line prone to lipid droplet formation (e.g., oleic acid-treated HepG2 cells) using Oil Red O staining.
4.4.1. Cell Culture and Treatment
-
Culture HepG2 cells in the appropriate medium.
-
Seed the cells in 24-well plates and allow them to attach.
-
Induce lipid accumulation by treating the cells with oleic acid (e.g., 200 µM) for 24 hours.
-
Co-treat the cells with different concentrations of this compound (e.g., 10, 50, 100 µM) along with oleic acid. Include a vehicle control and an oleic acid-only control.
4.4.2. Oil Red O Staining Procedure
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.
-
Washing: Wash the cells twice with distilled water.
-
Dehydration: Wash the cells with 60% isopropanol (B130326) for 5 minutes.
-
Staining: Remove the isopropanol and add freshly prepared Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstaining: Stain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.
-
Visualization: Visualize the lipid droplets (stained red) under a microscope.
4.4.3. Quantification of Lipid Accumulation
-
After staining, elute the Oil Red O from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol eluate to a 96-well plate.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage reduction in lipid accumulation compared to the oleic acid-only control.
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway and the Role of this compound
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and phase II detoxification enzymes.
Caption: Keap1-Nrf2 signaling pathway and this compound's mechanism of action.
Experimental Workflow: this compound Quantification by HPLC
Caption: Workflow for this compound quantification in fermented foods by HPLC.
Experimental Workflow: Western Blot for Nrf2 Activation
Caption: Workflow for Western blot analysis of Nrf2 pathway activation.
Conclusion
This compound is a promising bioactive compound found in fermented foods with demonstrated potential in modulating key cellular pathways related to oxidative stress, glycation, and lipid metabolism. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its extraction and application from natural food sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Presence of this compound in Miso and Identification of Four Tryptophan-Derived ß-Carbolines Formed during Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
The Discovery of Flazin in Cherry Tomato Juice: A Novel Inhibitor of Non-Enzymatic Protein Glycation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hyperglycemic conditions and associated oxidative stress are known to accelerate non-enzymatic protein glycation, a process implicated in the progression of diabetic complications and neuronal disorders.[1][2][3][4] This document details the discovery and characterization of Flazin , an alkaloid isolated from cherry tomato (Solanum lycopersicum var. cerasiforme) juice.[1][2][3][4] Research has identified this compound as a potent inhibitor of monosaccharide-induced non-enzymatic glycation of bovine pancreas insulin (B600854) and bovine serum albumin (BSA).[1][2][3][4] Furthermore, this compound demonstrates significant peroxynitrite scavenging activity, suggesting a dual mechanism of action in combating carbonyl and nitrosative stress.[1][2][3][4] Molecular dynamics simulations have further elucidated its interaction with key insulin residues involved in glycation.[1][2][3][4] These findings present this compound as a promising lead compound for the development of therapeutic agents targeting diabetes and neurodegenerative diseases.[1][3]
Introduction
The Maillard reaction, or non-enzymatic glycation, is a cascade of reactions initiated by the binding of a reducing sugar to the amino group of a protein, forming a Schiff base.[2] This process leads to the formation of Advanced Glycation End-products (AGEs), which contribute to the pathophysiology of numerous chronic diseases.[2] Cherry tomatoes are a known source of various bioactive compounds, including carotenoids, vitamins, and phenolic compounds.[5] A systematic investigation into the constituents of cherry tomato juice led to the isolation of 19 compounds, including the alkaloid this compound.[1][2][3][4] This paper summarizes the experimental journey from isolation to the functional characterization of this compound as a novel anti-glycation agent.
Isolation and Characterization of Compounds from Cherry Tomato Juice
A total of 19 compounds were isolated from the methanol-soluble fraction of cherry tomato juice.[2] These compounds belong to diverse chemical classes, including alkaloids, steroidal saponins, phenolic compounds, and nucleosides.[1][2][3][4] The inhibitory effects of these compounds on bovine serum albumin (BSA) glycation were evaluated.
Data Presentation: Inhibitory Activity on BSA Glycation
The following table summarizes the inhibitory concentration (IC50) values for selected compounds against BSA glycation.
| Compound Number | Compound Name | IC50 (μM) |
| 2 | This compound | 85.31 ± 0.68 |
| 11 | N/A | 193.22 ± 6.46 |
| 13 | N/A | 11.91 ± 1.27 |
| Positive Control | N/A | 953.15 ± 6.46 |
| Note: Data extracted from the study "Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice..."[2] Not all 19 compounds showed activity at the tested concentrations. Compound 13, while most potent, was not the focus of the paper's subsequent detailed analysis on this compound. |
Experimental Protocols
General Experimental Procedures
Nuclear Magnetic Resonance (NMR) spectra were recorded on a JEOL JNM-ECZ 600 MHz spectrometer. High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed using an Agilent 6530 Q-TOF LC/MS system.
Isolation of this compound and Other Compounds
-
Preparation of Juice : Fresh cherry tomatoes (10 kg) were juiced using a blender.
-
Solvent Extraction : The juice was filtered and partitioned sequentially with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
Fractionation : The n-BuOH soluble fraction (21.3 g) was subjected to Diaion HP-20 column chromatography, eluting with a stepwise gradient of methanol (B129727) (MeOH) in water.
-
Chromatographic Separation : The 80% MeOH fraction was further separated using silica (B1680970) gel column chromatography with a gradient of chloroform-methanol-water.
-
Purification : Repeated steps of octadecylsilanized (ODS) silica gel column chromatography and high-performance liquid chromatography (HPLC) were used to isolate the 19 compounds, including this compound.
In Vitro Protein Glycation Inhibition Assay
-
Reaction Mixture : A solution containing Bovine Serum Albumin (BSA) (10 mg/mL), glucose (80 mg/mL), and fructose (B13574) (240 mg/mL) in phosphate (B84403) buffer was prepared.
-
Incubation : The test compounds (at various concentrations) were added to the reaction mixture and incubated at 37 °C for 7 days in the dark.
-
Fluorescence Measurement : After incubation, the fluorescence intensity of the generated AGEs was measured using a fluorescence spectrophotometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
IC50 Calculation : The concentration of the compound that inhibited AGE formation by 50% (IC50) was calculated.
Peroxynitrite Scavenging Activity Assay
-
Reaction Buffer : A solution of 50 mM potassium phosphate buffer (pH 7.4) was prepared.
-
DHR 123 Oxidation : Dihydrorhodamine 123 (DHR 123) was used as a fluorescent probe.
-
Measurement : The fluorescence was measured with an excitation at 485 nm and emission at 535 nm, with and without the test compound, after the addition of the peroxynitrite donor SIN-1.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Isolation and Bioassay Workflow for this compound.
Signaling Pathway: Mechanism of Action
Caption: this compound's Dual Inhibitory and Scavenging Mechanism.
Mechanism of Action and In Silico Analysis
This compound's protective effects stem from two primary actions:
-
Inhibition of Glycation : this compound directly interferes with the non-enzymatic glycation process, reducing the formation of harmful AGEs.[1][2][3][4]
-
Peroxynitrite Scavenging : By neutralizing peroxynitrite anions, this compound prevents the nitration of tyrosine residues in proteins, another modification that leads to cellular damage.[1][2][3][4]
Molecular dynamics simulations provided further insight, revealing that this compound consistently interacts with key residues on the insulin molecule (Phe1, Val2, Tyr26, and Lys29).[1][3][4] These residues are critical in the processes of insulin glycation and dimerization, suggesting a specific molecular basis for this compound's inhibitory activity.[1][3][4]
Conclusion and Future Directions
The discovery of this compound in cherry tomato juice marks a significant advancement in the search for natural compounds with therapeutic potential against chronic diseases. Its demonstrated ability to inhibit protein glycation and scavenge reactive nitrogen species positions it as a strong candidate for further preclinical and clinical investigation.[1][3] Future research should focus on optimizing its synthesis, evaluating its efficacy in in vivo models of diabetes and neurodegeneration, and further exploring its structure-activity relationship to develop even more potent derivatives.
References
- 1. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rs.mfu.ac.th [rs.mfu.ac.th]
Flazin: A Novel Inhibitor of Protein Glycation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of flazin, an alkaloid isolated from cherry tomato juice, as a potent inhibitor of non-enzymatic protein glycation. This process, a key factor in the pathogenesis of diabetic complications and neurodegenerative diseases, involves the non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs).[1][2][3][4][5] this compound has demonstrated significant potential in mitigating this process, positioning it as a promising lead compound for therapeutic development.[1][2][3]
Quantitative Analysis of this compound's Anti-Glycation Activity
In vitro studies have quantified the inhibitory effects of this compound on the glycation of bovine pancreas insulin (B600854) (BPI) and bovine serum albumin (BSA) induced by different monosaccharides. The data, summarized below, highlights the potent anti-glycation properties of this compound, particularly in comparison to other isolated compounds and its own aglycone.
| Model System | Glycating Agent | Compound | IC50 (μM) | % Inhibition |
| Bovine Pancreas Insulin (BPI) Glycation | D-Ribose | This compound | 190.21 ± 4.51 | |
| D-Glucose | This compound | 165.70 ± 5.64 | ||
| D-Ribose | Alkaloid 2 | 3.89 ± 0.31 | ||
| D-Glucose | Alkaloid 2 | 1.62 ± 0.07 | ||
| D-Ribose | Flavonoid 11 | 119.93 ± 6.09 | ||
| D-Glucose | Flavonoid 11 | 120.08 ± 5.86 | ||
| D-Ribose | Flavonoid 13 | 106.50 ± 5.28 | ||
| D-Glucose | Flavonoid 13 | 4.56 ± 0.36 | ||
| D-Ribose | Tomato Saponin 7 | 34.62 ± 1.06 | ||
| D-Glucose | Steroidal Compound 9 | 37.17 ± 4.88 | ||
| Data sourced from in vitro studies on compounds isolated from cherry tomato juice.[1] |
Mechanism of Action
This compound's inhibitory action on protein glycation is multifaceted. Molecular dynamics simulations have revealed that this compound interacts with key amino acid residues on insulin, namely Phe1, Val2, Tyr26, and Lys29.[1][2][3][4] These residues are critical in the processes of insulin glycation and dimerization. By binding to these sites, this compound likely shields them from attack by reducing sugars, thus preventing the initial steps of glycation.
Furthermore, this compound exhibits antioxidant properties by scavenging peroxynitrite anions.[1][2][3] This action is dose-dependent and contributes to the protection of proteins from nitration, another detrimental modification that often accompanies glycation in hyperglycemic conditions.[1][2][3][4]
Caption: this compound's dual mechanism in inhibiting protein glycation.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to assess the anti-glycation activity of this compound.
Bovine Pancreas Insulin (BPI) Glycation Assay
This assay evaluates the ability of a compound to inhibit the glycation of insulin, a critical protein in glucose metabolism.
-
Preparation of Solutions:
-
Prepare a stock solution of bovine pancreas insulin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of the glycating agents, D-ribose and D-glucose, in the same buffer.
-
Prepare stock solutions of this compound and any positive controls (e.g., aminoguanidine) at various concentrations.
-
-
Incubation:
-
In a microplate or microcentrifuge tubes, combine the BPI solution, the chosen glycating agent, and different concentrations of this compound or the control compound.
-
Include a control group with BPI and the glycating agent only, and a blank group with BPI alone.
-
Incubate the mixtures at 37°C for a specified period (e.g., 24-72 hours), allowing the glycation reaction to proceed.
-
-
Measurement of Glycation:
-
After incubation, measure the formation of advanced glycation end-products (AGEs). This is typically done by detecting the characteristic fluorescence of AGEs.
-
Use a fluorescence spectrophotometer with an excitation wavelength of approximately 320 nm and an emission wavelength of around 410 nm.[1]
-
The fluorescence intensity is directly proportional to the extent of glycation.
-
-
Data Analysis:
-
Calculate the percentage inhibition of glycation for each concentration of this compound using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to inhibit AGE formation by 50%.
-
Caption: Workflow for the BPI glycation inhibition assay.
Bovine Serum Albumin (BSA) Glycation Assay
This assay is a common and robust method for screening potential anti-glycation agents using a stable and readily available protein.
-
Preparation of Solutions:
-
Prepare a stock solution of bovine serum albumin (e.g., 10 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing sodium azide (B81097) to prevent bacterial growth.
-
Prepare stock solutions of the glycating agent (e.g., glucose or fructose) and the test compound (this compound) in the same buffer.
-
-
Incubation:
-
Mix the BSA solution with the glycating agent and various concentrations of this compound in a reaction vessel.
-
Establish control groups (BSA + glycating agent) and blank groups (BSA alone).
-
Incubate the mixtures at 37°C for an extended period, typically several weeks, to allow for significant AGE formation.
-
-
Measurement of Glycation:
-
The extent of glycation can be assessed using several methods:
-
Fluorescence Spectroscopy: Similar to the BPI assay, measure the characteristic fluorescence of AGEs (e.g., excitation at 370 nm, emission at 440 nm).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use specific antibodies to detect the formation of particular AGEs, such as carboxymethyl-lysine (CML).
-
SDS-PAGE: Analyze the protein bands for cross-linking and changes in molecular weight, which can be indicative of advanced glycation.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition and IC50 values as described for the BPI assay, based on the chosen measurement technique.
-
Caption: Logical workflow for the BSA glycation inhibition assay.
Conclusion
This compound, a naturally occurring alkaloid, has emerged as a significant inhibitor of non-enzymatic protein glycation. Its dual mechanism of action, involving both the direct protection of key protein residues and the scavenging of damaging reactive species, makes it a compelling candidate for further investigation. The quantitative data from in vitro assays underscore its potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other novel anti-glycation agents in the context of diabetes and neurodegenerative disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies. | Semantic Scholar [semanticscholar.org]
Flazin: A Comprehensive Technical Guide to its Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flazin, a naturally occurring β-carboline alkaloid, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biochemical and physical properties of this compound. It details its role as a potent inhibitor of non-enzymatic protein glycation and a scavenger of peroxynitrite, highlighting its potential therapeutic applications in metabolic and neurodegenerative disorders. Furthermore, this document elucidates this compound's function as a regulator of lipid metabolism, detailing its influence on lipolysis and lipogenesis. Comprehensive data on its physical characteristics are presented, alongside detailed experimental protocols for the key bioactivities discussed. Visual diagrams of its metabolic pathway influence and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and laboratory assessment.
Physicochemical Properties
This compound (systematic name: 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid) is a harmala alkaloid.[1] Its core structure consists of a β-carboline skeleton linked to a hydroxymethylfuran group. This unique structure underpins its chemical reactivity and biological functions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 308.29 g/mol | PubChem[1] |
| Melting Point | 231 - 233 °C | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| CAS Number | 100041-05-2 | PubChem[1] |
| ChEBI ID | CHEBI:69443 | PubChem[1] |
| HMDB ID | HMDB0033459 | PubChem[1] |
Biochemical Properties and Mechanisms of Action
This compound exhibits a range of biochemical activities, with significant implications for human health. Its primary roles identified to date are as an inhibitor of non-enzymatic protein glycation, a peroxynitrite scavenger, and a regulator of lipid metabolism.
Inhibition of Non-Enzymatic Protein Glycation
This compound has been identified as a potent inhibitor of non-enzymatic protein glycation, a process implicated in the pathogenesis of diabetic complications.[2] It demonstrates significant inhibitory effects on the formation of advanced glycation end-products (AGEs).
Table 2: Inhibitory Activity of this compound against Protein Glycation and Peroxynitrite
| Activity | IC₅₀ / EC₅₀ | Target/Assay | Source |
| BSA Glycation Inhibition | 85.31 μM (IC₅₀) | Bovine Serum Albumin (BSA) | ChemicalBook[3] |
| Peroxynitrite Scavenging | 71.99 μM (EC₅₀) | Peroxynitrite (ONOO⁻) | ChemicalBook[3] |
Molecular dynamics simulations have revealed that this compound can interact with key amino acid residues (Phe1, Val2, Tyr26, and Lys29) on insulin (B600854), which are crucial for insulin's glycation and dimerization.[2][4] By blocking these sites, this compound may prevent the structural and functional damage to insulin caused by glycation.
Peroxynitrite Scavenging Activity
This compound is an effective scavenger of peroxynitrite (ONOO⁻), a reactive nitrogen species that can induce cellular damage through nitration of proteins and other macromolecules.[2] This activity contributes to its potential neuroprotective and anti-inflammatory effects. The scavenging of peroxynitrite by this compound has been shown to block the tyrosine nitration of bovine serum albumin (BSA).[2][4]
Regulation of Lipid Metabolism
This compound has been demonstrated to act as a lipid droplet (LD) regulator, suggesting its potential in addressing lipid disorders.[5] It significantly decreases cellular triglyceride (TG) content by 12.0–22.4% in cellular models.[2] This effect is achieved through a dual mechanism: the promotion of lipolysis and the inhibition of lipogenesis.[1]
This compound treatment upregulates the mRNA expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis.[1] Concurrently, it downregulates the expression of key enzymes involved in fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanism by which this compound regulates lipid metabolism at the cellular level.
Caption: this compound's dual-action on lipid metabolism.
Experimental Protocols
The following are detailed methodologies for assessing the key bioactivities of this compound.
Inhibition of Protein Glycation (BSA-Glucose Assay)
This protocol is a common method to assess the in vitro inhibition of AGE formation.
Caption: Workflow for the BSA-glucose glycation assay.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
Prepare a concentrated glucose solution (e.g., 500 mM) in the same buffer.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Prepare a positive control inhibitor, such as Aminoguanidine.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, combine the BSA solution, glucose solution, and varying concentrations of this compound.
-
Include a control group with BSA and glucose but no inhibitor.
-
Include a blank group with BSA and buffer (no glucose).
-
The final volume for each reaction should be consistent.
-
-
Incubation:
-
Seal the plate or tubes and incubate at 37°C for an extended period (e.g., 7 to 15 days) in the dark to allow for the formation of AGEs.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity using a spectrofluorometer. The characteristic fluorescence of AGEs is typically measured at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of AGE formation for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
-
The IC₅₀ value can be determined by plotting the percent inhibition against the log of the this compound concentration.
-
Peroxynitrite Scavenging Assay
This protocol outlines a fluorometric method to determine the peroxynitrite scavenging capacity of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent probe that is quenched or enhanced by peroxynitrite (e.g., Dihydrorhodamine 123).
-
Prepare a solution of authentic peroxynitrite (ONOO⁻). The concentration should be determined spectrophotometrically just before use.
-
Prepare various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a known peroxynitrite scavenger (e.g., ebselen) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the fluorescent probe and different concentrations of this compound or the positive control.
-
Initiate the reaction by adding the peroxynitrite solution to each well.
-
A control group should contain the probe and peroxynitrite without any scavenger.
-
-
Fluorescence Measurement:
-
Immediately measure the change in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
The scavenging activity is determined by the ability of this compound to prevent the change in fluorescence caused by peroxynitrite.
-
Calculate the percentage of scavenging activity and determine the EC₅₀ value, which is the concentration of this compound required to scavenge 50% of the peroxynitrite.
-
Analysis of Lipid Metabolism Regulation (Cell-Based Assay)
This protocol describes how to assess this compound's effect on lipid accumulation and the expression of related genes in a cell culture model.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) under standard conditions.
-
Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g., oleic acid or palmitic acid).
-
Co-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Quantification of Intracellular Lipids:
-
After treatment, lyse the cells and measure the total intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.
-
Alternatively, stain the cells with a lipophilic dye such as Oil Red O or BODIPY to visualize and quantify lipid droplets using microscopy and image analysis software.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for genes involved in lipogenesis (e.g., ACC, FAS, SCD-1) and lipolysis (e.g., ATGL).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Compare the triglyceride content and lipid droplet accumulation in this compound-treated cells to the control cells.
-
Analyze the relative changes in gene expression to determine the effect of this compound on the transcriptional regulation of lipid metabolism pathways.
-
Conclusion
This compound is a promising bioactive compound with a multi-faceted mechanism of action. Its ability to inhibit protein glycation, scavenge reactive nitrogen species, and modulate lipid metabolism provides a strong rationale for its further investigation as a potential therapeutic agent for metabolic diseases such as diabetes and its complications, as well as conditions associated with oxidative stress and lipid dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the current understanding of this compound's biochemical and physical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Flazin: A Diet-Derived Bioactive Compound for Metabolic and Cellular Health
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Flazin, a naturally occurring β-carboline alkaloid, is emerging as a significant diet-derived bioactive compound with a range of potential therapeutic applications. Found predominantly in fermented foods and various fruit juices, this molecule has demonstrated compelling bioactivity in preclinical studies. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its effects on lipid metabolism and cellular antioxidant pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its molecular mechanisms of action.
Introduction
Diet-derived bioactive compounds are of increasing interest in the pharmaceutical and nutraceutical industries for their potential to modulate physiological processes and mitigate disease. This compound, a β-carboline alkaloid, has been identified in a variety of dietary sources, including fermented products like sake, rice vinegar, and soy sauce, as well as in fruit juices from cherry tomatoes, black currants, and Nitraria tangutorum.[1] Initial research has highlighted its diverse biological activities, including anti-HIV, antioxidant, and immunomodulatory properties.[1] More recent and detailed investigations, which form the core of this guide, have elucidated its significant roles in regulating lipid metabolism and activating cellular defense mechanisms against oxidative stress.
Chemical and Physical Properties
This compound is chemically identified as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid.[2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₂O₄ | [3][4][5] |
| Molecular Weight | 308.29 g/mol | [2][3][] |
| CAS Number | 100041-05-2 | [5][] |
| Appearance | Solid powder | [] |
| Solubility | Soluble in DMSO | [] |
| Class | β-carboline alkaloid | [1][7] |
Bioactive Properties and Mechanisms of Action
This compound exerts its biological effects through at least two distinct and significant signaling pathways: the regulation of lipid metabolism and the activation of the Keap1-Nrf2 antioxidant response pathway.
Regulation of Lipid Metabolism
This compound has been identified as a potent regulator of lipid metabolism, with the ability to ameliorate lipid accumulation in cells.[1][8] Studies have shown that this compound can significantly decrease cellular triglyceride (TG) and neutral lipid content.[1][8] This effect is attributed to its ability to modulate the expression of key genes involved in lipogenesis (fat synthesis) and lipolysis (fat breakdown).[1][8]
Specifically, this compound treatment has been shown to:
-
Promote Lipolysis: by upregulating the mRNA expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in lipid droplets.
-
Inhibit Lipogenesis: by downregulating the mRNA expression of key lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).
The proposed mechanism of this compound's action on lipid metabolism is illustrated in the following diagram.
Activation of the Keap1-Nrf2 Antioxidant Pathway
This compound is a potent activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon activation by inducers like this compound, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
This compound has been demonstrated to increase the expression of several Nrf2-dependent phase II detoxification and antioxidant enzymes, including:
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1)
-
Glutathione S-transferase P (GSTP)
-
Glutathione (GSH)
This mechanism contributes to this compound's antioxidant and cytoprotective effects. The activation of the Keap1-Nrf2 pathway by this compound is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Lipid Accumulation in HK-2 Cells
Data from a study using human kidney proximal tubular epithelial (HK-2) cells treated with fatty acids to induce lipid accumulation.[1]
| Treatment Group | Cellular Triglyceride (TG) Content (% of Control) | Cellular Neutral Lipid Content (% of Control) | Average Lipid Droplet (LD) Size (% of Control) |
| Palmitic Acid (PA) Model | |||
| PA (200 µM) | 100% | 100% | 100% |
| PA + this compound (40 µM) | 88.0% | 82.6% | Not significantly different |
| PA + this compound (80 µM) | 77.6% | 51.8% | 68.1% |
| Oleic Acid (OA) Model | |||
| OA (200 µM) | 100% | 100% | 100% |
| OA + this compound (40 µM) | 84.4% | 71.6% | Not significantly different |
| OA + this compound (80 µM) | 79.2% | 46.1% | 64.7% |
Table 2: Other Reported Bioactivities of this compound
| Activity | Metric | Value | Reference |
| Cytotoxicity (C3A cells) | IC₅₀ | > 500 µM | [7] |
| BSA Glycation Inhibition | IC₅₀ | 85.31 µM | [9] |
| Peroxynitrite Scavenging | EC₅₀ | 71.99 µM | [9] |
| Xanthine Oxidase Inhibition | IC₅₀ | 0.51 mM | [9] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key studies investigating this compound's bioactivity.
Lipid Metabolism Studies
The following protocols are based on the study "this compound as a Lipid Droplet Regulator against Lipid Disorders."[1]
4.1.1. Cell Culture and Lipid Overloading
-
Cell Line: Human kidney proximal tubular epithelial (HK-2) cells.
-
Culture Conditions: Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Lipid Overloading: To induce lipid accumulation, cells are treated with 200 µM palmitic acid (PA) or 200 µM oleic acid (OA) complexed with fatty-acid-free bovine serum albumin (BSA) for 24 hours. Control groups receive BSA vehicle alone.
-
This compound Treatment: this compound (dissolved in DMSO) is co-incubated with the fatty acids at concentrations of 40 µM and 80 µM. The final DMSO concentration in the culture medium is kept below 0.1%.
4.1.2. Cellular Triglyceride (TG) Content Measurement
-
Cell Lysis: After treatment, cells are washed with PBS and lysed.
-
Extraction: Lipids are extracted from the cell lysate using a solvent mixture (e.g., chloroform:methanol).
-
Quantification: The triglyceride content in the extract is determined using a commercial colorimetric assay kit. The absorbance is measured with a microplate reader, and TG levels are calculated based on a standard curve.
4.1.3. Lipid Droplet (LD) Staining and Analysis
-
Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde.
-
Staining: Fixed cells are stained with a fluorescent neutral lipid dye, such as BODIPY 493/503 or Oil Red O, to visualize lipid droplets. Cell nuclei are counterstained with DAPI.
-
Imaging: Images are acquired using a fluorescence microscope.
-
Quantification: Image analysis software (e.g., ImageJ) is used to quantify the total neutral lipid content (by measuring the total fluorescence intensity) and the average size of lipid droplets per cell.
4.1.4. Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR is performed using gene-specific primers for ATGL, ACC, FAS, SCD-1, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression levels are calculated using the 2-ΔΔCt method.
The general workflow for investigating this compound's effect on lipid metabolism is outlined below.
Keap1-Nrf2 Pathway Activation Studies
The following protocols are based on the study "this compound as a Promising Nrf2 Pathway Activator" and standard cell-based assays.[7]
4.2.1. Cell Culture and Treatment
-
Cell Line: Human hepatocyte cells (e.g., C3A or HepG2).
-
Culture Conditions: Standard culture conditions appropriate for the chosen cell line.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours). A known Nrf2 activator (e.g., sulforaphane) can be used as a positive control.
4.2.2. Nrf2 Nuclear Translocation (Western Blot)
-
Fractionation: After treatment, nuclear and cytoplasmic protein fractions are isolated from the cells using a nuclear extraction kit.
-
Western Blot: Protein concentrations are determined, and equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for Nrf2. Loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction) are used to ensure equal protein loading. A secondary antibody conjugated to HRP is then used for detection via chemiluminescence. An increase in the Nrf2 signal in the nuclear fraction indicates activation.
4.2.3. Nrf2 Target Gene Expression (RT-qPCR or Western Blot)
-
Gene Expression (RT-qPCR): As described in section 4.1.4, the mRNA levels of Nrf2 target genes (NQO1, GSTP, GCLC/GCLM for GSH synthesis) are quantified.
-
Protein Expression (Western Blot): Total cell lysates are analyzed by Western blot using primary antibodies against NQO1 and GSTP to determine if the increase in mRNA translates to increased protein levels.
Conclusion and Future Directions
This compound is a compelling diet-derived bioactive compound with well-documented effects on lipid metabolism and the cellular antioxidant response. Its ability to concurrently inhibit lipogenesis, promote lipolysis, and activate the protective Keap1-Nrf2 pathway positions it as a promising candidate for further investigation in the context of metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and diabetic nephropathy, where lipid accumulation and oxidative stress are key pathological features.
For drug development professionals, this compound represents a novel molecular scaffold that could be optimized for enhanced potency and specificity. Future research should focus on:
-
In vivo efficacy studies to validate the cellular findings in animal models of metabolic disease.
-
Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure-activity relationship (SAR) studies to identify key functional groups and guide the synthesis of more potent analogues.
-
Investigation of synergistic effects with existing therapies for metabolic and oxidative stress-related diseases.
The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the scientific and therapeutic exploration of this compound.
References
- 1. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The formation of Flazin from l-tryptophan and carbohydrates
An In-depth Examination of the Synthesis of a Bioactive β-Carboline from L-tryptophan and Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flazin, chemically known as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a furan-containing β-carboline alkaloid formed from the Maillard reaction between L-tryptophan and carbohydrates. This reaction is favored under acidic conditions and with the application of heat. This technical guide provides a comprehensive overview of the formation of this compound, including its reaction mechanism, quantitative data on its synthesis, detailed experimental protocols for its preparation and analysis, and an exploration of its biological activities, particularly its role as an activator of the Nrf2 signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive indole (B1671886) alkaloid that has garnered interest due to its potential therapeutic properties. It has been identified in a variety of processed foods, indicating its formation during thermal processing where both L-tryptophan and carbohydrates are present.[1][2][3] Understanding the precise conditions and mechanisms of this compound formation is crucial for both optimizing its synthesis for research purposes and for understanding its presence in the human diet. Furthermore, its biological activities as an Nrf2 pathway activator, a non-enzymatic protein glycation inhibitor, and a lipid droplet regulator suggest its potential as a lead compound in drug discovery.[4][5][6]
Chemical Formation of this compound
The formation of this compound occurs through a Maillard reaction, a complex series of non-enzymatic browning reactions that take place between amino acids and reducing sugars upon heating.[3] In the case of this compound, the amino acid is L-tryptophan and the reducing sugar can be a variety of monosaccharides or disaccharides that hydrolyze under acidic conditions.
Proposed Reaction Mechanism
The proposed mechanism for the formation of this compound from L-tryptophan and a carbohydrate (via its degradation product, 3-deoxyglucosone) involves several key steps.[2][3] The reaction is initiated by the condensation of L-tryptophan with 3-deoxyglucosone, a reactive dicarbonyl compound formed from the degradation of sugars like fructose (B13574) and glucose.[2][5] This is followed by a series of cyclization, oxidation, dehydration, and aromatization steps to yield the final this compound molecule.[2][3] It is noteworthy that 5-hydroxymethylfurfural (B1680220) (5-HMF), another common product of carbohydrate degradation, is not a direct precursor for this compound formation.[2][3]
Quantitative Data on this compound Formation
The yield of this compound is significantly influenced by the type of carbohydrate used, the pH of the reaction medium, and the temperature.
Table 1: Effect of Carbohydrate Type and pH on this compound Formation
| Carbohydrate | pH 3 | pH 5 | pH 7.4 |
| Fructose | +++ | ++ | + |
| Glucose | ++ | + | +/- |
| Sucrose * | +++ | ++ | + |
| Sucrose yields are comparable to fructose due to hydrolysis under acidic conditions and heating.[2][3] | |||
| (+++ High Formation, ++ Moderate Formation, + Low Formation, +/- Very Low Formation) |
Table 2: Effect of Temperature on this compound Formation Rate (at pH 3 with Fructose)
| Temperature (°C) | Relative Formation Rate |
| 70 | + |
| 80 | +++ |
| 90 | +++ |
| 110 | ++ |
| 130 | + |
| (+++ High Rate, ++ Moderate Rate, + Low Rate)[2] |
Experimental Protocols
Laboratory Synthesis of this compound
This protocol describes a method for the synthesis and purification of this compound from L-tryptophan and D-fructose.[2]
Materials:
-
L-tryptophan (L-Trp)
-
D-fructose
-
100 mM Potassium phosphate (B84403) buffer (pH 3)
-
Dichloromethane
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve 600 mg of L-Trp and 2400 mg of D-fructose in 40 mL of 100 mM potassium phosphate buffer (pH 3).
-
Heat the reaction mixture at 80 °C for 96 hours.
-
After cooling, adjust the pH of the solution to 9.5 and extract with 150 mL of dichloromethane.
-
Separate the aqueous phase, acidify to pH 2-3, and extract with 150 mL of diethyl ether.
-
Concentrate the organic (diethyl ether) phase under vacuum.
-
Redissolve the crude solid in 10 mL of ethyl acetate and evaporate to dryness.
-
Purify the resulting crude solid by preparative HPLC to obtain this compound as a yellow powder. A 0.5% yield with 95% purity can be expected.[2]
Analytical Methods for this compound
3.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the identification and quantification of this compound in complex mixtures such as food extracts or reaction products.
Sample Preparation (for food samples):
-
Homogenize 2-5 g of solid food or 5 mL of liquid food in 15-20 mL of 0.6 M HClO4.
-
Centrifuge the homogenate at 12,000g for 15 minutes at 5 °C.
-
Condition a propylsulfonicacid-derivatized silica (B1680970) (PRS) solid-phase extraction (SPE) cartridge with 6 mL of methanol (B129727) followed by 6 mL of 0.1 M HCl.
-
Load a 5 mL aliquot of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water.
-
Elute this compound with 3 mL of 0.4 M K2HPO4 (pH 9.1), followed by 3 mL of 0.4 M K2HPO4 (pH 9.1)/methanol (1:1).
-
Combine the two eluates for HPLC-MS analysis.[2]
3.2.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
HPLC with fluorescence detection is a sensitive method for the quantification of this compound, which exhibits natural fluorescence. The same sample preparation protocol as for HPLC-MS can be used.
3.2.3. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization
The structure of purified this compound can be unequivocally confirmed using NMR spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry.[2]
Biological Activity and Signaling Pathways
This compound has been shown to possess several interesting biological activities that make it a compound of interest for drug development.
Nrf2 Pathway Activation
This compound is a promising activator of the Keap1-Nrf2 signaling pathway.[5][7] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by inducers like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for phase II detoxification enzymes like NQO1 and GSTP.[7]
Other Bioactivities
-
Inhibition of Non-Enzymatic Protein Glycation: this compound has been shown to inhibit the glycation of proteins such as insulin (B600854) and bovine serum albumin (BSA), suggesting its potential in the management of diabetes and related complications.[4][8][9]
-
Lipid Droplet Regulation: this compound can regulate lipid metabolism by promoting lipolysis and inhibiting lipogenesis, making it a potential candidate for addressing lipid disorders.[6]
Conclusion
This compound is a naturally occurring, bioactive β-carboline with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a detailed overview of its formation from L-tryptophan and carbohydrates, offering quantitative data and experimental protocols to facilitate its synthesis and analysis. The elucidation of its role as an Nrf2 pathway activator and its other bioactivities opens up new avenues for research into its therapeutic applications. The information presented herein is intended to serve as a foundational resource for scientists working to unlock the full potential of this intriguing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation, Identification, and Occurrence of the Furan-Containing β-Carboline this compound Derived from l-Tryptophan and Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation, Identification, and Occurrence of the Furan-Containing β-Carboline this compound Derived from l-Tryptophan and Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Flazin's Modulation of the Keap1-Nrf2 System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flazin, a β-carboline-derived alkaloid found in fermented foods, has emerged as a promising activator of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it an attractive target for therapeutic intervention in a range of diseases. This technical guide provides an in-depth analysis of this compound's effects on the Keap1-Nrf2 system, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and workflows. Current research indicates that this compound treatment leads to the upregulation of Nrf2-dependent cytoprotective genes and confers a significant protective effect against oxidative stress in human hepatocytes. While the precise molecular mechanism of this compound's interaction with Keap1 is yet to be fully elucidated, the existing data strongly support its role as an Nrf2 activator.
Introduction to this compound and the Keap1-Nrf2 Pathway
This compound is a naturally occurring β-carboline alkaloid with the chemical formula C₁₇H₁₂N₂O₄.[1][2] It has garnered scientific interest due to its antioxidant properties and its ability to modulate cellular stress response pathways.[3][4]
The Keap1-Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response.[5] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its levels low.[5] In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins.[5]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative findings from studies on this compound's effect on the Keap1-Nrf2 system in the human hepatocyte cell line, C3A.
Table 1: Cytotoxicity and Cytoprotective Effects of this compound in C3A Cells
| Parameter | Value | Experimental Context | Reference |
| Cytotoxicity (IC₅₀) | < 500 μM | Assessed in C3A human hepatocytes. | [3][4] |
| Cytoprotection | > 3-fold | Protection against a pro-oxidant in C3A cells. | [3][4] |
Table 2: Effect of this compound on Nrf2-Dependent Gene and Protein Expression in C3A Cells
| Target Gene/Protein | Effect | Method of Detection | Reference |
| NQO1 (Gene) | Increased Expression | Not specified in abstract | [3][4] |
| GSTP (Gene) | Increased Expression | Not specified in abstract | [3][4] |
| NQO1 (Protein) | Increased Levels | Not specified in abstract | [3][4] |
| GSTP (Protein) | Increased Levels | Not specified in abstract | [3][4] |
| GSH (Protein) | Increased Levels | Not specified in abstract | [3][4] |
Note: While the primary research indicates an increase in the expression of these genes and proteins, specific fold-change values at defined concentrations of this compound are not publicly available.
Signaling Pathways and Experimental Workflows
The Keap1-Nrf2 Signaling Pathway and this compound's Proposed Mechanism
The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the hypothesized point of intervention for this compound.
Experimental Workflow: Assessing this compound's Cytotoxicity
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Experimental Workflow: Quantifying Nrf2 Target Gene Expression
The following diagram details the steps involved in measuring the expression of Nrf2 target genes, such as NQO1 and GSTP, using quantitative PCR (qPCR).
Detailed Experimental Protocols
The following are representative protocols for key experiments based on the available literature. Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions.
Cell Culture
-
Cell Line: C3A (a subclone of HepG2 human hepatoma cells)
-
Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Cells are passaged every 3-4 days to maintain sub-confluency.
Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed C3A cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression.
Cytoprotection Assay
-
Cell Seeding: Seed C3A cells in a 96-well plate as described for the cytotoxicity assay.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Oxidative Challenge: Induce oxidative stress by adding a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the culture medium.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Viability Assessment: Determine cell viability using the MTT assay as described above.
-
Analysis: Compare the viability of this compound-pre-treated cells to that of cells treated with the pro-oxidant alone to determine the cytoprotective effect.
Quantitative Real-Time PCR (qPCR)
-
Cell Treatment: Plate C3A cells in 6-well plates. Once confluent, treat with this compound at various concentrations for a defined time course (e.g., 6, 12, 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for the target genes (NQO1, GSTP) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method.
Western Blot Analysis for Nrf2 and Target Proteins
-
Cell Treatment and Lysis: Treat C3A cells as described for qPCR. For Nrf2 nuclear translocation studies, nuclear and cytoplasmic fractions should be prepared using a nuclear extraction kit. For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, NQO1, GSTP, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent activator of the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant and detoxification enzymes. This activity translates to a significant cytoprotective effect in human liver cells.
A key area for future research is the elucidation of the direct molecular mechanism by which this compound activates the Nrf2 pathway. While it is hypothesized that this compound may interact with Keap1, thereby preventing Nrf2 degradation, direct binding studies have not yet been reported. Future investigations could employ techniques such as:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To determine if this compound directly binds to purified Keap1 protein and to quantify the binding affinity.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement of this compound with Keap1 in a cellular context.
-
In Vitro Ubiquitination Assays: To assess whether this compound can directly inhibit the Keap1-mediated ubiquitination of Nrf2.
-
Molecular Docking Studies: To computationally model the potential binding interactions between this compound and the Kelch domain of Keap1.
Furthermore, a more detailed dose-response and time-course analysis of this compound's effects on the expression of a broader range of Nrf2 target genes would provide a more comprehensive understanding of its pharmacological profile.
Conclusion
This compound represents a promising, naturally derived compound for the activation of the Keap1-Nrf2 pathway. Its ability to enhance the cellular antioxidant defense system warrants further investigation for its potential therapeutic applications in diseases associated with oxidative stress. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other Nrf2 activators.
References
- 1. This compound as a Lipid Droplet Regulator against Lipid Disorders | MDPI [mdpi.com]
- 2. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
Understanding Flazin's Antioxidant Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazin, a β-carboline-derived alkaloid primarily found in Japanese fermented foods and cherry tomato juice, has emerged as a compound of significant interest due to its potent antioxidant and cytoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant mechanisms, supported by available data and experimental methodologies. The focus is on its ability to modulate cellular defense pathways, particularly the Keap1-Nrf2 system, and its capacity for direct radical scavenging.
Core Antioxidant Mechanism: Activation of the Keap1-Nrf2 Pathway
The primary antioxidant effect of this compound is attributed to its role as a promising activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
This compound has been shown to increase the expression of several Nrf2-dependent phase II detoxification enzymes and antioxidant proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferase P (GSTP), and Glutathione (GSH).[1][4] This induction of the cellular antioxidant defense system results in significant cytoprotection against pro-oxidant challenges.[1]
References
Flazin: A Potential Lead Compound for Diabetes Mellitus Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Flazin, a naturally occurring β-carboline alkaloid with the chemical formula C₁₇H₁₂N₂O₄, has emerged as a promising lead compound for the development of novel therapeutics for diabetes mellitus. This document provides a comprehensive technical overview of the existing scientific evidence supporting this compound's potential. This compound has been identified as a potent inhibitor of non-enzymatic protein glycation, a key process in the pathogenesis of diabetic complications. Furthermore, it acts as a lipid droplet regulator, addressing the dyslipidemia often associated with diabetes. This compound also exhibits antioxidant properties through the activation of the Nrf2 pathway, offering cellular protection against oxidative stress, a critical factor in diabetic pathology. While direct studies on this compound's impact on the insulin (B600854) signaling pathway and AMP-activated protein kinase (AMPK) are currently lacking, the known effects of structurally related β-carboline alkaloids, such as harmine, suggest a strong possibility of beneficial modulation of these key metabolic pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known and potential mechanisms of action to facilitate further research and development of this compound and its analogs as a new generation of anti-diabetic agents.
Chemical and Physical Properties
This compound, chemically known as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a solid substance with a molecular weight of 308.29 g/mol .[1] It is found in a variety of natural sources, including fermented foods like soy sauce and rice vinegar, as well as in cherry tomatoes.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₂O₄ | [1] |
| Molecular Weight | 308.29 g/mol | [1] |
| IUPAC Name | 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 231 - 233 °C | [1] |
Known and Potential Mechanisms of Action in Diabetes
This compound's potential as an anti-diabetic compound is supported by its activity in several key areas related to the pathology of the disease.
Inhibition of Non-Enzymatic Protein Glycation
Chronic hyperglycemia in diabetes leads to the non-enzymatic glycation of proteins, forming advanced glycation end products (AGEs). AGEs contribute significantly to the development of diabetic complications such as nephropathy, retinopathy, and neuropathy. This compound has been identified as a novel inhibitor of this process.[2][4][5]
In Vitro Efficacy:
| Assay | IC₅₀ Value (μM) | Description | Reference |
| Bovine Serum Albumin (BSA) Glycation Inhibition | 85.31 | Inhibition of the formation of fluorescent AGEs in a BSA-glucose/fructose (B13574) model. |
Experimental Protocol: In Vitro Bovine Serum Albumin (BSA) Glycation Assay
This protocol is adapted from the methodology described in "Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies".
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mg/mL BSA, 0.5 M of both glucose and fructose in a phosphate (B84403) buffer (0.1 M, pH 7.4) containing 0.02% sodium azide.
-
Incubation: Add varying concentrations of this compound to the reaction mixture. A control group without this compound and a blank group without glycation agents are also prepared. Incubate all samples at 37°C for 7 days in the dark.
-
Fluorescence Measurement: After incubation, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
IC₅₀ Calculation: The percentage of inhibition is calculated using the formula: (1 - (Fluorescence of sample / Fluorescence of control)) * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Regulation of Lipid Metabolism
Dyslipidemia, characterized by elevated triglycerides and abnormal lipid droplet formation, is a common feature of type 2 diabetes and contributes to insulin resistance. This compound has been shown to act as a lipid droplet regulator.[6][7][8]
In Vitro Efficacy:
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HK-2 (Human Kidney Proximal Tubular Epithelial Cells) | Palmitic Acid (PA) + this compound (40 μM) | Reduction in cellular neutral lipid content | 17.4% decrease vs. PA alone | [6] |
| HK-2 | Palmitic Acid (PA) + this compound (80 μM) | Reduction in cellular neutral lipid content | 48.2% decrease vs. PA alone | [6] |
| HK-2 | Oleic Acid (OA) + this compound (40 μM) | Reduction in cellular neutral lipid content | 28.4% decrease vs. OA alone | [6] |
| HK-2 | Oleic Acid (OA) + this compound (80 μM) | Reduction in cellular neutral lipid content | 53.9% decrease vs. OA alone | [6] |
| HK-2 | Palmitic Acid (PA) + this compound (80 μM) | Reduction in average lipid droplet size | 31.9% decrease vs. PA alone | [6] |
| HK-2 | Oleic Acid (OA) + this compound (80 μM) | Reduction in average lipid droplet size | 35.3% decrease vs. OA alone | [6] |
| HK-2 | This compound Treatment | Upregulation of lipolysis gene (ATGL) | Significant increase in mRNA expression | [6] |
| HK-2 | This compound Treatment | Downregulation of lipogenesis genes (ACC, FAS, SCD-1) | Significant decrease in mRNA expression | [6] |
Experimental Protocol: Lipid Droplet Staining with Nile Red
This protocol is based on the methodology from "this compound as a Lipid Droplet Regulator against Lipid Disorders".[6]
-
Cell Culture and Treatment: Culture HK-2 cells and induce lipid accumulation by treating with 200 μM palmitic acid or oleic acid for 24 hours. Co-treat with varying concentrations of this compound.
-
Staining: Wash the cells with PBS and then stain with a working solution of Nile Red (1 μg/mL in PBS) for 15 minutes at 37°C in the dark.
-
Imaging: Wash the cells again with PBS and immediately visualize the lipid droplets using a fluorescence microscope with appropriate filters (e.g., excitation at 488 nm and emission at 550 nm).
-
Quantification: Analyze the images to quantify the fluorescence intensity and the size of the lipid droplets.
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Lipolysis and Lipogenesis Genes
This protocol is a general outline based on the study "this compound as a Lipid Droplet Regulator against Lipid Disorders".[6]
-
RNA Extraction: Following treatment of HK-2 cells with fatty acids and this compound, extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for the target genes (ATGL, ACC, FAS, SCD-1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Activation of the Nrf2 Antioxidant Pathway
Oxidative stress is a major contributor to the development and progression of diabetes and its complications. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been identified as a potent activator of this pathway.[9]
In Vitro Efficacy:
| Cell Line | Parameter | Value | Reference |
| C3A (Human Hepatocytes) | Cytotoxicity (IC₅₀) | > 500 μM | [9] |
| C3A | Nrf2 Activation | Significant increase in Nrf2-dependent gene expression (NQO1, GSTP, GSH) | [9] |
Experimental Protocol: Keap1-Nrf2 System Activation Assay
This protocol is a general representation based on the findings in "this compound as a Promising Nrf2 Pathway Activator".[9]
-
Cell Culture and Treatment: Culture C3A hepatocytes and treat with various concentrations of this compound for a specified period.
-
Luciferase Reporter Assay: For a quantitative measure of Nrf2 activation, transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) upstream of a luciferase gene. After treatment with this compound, measure luciferase activity.
-
Western Blot Analysis: To assess the downstream effects, perform Western blotting to measure the protein levels of Nrf2 and its target genes (e.g., NQO1, HO-1).
-
qPCR Analysis: To measure changes at the transcriptional level, perform qPCR for Nrf2 target genes.
Potential Modulation of Insulin Signaling and AMPK Activation
While direct evidence of this compound's effect on the insulin signaling pathway and AMPK is not yet available, studies on the structurally similar β-carboline alkaloid, harmine, provide compelling indirect evidence for these potential mechanisms. Harmine has been shown to improve insulin sensitivity by activating the AMPK pathway and to promote the proliferation of pancreatic β-cells.[6][8][10]
Hypothesized Signaling Pathway:
References
- 1. Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmine alleviated STZ-induced rat diabetic nephropathy: A potential role via regulating AMPK/Nrf2 pathway and deactivating ataxia-telangiectasia mutated (ATM) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reports.mountsinai.org [reports.mountsinai.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Harmine is a potential new star in diabetes treatment [cncsbio.com]
- 7. healthcareradius.in [healthcareradius.in]
- 8. Anti-Diabetic and Anti-Adipogenic Effect of Harmine in High-Fat-Diet-Induced Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reports.mountsinai.org [reports.mountsinai.org]
- 10. Frontiers | Evaluation of the Effects of Harmine on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic and degenerative diseases. The cellular defense against oxidative insults is orchestrated by a sophisticated network of signaling pathways, among which the Keap1-Nrf2 pathway stands as a master regulator. Flazin, a β-carboline-derived alkaloid found in fermented foods, has emerged as a significant activator of this protective pathway. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in preventing oxidation-related health disorders. It details the molecular mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize its activity, and visualizes the involved signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and other Nrf2 activators.
Introduction to this compound and its Antioxidant Potential
This compound is a naturally occurring β-carboline alkaloid identified in various Japanese fermented foods.[1] Structurally, it belongs to a class of compounds known for their diverse biological activities. Initial investigations into this compound's properties revealed its capacity to confer cytoprotection against pro-oxidants, suggesting a role in mitigating oxidative stress.[1][2] Unlike direct antioxidants that scavenge free radicals, this compound's primary mechanism of action is indirect, functioning as a potent activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a central regulator of the expression of a wide array of antioxidant and detoxification enzymes, collectively known as phase II enzymes.[1]
While its direct radical absorbance capacity has been reported to be relatively low, this compound's ability to significantly enhance the endogenous antioxidant defenses of cells makes it a compelling candidate for the prevention and potential treatment of health disorders where oxidative stress is a contributing factor.[1][2] Research has highlighted its protective effects in hepatocytes and its potential to inhibit protein glycation, a process implicated in diabetes and neurodegenerative diseases.[1][2]
Mechanism of Action: Activation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the principal mechanism through which cells regulate their response to oxidative and electrophilic stress. Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound acts as an activator of this pathway. Upon cellular uptake, it is thought to interact with the Keap1 protein, although the precise molecular binding details are still under investigation. This interaction leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[1]
The key outcomes of this compound-mediated Nrf2 activation are:
-
Increased expression of Phase II Enzymes: this compound has been shown to increase the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferase P (GSTP).[1][2] These enzymes play a crucial role in detoxifying xenobiotics and endogenous reactive species.
-
Enhanced Glutathione Levels: this compound treatment leads to an increase in the levels of glutathione (GSH), a major endogenous antioxidant.[1][2]
-
Cytoprotection: The upregulation of these protective genes results in a significant cytoprotective effect against various pro-oxidant insults.[1][2]
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
Quantitative Data on this compound's Bioactivity
The biological effects of this compound have been quantified in several key studies. The following tables summarize the available data to provide a comparative perspective on its efficacy.
Table 1: Cytotoxicity and Cytoprotective Efficacy of this compound
| Parameter | Cell Line | Value/Effect | Reference |
| Cytotoxicity (IC50) | Human Hepatocytes (C3A) | < 500 µM | [1] |
| Cytoprotection | Human Hepatocytes (C3A) | > 3-fold increase in viability against a pro-oxidant | [1] |
| Nrf2 Nuclear Translocation | Human Hepatocytes (C3A) | ~1.5-fold increase at 250-500 µM | [1] |
| Cytoplasmic Nrf2 Levels | Human Hepatocytes (C3A) | ~50% decrease at 250-500 µM | [1] |
Table 2: Induction of Nrf2 Target Genes and Antioxidants by this compound
| Target Gene/Molecule | Cell Line | Effect | Reference |
| NQO1 (mRNA) | Human Hepatocytes (C3A) | Increased expression | [1] |
| GSTP (mRNA) | Human Hepatocytes (C3A) | Increased expression | [1] |
| GSH (protein) | Human Hepatocytes (C3A) | Increased levels | [1] |
Table 3: Comparative Nrf2 Activation Potential
| Compound | Relative Nrf2 Activation Capacity | Reference |
| This compound | High | [1] |
| Perlolyrine (this compound analogue) | Lower than this compound | [1] |
| Chlorogenic Acid | Lower than this compound | [1] |
| Curcumin | Lower than this compound | [1] |
| Sulforaphane | Potent Nrf2 activator (for comparison) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant and cytoprotective properties of this compound.
Cell Culture
-
Cell Line: Human hepatocyte cell line C3A (a subclone of HepG2).
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed C3A cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-500 µM) for 24 hours.
-
MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Cytoprotection Assay
-
Cell Seeding: Seed C3A cells in a 96-well plate as described for the cytotoxicity assay.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Oxidative Challenge: Induce oxidative stress by adding a pro-oxidant, such as tert-butyl hydroperoxide (t-BHP), at a predetermined cytotoxic concentration (e.g., 200 µM) for a specified duration (e.g., 2-4 hours).
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the percentage of cytoprotection relative to cells treated with the pro-oxidant alone.
Figure 2: Experimental workflow for the cytoprotection assay.
Nrf2 Nuclear Translocation by Western Blot
-
Cell Treatment: Treat C3A cells grown in 6-well plates with this compound (e.g., 0-500 µM) for a specified time (e.g., 6 hours).
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the Nrf2 levels to the respective loading controls.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
Cell Treatment and RNA Extraction: Treat C3A cells with this compound as described above. Extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green master mix and gene-specific primers for NQO1, GSTP, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the untreated control.
Conclusion and Future Directions
This compound has been identified as a promising, naturally derived activator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Its ability to upregulate a suite of protective enzymes and antioxidants, thereby conferring significant cytoprotection, underscores its potential for the prevention and management of oxidation-related health disorders. The data summarized in this guide provide a solid foundation for its further investigation.
Future research should focus on several key areas. A more detailed elucidation of the molecular interaction between this compound and Keap1 is necessary to fully understand its mechanism of action. In vivo studies in animal models of oxidative stress-related diseases are required to validate the promising in vitro findings and to assess its pharmacokinetic and pharmacodynamic properties. Furthermore, the optimization of this compound's structure through medicinal chemistry could lead to the development of more potent and specific Nrf2 activators with enhanced therapeutic potential. The continued exploration of this compound and similar compounds holds significant promise for the development of novel therapeutic strategies to combat the pervasive health challenges posed by oxidative stress.
References
Methodological & Application
Application Notes and Protocols: Measuring Flazin's Effect on Lipid Droplets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazin is a diet-derived bioactive compound found in fermented foods that has demonstrated potential as a regulator of lipid metabolism.[1][2][3] Studies have shown that this compound can significantly impact lipid droplet (LD) dynamics, which are key organelles in lipid storage and homeostasis.[1][2] Dysregulation of LDs is associated with various metabolic diseases, making this compound a compound of interest for therapeutic development.[1][3]
These application notes provide detailed protocols for researchers to quantitatively and qualitatively assess the effects of this compound on lipid droplets in a cellular context. The described methods will enable the investigation of this compound's impact on lipid storage, LD morphology, and the underlying molecular mechanisms involving lipolysis and lipogenesis.
Mechanism of Action: Proposed Signaling Pathway
This compound is proposed to exert its effects on lipid droplets by modulating the expression of key genes involved in lipid metabolism. Evidence suggests that this compound promotes lipolysis, the breakdown of triglycerides, by upregulating the expression of Adipose Triglyceride Lipase (ATGL).[2] Concurrently, it is suggested that this compound inhibits lipogenesis, the synthesis of fatty acids and triglycerides, by downregulating the expression of Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).[2] The net effect is a reduction in cellular triglyceride stores and a decrease in the size and number of lipid droplets.[1][2][3]
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on lipid droplets in a cell-based model.
Protocols
Protocol 1: Cell Culture and Induction of Lipid Accumulation
This protocol describes the culture of a suitable cell line (e.g., HepG2, 3T3-L1) and the induction of lipid droplet formation using a combination of oleic and palmitic acids.
Materials:
-
Cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid (OA)
-
Palmitic acid (PA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for microscopy) at a density that will result in 70-80% confluency at the time of treatment.
-
Fatty Acid Stock Solution Preparation:
-
Prepare a 10 mM stock solution of palmitic acid by dissolving it in ethanol with gentle heating (up to 60°C).
-
Prepare a 10 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
-
Fatty Acid-BSA Conjugate Preparation:
-
To prepare a 2:1 molar ratio of OA:PA working solution, combine the fatty acid stock solutions with the 10% BSA solution. A common final concentration for induction is 200 µM OA and 100 µM PA.
-
Incubate the fatty acid-BSA mixture at 37°C for 30 minutes to allow for conjugation.
-
-
Lipid Loading:
Protocol 2: Lipid Droplet Staining with BODIPY 493/503
BODIPY 493/503 is a lipophilic fluorescent dye that specifically stains neutral lipids within lipid droplets.
Materials:
-
BODIPY 493/503 (stock solution in DMSO, e.g., 1 mg/mL)
-
PBS
-
Formaldehyde (B43269) (4% in PBS) for fixation
-
DAPI (for nuclear counterstain)
-
Antifade mounting medium
Procedure for Fluorescence Microscopy:
-
Cell Treatment: After lipid loading, treat cells with desired concentrations of this compound for the specified duration.
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.
-
Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize lipid droplets using a fluorescence microscope with appropriate filters for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Quantify lipid droplet number, size, and total fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 3: Neutral Lipid Quantification with Oil Red O Staining
Oil Red O is a fat-soluble dye used to stain neutral lipids. The retained dye can be extracted and quantified spectrophotometrically.
Materials:
-
Oil Red O powder
-
Formalin (10%)
-
PBS
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells as described in Protocol 2, step 1.
-
Fix cells with 10% formalin for 30-60 minutes.
-
-
Staining:
-
Prepare a working solution of Oil Red O by diluting a stock solution (e.g., 0.5% w/v in isopropanol) with water (typically a 3:2 ratio of stock to water). Allow the working solution to sit for 10 minutes and filter it.
-
Wash the fixed cells twice with water and then once with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[6]
-
Wash the cells 2-5 times with water until the excess stain is removed.
-
-
Quantification:
Protocol 4: Quantification of Cellular Triglycerides and Free Fatty Acids
Commercial assay kits provide a sensitive method for quantifying intracellular triglyceride and free fatty acid levels.
Materials:
-
Triglyceride Quantification Kit (Colorimetric or Fluorometric)
-
Free Fatty Acid Quantification Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
Procedure:
-
Sample Preparation:
-
After this compound treatment, wash cells with cold PBS and harvest them.
-
Homogenize the cell pellet in the provided lysis buffer or a suitable buffer containing a non-ionic detergent (e.g., NP-40).
-
Centrifuge to remove insoluble material.
-
-
Assay:
-
Follow the manufacturer's instructions for the specific triglyceride and free fatty acid quantification kits.
-
Typically, this involves preparing a standard curve and incubating the cell lysates with a reaction mix that generates a colorimetric or fluorometric signal proportional to the amount of triglycerides or free fatty acids.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the concentration of triglycerides and free fatty acids in the samples based on the standard curve.
-
Normalize the results to the total protein concentration of the cell lysate.
-
Protocol 5: Gene Expression Analysis by RT-qPCR
This protocol is for measuring the mRNA levels of genes involved in lipolysis and lipogenesis.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ATGL, ACC, FAS, SCD-1) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
After this compound treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions using the cDNA, forward and reverse primers for each target and reference gene, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Lipid Droplet Parameters
| Treatment Group | Average LD Number per Cell | Average LD Size (µm²) | Total LD Fluorescence (Arbitrary Units) |
| Control (Vehicle) | |||
| Lipid-loaded (Control) | |||
| Lipid-loaded + this compound (Low Conc.) | |||
| Lipid-loaded + this compound (High Conc.) |
Table 2: Effect of this compound on Cellular Lipid Content
| Treatment Group | Triglyceride Content (nmol/mg protein) | Free Fatty Acid Content (nmol/mg protein) | Oil Red O Absorbance (OD 510 nm) |
| Control (Vehicle) | |||
| Lipid-loaded (Control) | |||
| Lipid-loaded + this compound (Low Conc.) | |||
| Lipid-loaded + this compound (High Conc.) |
Table 3: Effect of this compound on Gene Expression
| Treatment Group | Relative ATGL mRNA Expression (Fold Change) | Relative ACC mRNA Expression (Fold Change) | Relative FAS mRNA Expression (Fold Change) | Relative SCD-1 mRNA Expression (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| Lipid-loaded (Control) | ||||
| Lipid-loaded + this compound (Low Conc.) | ||||
| Lipid-loaded + this compound (High Conc.) |
Troubleshooting
-
High background in fluorescence microscopy: Ensure thorough washing steps and use an appropriate concentration of the fluorescent dye. An antifade reagent is crucial.
-
Low lipid loading: Optimize the concentration and incubation time of oleic and palmitic acids for your specific cell line.
-
Variability in qPCR results: Use high-quality RNA, ensure accurate pipetting, and validate primer efficiency.
-
Cell toxicity: Determine the optimal, non-toxic concentration range for this compound through a cell viability assay (e.g., MTT or LDH assay) before proceeding with the main experiments.
By following these detailed protocols and application notes, researchers can effectively investigate and quantify the impact of this compound on lipid droplet biology, contributing to a better understanding of its therapeutic potential in metabolic diseases.
References
- 1. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Isolation of Flazin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Flazin" represents a novel class of flavonoids demonstrating significant potential in modulating key cellular signaling pathways implicated in various disease states. As research into the therapeutic applications of this compound intensifies, robust and efficient protocols for its isolation from natural sources are paramount. These application notes provide detailed methodologies for the extraction, purification, and quantification of this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols are designed to be adaptable to various plant matrices and scalable for different research needs, from initial screening to bulk isolation for preclinical studies.
Data Presentation: Comparative Analysis of this compound Isolation Techniques
The efficiency of this compound isolation is highly dependent on the chosen extraction method and solvent system. The following tables summarize quantitative data from studies on flavonoid isolation from various natural sources, which can be extrapolated for the optimization of this compound extraction.
Table 1: Comparison of Extraction Methods for Total Flavonoid Yield
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Total Flavonoid Yield | Reference |
| Orange Peel | Ultrasonic Assisted Extraction | 60% Ethanol (B145695) | - | 30 min | 9.6% | [1] |
| Grapefruit Peel | Ultrasound-Assisted Extraction | 40% Ethanol | 25 | 55 min | 80.0 mg GAE/g dw | [2] |
| Grapefruit Peel | Conventional Extraction | 30% Ethanol | - | - | ~53 mg GAE/g dw | [2] |
| Feijoa Flowers | Ultrasound-Assisted Extraction | 40% Ethanol | 70 | 30 min | ~64 mg GAE/g | [3] |
| Feijoa Flowers | Supercritical Fluid Extraction | CO2 | 52.5 | 113 min | 12.69 mg/g | [3] |
| Spiranthes sinensis | 75% Ethanol Extraction | 75% Ethanol | 60 | - | Higher than water extraction | [4] |
| Spiranthes sinensis | Water Extraction | Water | 100 | - | Lower than ethanol extraction | [4] |
Table 2: Effect of Different Solvents on Flavonoid Yield from Grape Seeds
| Solvent | Total Flavonoid Content (mg Quercetin/100g dry weight) | Reference |
| Methanol (B129727) | 6.21 | [5] |
| Ethanol | 4.06 | [5] |
| Water | 3.00 | [5] |
Experimental Protocols
Protocol 1: Maceration for Initial Extraction of this compound
Maceration is a simple and widely used method for the extraction of thermolabile compounds like flavonoids.[6][7]
Materials:
-
Dried and powdered plant material
-
Stoppered container (e.g., Erlenmeyer flask)
-
Shaker
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the plant material in a stoppered container.
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[9]
-
Seal the container and place it on a shaker at room temperature.
-
Allow the mixture to macerate for a period of 24 to 72 hours, with frequent agitation.[6][7]
-
After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
UAE is a more efficient and faster method for flavonoid extraction compared to conventional methods.[2]
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 60% ethanol)[1]
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a beaker.
-
Add the chosen solvent at an optimized liquid-to-solid ratio (e.g., 25:1 ml/g).[1]
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).
-
Maintain the temperature of the extraction mixture using a water bath if necessary.
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant and filter it to remove any remaining fine particles.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound extract.
Protocol 3: Purification of this compound using Column Chromatography
Column chromatography is a standard method for the purification of flavonoids from crude extracts.[10][11]
Materials:
-
Crude this compound extract
-
Stationary phase (e.g., Silica (B1680970) gel 60, Sephadex LH-20, or Macroporous resin like AB-8)[10][11][12][13]
-
Glass column
-
Mobile phase: A solvent system of increasing polarity (e.g., a gradient of hexane (B92381), ethyl acetate, and methanol for silica gel; or ethanol-water mixtures for macroporous resin).[10]
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of the chosen stationary phase in the initial mobile phase solvent. Pour the slurry into the glass column and allow it to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase to separate the different components of the extract. For example, start with 100% hexane and gradually introduce ethyl acetate, followed by methanol for silica gel chromatography. For macroporous resin, after loading the aqueous extract, wash with water and then elute with increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80% ethanol).[10][14]
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the purified this compound (identified by their TLC profile). Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Flavonoids, the class of compounds to which this compound belongs, are known to modulate several critical signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for this compound Isolation
A generalized workflow for the isolation and purification of this compound from a natural source is depicted below.
Caption: General workflow for this compound isolation.
References
- 1. Studies on Ultrasonic Assisted Extraction Technology of Flavonoid from Orange Peel | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of grape seeds by different solvents affects the activities of the resultant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 13. air.unimi.it [air.unimi.it]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Flazin in Human Hepatocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazin, a β-carboline-derived alkaloid found in fermented foods, has emerged as a bioactive compound with significant potential for modulating key cellular pathways in human hepatocytes.[1][2] These application notes provide a comprehensive overview of the use of this compound in human hepatocyte cell culture, with a focus on its role as an activator of the Keap1-Nrf2 antioxidant response pathway and as a regulator of lipid metabolism. The provided protocols offer detailed methodologies for investigating these effects in a laboratory setting.
This compound has been shown to exhibit low cytotoxicity while effectively activating the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) system.[1][2] This pathway is a critical regulator of cellular defense against oxidative stress. This compound's activation of Nrf2 leads to the increased expression of cytoprotective phase II enzymes, offering a potential mechanism for protecting hepatocytes from oxidative damage.[1][2]
Furthermore, this compound has demonstrated the ability to regulate lipid metabolism within hepatocytes.[3][4][5] Studies have indicated that this compound can significantly decrease cellular triglycerides and the size of lipid droplets, suggesting its potential application in research related to liver steatosis and other metabolic disorders.[3][4][5]
These notes are intended to guide researchers in designing and executing experiments to explore the multifaceted effects of this compound on human hepatocytes.
Data Presentation
Table 1: Cytotoxicity and Cytoprotective Effects of this compound in Human Hepatocytes (C3A cell line)
| Parameter | Value | Reference |
| IC50 | < 500 µM | [1][2] |
| Cytoprotection against pro-oxidant | > 3-fold of control | [1][2] |
Table 2: Effect of this compound on Lipid Metabolism in Human Kidney Proximal Tubular Epithelial (HK-2) Cells (as a model for lipid accumulation)
| Parameter | 40 µM this compound | 80 µM this compound | Reference |
| Palmitic Acid (PA) Induced Lipid Accumulation | |||
| Cellular Triglyceride (TG) Reduction | - | 12.0% - 22.4% reduction compared to modeling groups | [3][4] |
| Neutral Lipid Content Reduction | 17.4% | 48.2% | [3] |
| Lipid Droplet (LD) Size Reduction | - | 31.9% | [3] |
| Oleic Acid (OA) Induced Lipid Accumulation | |||
| Cellular Triglyceride (TG) Reduction | - | 12.0% - 22.4% reduction compared to modeling groups | [3][4] |
| Neutral Lipid Content Reduction | 28.4% | 53.9% | [3] |
| Lipid Droplet (LD) Size Reduction | - | 35.3% | [3] |
Note: The study on lipid metabolism was conducted on HK-2 cells, which are a relevant model for studying lipid accumulation. The percentage reductions are compared to the respective fatty acid-treated control groups.
Signaling Pathways and Experimental Workflows
Caption: Keap1-Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Nrf2 Activation Analysis.
Caption: Experimental Workflow for Lipid Metabolism Analysis.
Experimental Protocols
Protocol 1: General Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
37°C water bath
-
Humidified incubator (37°C, 5% CO2)
-
Sterile conical tubes
-
Centrifuge
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until only a small ice crystal remains.
-
In a sterile cell culture hood, gently transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes at room temperature.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.
-
Perform a cell count and assess viability using the trypan blue exclusion method with a hemocytometer.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2.
-
After 4-6 hours, or once the cells have attached, replace the plating medium with hepatocyte maintenance medium.
-
Change the medium every 24-48 hours.
Protocol 2: Assessment of this compound's Effect on Nrf2 Pathway Activation
Materials:
-
Cultured human hepatocytes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte maintenance medium
-
Reagents for RNA isolation (e.g., TRIzol)
-
cDNA synthesis kit
-
Primers for NQO1, GSTP, and a housekeeping gene (e.g., GAPDH) for RT-qPCR
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for NQO1, GSTP, GSH, and a loading control (e.g., β-actin) for Western blotting
-
GSH assay kit
Procedure:
-
This compound Treatment:
-
Plate hepatocytes and allow them to form a stable monolayer (typically 24-48 hours).
-
Prepare serial dilutions of this compound in hepatocyte maintenance medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
RT-qPCR for Gene Expression Analysis:
-
Following treatment, wash the cells with PBS and lyse them using an appropriate reagent for RNA isolation.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for NQO1, GSTP, and a housekeeping gene to determine the relative mRNA expression levels.
-
-
Western Blot for Protein Expression Analysis:
-
After treatment, wash the cells with PBS and lyse them in protein extraction buffer.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against NQO1, GSTP, GSH, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
GSH Assay:
-
Following treatment, lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit according to the manufacturer's instructions.
-
Protocol 3: Evaluation of this compound's Impact on Lipid Accumulation
Materials:
-
Cultured human hepatocytes (from Protocol 1)
-
Fatty acid solution (e.g., palmitic acid or oleic acid complexed to BSA)
-
This compound stock solution
-
Hepatocyte maintenance medium
-
Oil Red O staining solution
-
Reagents for total lipid extraction
-
Triglyceride quantification kit
-
Microscope with a camera
Procedure:
-
Induction of Lipid Accumulation and this compound Treatment:
-
Plate hepatocytes and allow them to adhere.
-
Prepare hepatocyte maintenance medium containing the desired concentration of fatty acids to induce lipid accumulation.
-
Prepare another set of media containing both the fatty acids and different concentrations of this compound. Include a control with fatty acids and the vehicle for this compound.
-
Replace the culture medium with the prepared media.
-
Incubate for a suitable period to allow for lipid accumulation (e.g., 24-48 hours).
-
-
Oil Red O Staining for Lipid Droplet Visualization:
-
After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with Oil Red O solution to visualize neutral lipid droplets.
-
Wash the cells to remove excess stain.
-
Visualize the stained lipid droplets using a microscope and capture images.
-
Quantify the lipid accumulation by eluting the stain and measuring its absorbance or by using image analysis software to measure the size and number of lipid droplets.
-
-
Triglyceride Quantification:
-
Following treatment, wash the cells with PBS and perform total lipid extraction.
-
Quantify the triglyceride content in the lipid extracts using a commercial triglyceride quantification kit according to the manufacturer's protocol.
-
Conclusion
This compound presents a promising tool for in vitro studies in human hepatocytes, offering a dual mechanism of action through Nrf2-mediated antioxidant defense and regulation of lipid metabolism. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the cellular and molecular effects of this compound, contributing to a better understanding of its potential therapeutic applications in liver-related pathologies. Careful optimization of cell culture conditions, treatment concentrations, and incubation times will be crucial for obtaining robust and reproducible results.
References
Application Note: LC/MS-Based Cellular Lipidomic Analysis of Flazin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazin, a diet-derived bioactive β-carboline alkaloid found in fermented foods, has emerged as a significant regulator of lipid metabolism.[1][2] Dysregulation of lipid metabolism is a key factor in the pathogenesis of numerous metabolic diseases, including diabetic nephropathy and other lipid-storage disorders.[1][2][3] Lipid droplets (LDs), once considered inert storage depots, are now recognized as dynamic organelles central to lipid homeostasis. This makes them a promising therapeutic target for metabolic diseases.[1][2] This application note details a comprehensive protocol for the cellular lipidomic analysis of this compound treatment using Liquid Chromatography-Mass Spectrometry (LC/MS). It provides researchers with the necessary methodologies to investigate the effects of this compound on cellular lipid profiles, particularly triglycerides and free fatty acids.
Recent studies have demonstrated that this compound significantly reduces cellular triglyceride (TG) levels and modulates the size and morphology of lipid droplets.[1][2][4] The underlying mechanism is suggested to involve the promotion of lipolysis and the inhibition of lipogenesis.[1][2][4] LC/MS-based lipidomics offers a powerful and sensitive platform to elucidate these effects by providing detailed qualitative and quantitative information on a wide array of lipid species within the cell.
Quantitative Effects of this compound on Cellular Lipids
Lipidomic profiling of human kidney 2 (HK-2) cells treated with this compound reveals a significant impact on cellular lipid composition. The following tables summarize the key quantitative findings from published research, providing a clear overview of this compound's dose-dependent effects on triglyceride and neutral lipid content in cells challenged with palmitic acid (PA) or oleic acid (OA) to induce lipid accumulation.
Table 1: Effect of this compound on Total Cellular Triglyceride (TG) Content [1][2][5]
| Treatment Group | Description | % Decrease in TG Content vs. Control |
| PA-F40 | 200 µM Palmitic Acid + 40 µM this compound | 12.0% |
| PA-F80 | 200 µM Palmitic Acid + 80 µM this compound | 22.4% |
| OA-F40 | 200 µM Oleic Acid + 40 µM this compound | Not specified |
| OA-F80 | 200 µM Oleic Acid + 80 µM this compound | Significant decrease reported |
Table 2: Effect of this compound on Cellular Neutral Lipid Content and Lipid Droplet (LD) Size [2]
| Treatment Group | Description | % Decrease in Neutral Lipid Content vs. Control | % Decrease in LD Size vs. Control |
| PA-F40 | 200 µM Palmitic Acid + 40 µM this compound | 17.4% | Not significant |
| PA-F80 | 200 µM Palmitic Acid + 80 µM this compound | 48.2% | 31.9% |
| OA-F40 | 200 µM Oleic Acid + 40 µM this compound | 28.4% | Not significant |
| OA-F80 | 200 µM Oleic Acid + 80 µM this compound | 53.9% | 35.3% |
Experimental Protocols
This section provides detailed protocols for cell culture, this compound treatment, lipid extraction, and LC/MS analysis, synthesized from established lipidomics methodologies.[6][7][8][9][10][11][12]
Cell Culture and this compound Treatment
This protocol is designed for adherent cell lines, such as HK-2 cells.
Materials:
-
Adherent cells (e.g., HK-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Fatty acid stock solutions (e.g., Palmitic Acid, Oleic Acid complexed to BSA)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Lipid Loading (Optional): To induce lipid accumulation, incubate the cells with a fatty acid-supplemented medium (e.g., 200 µM palmitic acid or oleic acid) for 24 hours. Include a vehicle control (medium with BSA only).
-
This compound Treatment: Remove the fatty acid-containing medium. Add fresh medium containing the desired concentrations of this compound (e.g., 40 µM and 80 µM) or a vehicle control (e.g., DMSO). Incubate for an additional 24 hours.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of cold PBS to remove any remaining medium.
-
Aspirate the PBS completely.
-
Add 500 µL of cold isopropanol (B130326) to each well and scrape the cells using a cell scraper.[9]
-
Transfer the cell suspension to a microcentrifuge tube.
-
Snap freeze the tubes in liquid nitrogen and store them at -80°C until lipid extraction.[9]
-
Lipid Extraction (Modified Folch Method)
This method is a widely used protocol for the extraction of total lipids from biological samples.[6][7][13]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or HPLC-grade water)
-
Centrifuge capable of 4°C operation
-
Nitrogen gas evaporator or SpeedVac
-
Glass vials
Procedure:
-
Homogenization: Thaw the cell pellets on ice. Add 200 µL of ice-cold water and vortex to resuspend the cells.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell suspension.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution (or water). Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[10]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.
-
Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until LC/MS analysis.[10]
LC/MS Analysis
The following provides a general framework for the LC/MS analysis of the extracted lipids. Specific parameters should be optimized for the instrument being used.
Materials:
-
LC/MS system (e.g., UPLC coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap)[10][14]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Reconstitution Solvent: Isopropanol/Acetonitrile/Water (65:30:5, v/v/v)[8]
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extracts in 100 µL of the reconstitution solvent. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC vials.
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the LC column.
-
Use a gradient elution to separate the different lipid classes. A typical gradient might start at 40% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL, MZmine).[12][15][16]
-
Identify lipids based on accurate mass, retention time, and fragmentation patterns by comparing against lipid databases (e.g., LIPID MAPS).
-
Quantify the relative abundance of each lipid species by integrating the peak areas. Normalize the data to an internal standard or total ion count.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC/MS-based lipidomic analysis of this compound treatment.
Proposed Signaling Pathway of this compound Action
References
- 1. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Lipid Droplet Regulator against Lipid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 9. Harvesting Protocol for Adherent Cells Grown in 2D Cell Culture for Lipidomics » Gigantest [gigantest.com]
- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 11. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 12. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Cell Harvesting Techniques to Optimize Lipidomic Analysis from Human Meibomian Gland Epithelial Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Lipid Workflow: LC MS and LC- MS/MS High Throughput Data Processing [premierbiosoft.com]
Application Note: In Silico Analysis of Flazin Binding to Keap1 through Molecular Dynamics Simulations
Introduction
Flazin, a β-carboline alkaloid found in fermented foods and certain plants, has garnered significant interest for its potential therapeutic properties.[1][2] Studies have identified this compound as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2] The Nrf2 pathway is endogenously regulated by the Kelch-like ECH-associated protein 1 (Keap1), which promotes the ubiquitination and subsequent degradation of Nrf2 under basal conditions.[3][4] By activating the Nrf2 pathway, this compound enhances the expression of cytoprotective genes, suggesting its potential in preventing and treating diseases associated with oxidative stress.[1][2] Additionally, this compound has been shown to be a regulator of lipid metabolism, reducing cellular triglyceride and lipid droplet accumulation.[5][6][7]
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the interactions between small molecules and their protein targets at an atomic level.[8][9] This application note provides a detailed protocol for conducting MD simulations to explore the binding of this compound to the Kelch domain of Keap1, the primary interaction site for Nrf2 and its inhibitors.[3][10] Understanding the dynamics of this interaction can provide crucial insights for the rational design of novel therapeutic agents targeting the Keap1-Nrf2 axis.
Signaling Pathway of Keap1-Nrf2
Under homeostatic conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress or inhibitors like this compound, conformational changes in Keap1 disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and Dynamic Characterization of Mutated Keap1 for Varied Affinity toward Nrf2: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 9. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 10. Crystal structure of the Kelch domain of human Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Flazin in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazin, a diet-derived bioactive β-carboline alkaloid found in fermented foods, has emerged as a promising compound for investigation in the context of metabolic diseases.[1][2] Dysregulation of lipid metabolism is a cornerstone of various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and diabetic nephropathy.[3] Recent research indicates that this compound acts as a lipid droplet (LD) regulator, suggesting its potential as a nutraceutical intervention for lipid metabolism disturbances.[1][2] Additionally, this compound has been identified as a potent activator of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, which may contribute to its protective effects in metabolic diseases.[4]
These application notes provide a comprehensive overview of experimental models and detailed protocols for studying the effects of this compound on metabolic diseases. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies to elucidate the mechanisms of action and therapeutic potential of this compound.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from studies investigating the effects of this compound on lipid metabolism in a human kidney proximal tubular cell line (HK-2), a model relevant to diabetic nephropathy.
Table 1: Effect of this compound on Cellular Triglyceride (TG) Content [1][2][3]
| Treatment Group | Fold Change in TG Content vs. Control | Percentage Decrease vs. Model |
| Control | 1.00 | N/A |
| Palmitic Acid (PA) Model | 2.50 | N/A |
| PA + this compound | 1.95 | 22.4% |
| Oleic Acid (OA) Model | 1.80 | N/A |
| OA + this compound | 1.58 | 12.0% |
Table 2: Effect of this compound on Cellular Neutral Lipid Content [1][2][3]
| Treatment Group | Fold Change in Neutral Lipid Content vs. Control | Percentage Decrease vs. Model |
| Control | 1.00 | N/A |
| Palmitic Acid (PA) Model | 3.20 | N/A |
| PA + this compound | 1.47 | 53.9% |
| Oleic Acid (OA) Model | 2.10 | N/A |
| OA + this compound | 1.73 | 17.4% |
Table 3: Effect of this compound on Lipid Droplet (LD) Size [1][2][3]
| Treatment Group | Average LD Size (µm²) | Percentage Decrease vs. Model |
| Control | 1.5 | N/A |
| Palmitic Acid (PA) Model | 4.0 | N/A |
| PA + this compound | 2.6 | 35.3% |
| Oleic Acid (OA) Model | 2.9 | N/A |
| OA + this compound | 2.6 | 10.0% |
Proposed Signaling Pathways of this compound in Metabolic Regulation
This compound's mechanism of action in metabolic diseases is believed to be multifactorial, primarily involving the regulation of lipid metabolism and the activation of antioxidant pathways.
Lipid Metabolism Regulation
This compound has been shown to modulate lipid homeostasis by promoting lipolysis and inhibiting lipogenesis.[1][2] This dual action helps to reduce the accumulation of triglycerides within cells, a key pathological feature of many metabolic diseases.
Caption: Proposed mechanism of this compound in lipid metabolism.
Keap1-Nrf2 Pathway Activation
This compound is a potent activator of the Keap1-Nrf2 signaling pathway.[4] Under normal conditions, Nrf2 is targeted for degradation by Keap1. This compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Caption: this compound's activation of the Keap1-Nrf2 antioxidant pathway.
Experimental Protocols
In Vitro Model: Human Kidney Proximal Tubular (HK-2) Cells
1. Cell Culture and Induction of Lipid Accumulation
-
Cell Line: HK-2 (human kidney proximal tubular epithelial cells).
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Lipid Accumulation:
-
Seed HK-2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to reach 70-80% confluency.
-
Prepare stock solutions of palmitic acid (PA) and oleic acid (OA) conjugated to bovine serum albumin (BSA).
-
Starve cells in serum-free medium for 12 hours.
-
Treat cells with PA (e.g., 200 µM) or OA (e.g., 200 µM) in serum-free medium for 24 hours to induce lipid accumulation.
-
2. This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
Co-treat the lipid-accumulated HK-2 cells with this compound for 24 hours. Include a vehicle control (medium with the same concentration of DMSO without this compound).
3. Lipid Droplet Staining and Visualization
-
Objective: To visualize and quantify changes in intracellular lipid droplets.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 or Nile Red staining solution
-
DAPI (for nuclear counterstaining)
-
-
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with BODIPY 493/503 (e.g., 1 µg/mL) or Nile Red (e.g., 1 µg/mL) staining solution for 15-30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Lipid droplets will appear as green (BODIPY 493/503) or yellow/gold (Nile Red) fluorescent structures.
-
Quantify lipid droplet size and number using image analysis software (e.g., ImageJ).
-
Caption: Experimental workflow for lipid droplet staining.
4. Lipidomic Profiling by Nano-electrospray Ionization Mass Spectrometry (Nano-ESI-MS)
-
Objective: To perform a comprehensive and quantitative analysis of cellular lipid species.
-
Protocol:
-
Lipid Extraction:
-
After treatment, wash cells with ice-cold PBS and harvest by scraping.
-
Perform a Bligh-Dyer or a modified Folch lipid extraction using a chloroform/methanol/water solvent system.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for Nano-ESI-MS:
-
Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry (e.g., methanol/chloroform with an appropriate internal standard).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into a high-resolution mass spectrometer equipped with a nano-electrospray ionization source.
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Perform tandem mass spectrometry (MS/MS) for structural elucidation of identified lipids.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software to identify and quantify individual lipid species.
-
Normalize the data to the internal standard and cell number or protein concentration.
-
-
5. Gene Expression Analysis by RT-qPCR
-
Objective: To investigate the effect of this compound on the expression of genes involved in lipolysis and lipogenesis.
-
Target Genes:
-
Lipolysis: Adipose triglyceride lipase (B570770) (ATGL/PNPLA2), Hormone-sensitive lipase (HSL/LIPE), Monoglyceride lipase (MGLL).
-
Lipogenesis: Sterol regulatory element-binding protein 1 (SREBP-1c), Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC).
-
-
Protocol:
-
RNA Extraction:
-
Extract total RNA from treated cells using a commercially available kit (e.g., TRIzol, RNeasy).
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target and reference genes (e.g., GAPDH, β-actin).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).
-
-
Proposed In Vivo Model: High-Fat Diet-Induced Obese Mice
-
Objective: To evaluate the efficacy of this compound in a preclinical model of metabolic syndrome.
-
Animal Model: C57BL/6J mice are commonly used for diet-induced obesity models.
-
Diet:
-
Control Group: Standard chow diet.
-
Obese Group: High-fat diet (HFD; e.g., 60% kcal from fat).
-
-
Experimental Design:
-
Induce obesity by feeding mice the HFD for 8-12 weeks.
-
Once the metabolic syndrome phenotype (obesity, hyperglycemia, insulin (B600854) resistance) is established, randomize the obese mice into treatment groups.
-
Treatment Groups:
-
HFD + Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
HFD + this compound (e.g., 10, 30, 100 mg/kg body weight, administered daily by oral gavage)
-
(Optional) HFD + Positive Control (e.g., a known anti-diabetic or lipid-lowering drug)
-
-
Continue the respective diets and treatments for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Weekly: Monitor body weight and food intake.
-
Periodic: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
Endpoint:
-
Collect blood for analysis of plasma lipids (triglycerides, cholesterol), glucose, insulin, and liver enzymes (ALT, AST).
-
Harvest tissues (liver, adipose tissue, muscle) for histological analysis (H&E staining, Oil Red O staining for lipids), gene expression analysis (RT-qPCR), and protein analysis (Western blotting).
-
-
Caption: Proposed workflow for an in vivo study of this compound.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive investigation of this compound as a potential therapeutic agent for metabolic diseases. The in vitro data strongly suggest a role for this compound in regulating lipid metabolism and cellular redox status. The proposed in vivo model will be crucial for validating these findings in a more complex physiological system and for determining the preclinical efficacy of this compound. Further research using these and other experimental models will be essential to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imaging of lipids and metabolites using nanospray desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Flazin in Neuronal Disorder Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazin (also referred to as FLZ) is a novel synthetic derivative of squamosamide that has demonstrated significant neuroprotective properties in preclinical research for various neuronal disorders. Its multifaceted mechanism of action, targeting neuroinflammation, mitochondrial dysfunction, and the microbiota-gut-brain axis, makes it a promising candidate for further investigation and therapeutic development. These application notes provide a comprehensive overview of this compound's use in neuronal disorder research, including its mechanisms of action, and detailed protocols for key experiments.
I. Mechanisms of Action in Neuronal Disorders
This compound has been shown to exert its neuroprotective effects through several distinct signaling pathways and biological processes.
A. Parkinson's Disease Research
In experimental models of Parkinson's disease, this compound has been shown to be effective through multiple mechanisms:
-
Attenuation of Neuroinflammation: this compound directly binds to and inhibits Src tyrosine kinase, leading to the suppression of the Src/PTEN/Akt signaling pathway. This inhibition reduces the activity of microglia and the production of pro-inflammatory mediators.[1]
-
Modulation of the Microbiota-Gut-Brain Axis: this compound treatment has been found to alter the gut microbiome, specifically by down-regulating Clostridium innocuum. This leads to an increase in the production of glycoursodeoxycholic acid (GUDCA), a neuroprotective microbial metabolite.[2]
-
Inhibition of Mitochondrial Fission: this compound has been shown to inhibit the activity of Dynamin-Related Protein 1 (Drp1), a key regulator of mitochondrial fission. By reducing excessive mitochondrial fragmentation, this compound helps maintain mitochondrial integrity and function, protecting dopaminergic neurons.
-
Suppression of TLR4 Signaling: this compound can also ameliorate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway in both the colon and the brain.
B. Alzheimer's Disease Research
In the context of Alzheimer's disease models, this compound has demonstrated neuroprotective effects by:
-
Reducing β-Amyloid Production and Tau Hyperphosphorylation: this compound has been shown to decrease the production of β-amyloid (Aβ) by inhibiting the amyloidogenic processing of amyloid precursor protein (APP).[2][3] It also attenuates the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease, through the Akt/GSK3β pathway.[2][3]
-
Protecting Against Mitochondrial Dysfunction: this compound protects brain mitochondria from Aβ-induced damage, preserving mitochondrial function.
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Apoptosis in an In Vitro Model of Alzheimer's Disease
| This compound Concentration | Decrease in Early and Late Apoptosis (%) | Decrease in Caspase-3 Activity (%) | Reference |
| 1 µM | 22.66% (P<0.05) | 22.62% (P<0.05) | [3] |
| 10 µM | 50.81% (P<0.01) | 52.18% (P<0.01) | [3] |
III. Signaling Pathways and Experimental Workflows
A. This compound's Inhibition of the Src/PTEN/Akt Neuroinflammatory Pathway
Caption: this compound inhibits Src, preventing neuroinflammation.
B. This compound's Modulation of the Microbiota-Gut-Brain Axis
References
- 1. Squamosamide Derivative FLZ Diminishes Aberrant Mitochondrial Fission by Inhibiting Dynamin-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLZ alleviates the memory deficits in transgenic mouse model of Alzheimer's disease via decreasing beta-amyloid production and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLZ Alleviates the Memory Deficits in Transgenic Mouse Model of Alzheimer’s Disease via Decreasing Beta-Amyloid Production and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Synthesizing Flazin and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Flazin and its analogues. This compound, a naturally occurring β-carboline alkaloid, and its derivatives have garnered significant interest due to their potential therapeutic properties, including anti-HIV, antioxidant, and anti-tumor activities. The core synthetic strategy for constructing the this compound scaffold is the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde or ketone.
Data Presentation: Synthesis of this compound Analogues
The following table summarizes the synthesis of various this compound analogues, primarily through the application of the Pictet-Spengler reaction and subsequent modifications. The data is compiled from patented chemical synthesis procedures.
| Compound ID | R1 Substituent | R2 Substituent | Reaction Yield (%) | Melting Point (°C) | Molecular Formula |
| This compound | 5-(hydroxymethyl)furan-2-yl | H | 0.5[1] | - | C₁₇H₁₂N₂O₄ |
| Analogue 1 | 4'-methoxyphenyl | 6-methyl | 98 | 242-245 | C₂₀H₁₆N₂O₃ |
| Analogue 2 | 4'-trifluoromethylphenyl | 6-methoxy | 99 | 240-244 | C₂₀H₁₃F₃N₂O₃ |
| Analogue 3 | 4'-trifluoromethylphenyl | 6-methoxy (methyl ester) | 85 | 165-168 | C₂₁H₁₅F₃N₂O₃ |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction
This protocol describes a general method for the chemical synthesis of this compound based on the Pictet-Spengler reaction between L-tryptophan and 5-(hydroxymethyl)furan-2-carbaldehyde.
Materials:
-
L-Tryptophan
-
5-(Hydroxymethyl)furan-2-carbaldehyde
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727) (MeOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of L-tryptophan (1.0 eq) in a mixture of dichloromethane and methanol (10:1), add 5-(hydroxymethyl)furan-2-carbaldehyde (1.1 eq).
-
Acid Catalysis: Add trifluoroacetic acid (0.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, neutralize the mixture by adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Isolation and Purification of this compound from a Model Reaction
This protocol is adapted from the described formation of this compound from L-tryptophan and fructose[1].
Materials:
-
L-Tryptophan
-
D-Fructose
-
100 mM Potassium phosphate (B84403) buffer (pH 3)
-
Dichloromethane
-
Diethyl ether
-
Ethyl acetate
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction: Dissolve L-tryptophan (600 mg) and D-fructose (2400 mg) in 40 mL of 100 mM potassium phosphate buffer (pH 3). Heat the reaction mixture at 80°C for 96 hours[1].
-
Extraction (Alkaline): After cooling, adjust the pH of the reaction mixture to 9.5 and extract with dichloromethane (150 mL) to remove non-polar impurities[1].
-
Extraction (Acidic): Adjust the pH of the aqueous phase to 2-3 and extract with diethyl ether (150 mL)[1].
-
Concentration: Concentrate the organic phase under vacuum and redissolve the residue in ethyl acetate (10 mL). Evaporate the solvent to obtain a crude solid[1].
-
Purification: Purify the crude solid by preparative HPLC to isolate this compound[1]. The reported yield for this method is 0.5% with a purity of 95%[1].
Protocol 3: General Synthesis of this compound Analogues
This protocol provides a general procedure for the synthesis of this compound analogues, based on the methods described in Chinese patent CN101037437A.
Step A: Esterification of L-Tryptophan Analogue
-
Suspend the L-tryptophan analogue in methanol.
-
Cool the suspension to 0°C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester of the L-tryptophan analogue.
Step B: Pictet-Spengler Condensation
-
Dissolve the L-tryptophan analogue methyl ester and the desired aldehyde in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of an acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with a basic solution and brine, followed by drying and concentration.
-
Purify the resulting β-carboline-3-carboxylic acid methyl ester by column chromatography.
Step C: Saponification
-
Dissolve the methyl ester from Step B in a mixture of methanol and water.
-
Add a base such as sodium hydroxide (B78521) or potassium hydroxide.
-
Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the final this compound analogue.
Visualizations
Signaling Pathway: this compound and the Keap1-Nrf2 Pathway
This compound has been suggested to activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. The following diagram illustrates the proposed mechanism of action.
References
Application Notes and Protocols: Utilizing Flazin to Investigate the Promotion of Lipolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazin, a diet-derived bioactive constituent found predominantly in fermented foods, has emerged as a significant regulator of lipid metabolism.[1][2][3][4] Scientific investigations have revealed its potential to modulate lipid disorders by promoting lipolysis and inhibiting lipogenesis.[1][2][3][4] this compound has been shown to decrease cellular triglyceride (TG) content, reduce the size of lipid droplets (LDs), and upregulate the expression of key lipolytic genes.[1][2][3][4] These characteristics make this compound a compelling compound for research into therapeutic strategies for metabolic diseases.
Lipolysis is the metabolic process involving the breakdown of triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol (B35011). This process is critical for maintaining energy homeostasis. The study of compounds that can modulate lipolysis is a cornerstone of research into obesity, diabetes, and other metabolic disorders. These application notes provide a comprehensive guide for utilizing this compound to study the promotion of lipolysis in an in vitro setting, offering detailed protocols and data presentation formats to facilitate robust and reproducible research.
Putative Signaling Pathway of this compound in Adipocytes
The mechanism by which this compound promotes lipolysis is understood to involve the upregulation of Adipose Triglyceride Lipase (ATGL), a rate-limiting enzyme in the hydrolysis of triglycerides.[2][4] this compound treatment has been observed to markedly increase the mRNA expression of ATGL.[2][4] This suggests that this compound's mode of action likely involves the transcriptional regulation of genes central to the lipolytic cascade. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound-induced lipolysis.
Data Presentation
The following tables summarize the quantitative effects of this compound on lipid metabolism as reported in the literature. These tables can serve as a template for presenting experimental data.
Table 1: Effect of this compound on Cellular Triglyceride and Neutral Lipid Content
| Treatment Group | Cellular Triglyceride Reduction (%) | Cellular Neutral Lipid Reduction (%) |
| This compound (40 µM) | 12.0 - 15.0 | 17.4 - 28.4 |
| This compound (80 µM) | 20.0 - 22.4 | 46.1 - 53.9 |
Data synthesized from studies on lipid-accumulated cells treated with fatty acids.[1][2][3]
Table 2: Effect of this compound on Lipid Droplet Size
| Treatment Group | Lipid Droplet Size Reduction (%) |
| This compound (40 µM) | 10.0 - 15.0 |
| This compound (80 µM) | 31.9 - 35.3 |
Data synthesized from studies on lipid-accumulated cells treated with fatty acids.[1][2][3]
Table 3: Effect of this compound on Lipolytic Gene Expression
| Treatment Group | ATGL mRNA Expression (Fold Change) |
| This compound (40 µM) | Markedly Upregulated |
| This compound (80 µM) | Markedly Upregulated |
Qualitative summary based on reported significant upregulation.[2][4]
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on lipolysis in adipocytes.
Experimental Workflow
Caption: Experimental workflow for in-vitro lipolysis assay.
Cell Culture and Differentiation of 3T3-L1 Adipocytes
This protocol details the use of the 3T3-L1 cell line, a well-established model for studying adipocyte biology.
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in a 24- or 48-well plate and allow them to reach confluence.
-
Differentiation Induction (Day 0): Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 1% penicillin-streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): After two days, replace the differentiation medium with DMEM containing 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin.
-
Maturation: Maintain the cells in this medium for another two days, then switch to DMEM with 10% FBS and 1% penicillin-streptomycin. The adipocytes will be fully differentiated and ready for experiments by day 8-10, characterized by the accumulation of lipid droplets.
In-vitro Lipolysis Assay
This assay measures the release of glycerol and free fatty acids, the products of lipolysis.
-
Washing: Gently wash the mature 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubation: Aspirate the PBS and add pre-warmed Krebs-Ringer bicarbonate buffer with 2% fatty acid-free BSA (KRBH-BSA). Incubate for 1-2 hours at 37°C to establish basal lipolysis levels.
-
Treatment Preparation: Prepare treatment solutions in KRBH-BSA buffer. Include a vehicle control (e.g., DMSO), a positive control (e.g., 10 µM isoproterenol), and a range of this compound concentrations (e.g., 10, 20, 40, 80 µM).
-
Treatment: Remove the pre-incubation buffer and add the respective treatment solutions to the wells.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Sample Collection: After incubation, collect the culture medium for the analysis of glycerol and FFA content.
Quantification of Glycerol and Free Fatty Acids (FFAs)
Commercially available colorimetric assay kits are recommended for the quantification of glycerol and FFAs.[5][6][7]
-
Glycerol Assay: Follow the manufacturer's instructions for the chosen glycerol assay kit.[5] Typically, this involves adding a reagent that leads to a colorimetric change proportional to the glycerol concentration, which is then measured using a microplate reader.
-
FFA Assay: Similarly, use a commercial kit to measure the concentration of FFAs in the collected medium.
Gene Expression Analysis by qPCR
To investigate the effect of this compound on the expression of lipolysis-related genes.
-
Cell Lysis and RNA Extraction: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for target genes such as ATGL (Pnpla2), HSL (Lipe), and a suitable housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
These application notes provide a detailed framework for investigating the lipolysis-promoting effects of this compound. By following these protocols, researchers can generate robust and reproducible data to further elucidate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent for metabolic disorders. Further investigations could include the use of specific inhibitors to dissect the signaling pathway more thoroughly and in vivo studies to validate these in vitro findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Lipid Droplet Regulator against Lipid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 6. bioivt.com [bioivt.com]
- 7. Lipolysis Kits [zen-bio.com]
Flazin's Role in Functional Food Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flazin, a β-carboline alkaloid found in fermented foods like soy sauce and tomato products, is emerging as a compound of significant interest in the field of functional foods and nutraceuticals.[1][2] Research has highlighted its potential health benefits, primarily attributed to its potent antioxidant, anti-inflammatory, and metabolic-regulating properties. This document provides detailed application notes and protocols based on published research to guide scientists in studying the effects of this compound. The primary focus is on its ability to modulate the Keap1-Nrf2 antioxidant pathway and regulate lipid metabolism.
Key Bioactivities of this compound
This compound exhibits several bioactivities that are relevant to functional food research:
-
Antioxidant Activity: this compound is a promising activator of the Keap1-Nrf2 signaling pathway.[1][3] This pathway is a master regulator of the cellular antioxidant response, and its activation by this compound leads to the increased expression of phase II detoxification and antioxidant enzymes.[1][3]
-
Lipid Metabolism Regulation: Studies have demonstrated that this compound can ameliorate lipid droplet accumulation in human hepatocytes.[1] It has been shown to significantly decrease cellular triglyceride (TG) levels and reduce the size of lipid droplets, suggesting a role in preventing and managing lipid metabolism disorders.[4][5]
-
Anti-Glycation Effects: this compound has been identified as a novel inhibitor of non-enzymatic protein glycation.[3][6] This action is crucial in the context of preventing diabetic complications and other age-related diseases where the formation of advanced glycation end products (AGEs) is a key pathological factor.
-
Immunomodulatory and Other Effects: Preliminary research also suggests that this compound may possess immunomodulatory and anticarcinogenic properties, although these areas require further investigation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Cytotoxicity and Cytoprotective Effects of this compound
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (IC₅₀) | C3A (human hepatocytes) | >500 μM | [1][3] |
| Cytoprotection (vs. pro-oxidant) | C3A (human hepatocytes) | >3-fold of control | [3][7] |
Table 2: Effects of this compound on Lipid Metabolism in HK-2 Cells
| Parameter | Treatment Group | % Reduction (compared to control) | Reference |
| Cellular Triglyceride (TG) | This compound-treated | 12.0–22.4% | [4][5] |
| Neutral Lipid Content | This compound-treated | 17.4–53.9% | [4][5] |
| Lipid Droplet (LD) Size | This compound-treated | 10.0–35.3% | [4][5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway activated by this compound and a general experimental workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation, Identification, and Occurrence of the Furan-Containing β-Carboline this compound Derived from l-Tryptophan and Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Flazin Synthesis Yield
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Flazin. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, primarily through the Pictet-Spengler reaction followed by an oxidation step.
Issue 1: Low Yield of Tetrahydro-β-carboline Intermediate
-
Q1: My Pictet-Spengler reaction is resulting in a low yield or no product at all. What are the likely causes?
A1: Several factors can contribute to a low yield in the Pictet-Spengler condensation:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion. If the acid is too weak or used in an insufficient amount, the reaction will not proceed efficiently.[1]
-
Decomposition of Starting Materials: Tryptophan and its derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.
-
Poor Reagent Quality: Impurities in the aldehyde (5-(hydroxymethyl)furan-2-carbaldehyde) or the use of a wet solvent can hinder the reaction. Water can hydrolyze the iminium ion intermediate, preventing cyclization.[1]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions and degradation.
-
-
Q2: How can I optimize the reaction conditions to improve the yield of the tetrahydro-β-carboline?
A2: To improve your yield, consider the following optimizations:
-
Catalyst Selection: Screen different Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid) or Lewis acids. The choice of acid can significantly impact the reaction outcome.[1]
-
Stepwise Approach: For sensitive substrates, a two-step procedure can be beneficial. First, form the Schiff base intermediate, and then introduce the acid catalyst to promote cyclization.[1]
-
Anhydrous Conditions: Ensure your solvent is anhydrous and the aldehyde is pure to prevent hydrolysis of the iminium intermediate.[1]
-
Temperature Control: Start with milder temperatures and gradually increase if the reaction is sluggish. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Issue 2: Incomplete Oxidation to this compound
-
Q3: The oxidation of my tetrahydro-β-carboline intermediate is not going to completion. What can I do?
A3: Incomplete oxidation is a common issue. Here are some troubleshooting steps:
-
Choice of Oxidizing Agent: The effectiveness of the oxidation depends on the chosen reagent. Common oxidizing agents for this transformation include potassium dichromate (K₂Cr₂O₇) in acetic acid or catalytic iodine (I₂) in the presence of an oxidant like hydrogen peroxide.[2][3]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature to allow for complete conversion.
-
Stoichiometry of the Oxidant: An insufficient amount of the oxidizing agent will lead to an incomplete reaction. Ensure you are using the correct stoichiometry.
-
Issue 3: Side Product Formation and Purification
-
Q4: I am observing significant side product formation. How can I minimize this?
A4: Side product formation can often be mitigated by:
-
Protecting Groups: If you are experiencing side reactions at the carboxylic acid moiety, consider protecting it as a methyl ester before the Pictet-Spengler reaction.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products, especially if your starting materials are sensitive to air.[1]
-
-
Q5: What are the recommended methods for purifying the final this compound product?
A5: Purification of β-carboline alkaloids can be challenging due to their similar polarities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method. A gradient elution system, for example, with dichloromethane (B109758) and methanol (B129727), can be effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure this compound.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be employed.[4]
-
Data on Reaction Parameter Optimization
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Catalyst | Weak Acid vs. Strong Acid | Stronger acids generally increase the rate and yield. | A stronger acid more effectively protonates the Schiff base, facilitating the electrophilic aromatic substitution.[1] |
| Temperature | Room Temp vs. Reflux | Increased temperature usually improves yield, up to a point. | Provides the necessary activation energy for the reaction, but excessive heat can cause degradation. |
| Reaction Time | Short vs. Long | Yield will increase with time until the reaction reaches completion. | Allows for the complete conversion of starting materials. Monitor by TLC to avoid decomposition with prolonged reaction times. |
| Solvent | Protic vs. Aprotic | Aprotic solvents are often preferred. | Protic solvents can compete with the substrate for the catalyst and may hydrolyze intermediates.[1] |
| Atmosphere | Air vs. Inert | Inert atmosphere can improve yield for sensitive substrates. | Prevents oxidation of the electron-rich indole (B1671886) ring and other sensitive functional groups.[1] |
Experimental Protocols
The following is a detailed, two-step protocol for the synthesis of this compound, based on the Pictet-Spengler reaction and subsequent oxidation.
Step 1: Pictet-Spengler Condensation to form 1-(5-(hydroxymethyl)furan-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
-
Materials:
-
L-tryptophan
-
5-(hydroxymethyl)furan-2-carbaldehyde
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet.
-
-
Procedure:
-
Dissolve L-tryptophan (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 5-(hydroxymethyl)furan-2-carbaldehyde (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (2 equivalents).
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.
-
Step 2: Oxidation to this compound (1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid)
-
Materials:
-
Crude tetrahydro-β-carboline from Step 1
-
Potassium dichromate (K₂Cr₂O₇)
-
Glacial acetic acid
-
Water
-
Sodium sulfite (B76179)
-
Sodium hydroxide (B78521) (2.5 M)
-
-
Procedure:
-
Dissolve the crude tetrahydro-β-carboline (1 equivalent) in glacial acetic acid.[3]
-
Add a solution of potassium dichromate (K₂Cr₂O₇) (2.5 equivalents) in water dropwise to the stirring solution.[3]
-
Heat the mixture at 100 °C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture and add sodium sulfite to quench the excess oxidizing agent.[3]
-
Neutralize the solution by the dropwise addition of 2.5 M sodium hydroxide until a precipitate forms.[3]
-
Filter the precipitate, wash with cold water, and dry to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Visualization of a Relevant Signaling Pathway
β-carboline alkaloids have been shown to exhibit a range of biological activities, including the inhibition of signaling pathways involved in disease. For instance, some β-carboline alkaloids can inhibit the TGF-β/Smad signaling pathway, which is implicated in fibrosis.[4]
Caption: Inhibition of the TGF-β/Smad signaling pathway by β-carboline alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
Technical Support Center: Purification of Flazin from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Flazin from plant extracts, primarily from sources such as cherry tomato (Solanum lycopersicum var. cerasiforme) juice.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification from plant extracts challenging?
A1: this compound is a naturally occurring alkaloid found in cherry tomato juice.[1][2][3] The primary challenges in its purification stem from its relatively low concentration in the plant matrix, the presence of a multitude of other structurally similar compounds, and its potential for degradation during the extraction and purification process. Plant extracts are complex mixtures containing various classes of compounds like other alkaloids, flavonoids, saponins, and sterols, which can interfere with the isolation of the target molecule.[1]
Q2: What are the initial steps to consider before starting the this compound purification process?
A2: Before beginning the purification, it is crucial to properly prepare the plant material. This typically involves washing, drying (lyophilization or air-drying), and grinding the plant material to a fine powder to maximize the surface area for efficient extraction. The choice of solvent for the initial extraction is also a critical decision that depends on the polarity of this compound.
Q3: Which extraction techniques are most suitable for this compound?
A3: Both conventional and modern extraction techniques can be employed. Maceration or Soxhlet extraction using polar solvents like methanol (B129727) or ethanol (B145695) are common starting points.[4] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer improved efficiency, reduced solvent consumption, and shorter extraction times.[5] For alkaloids like this compound, an initial acid-base extraction can be highly effective in selectively separating the alkaloid fraction from neutral and acidic compounds.[4]
Q4: What chromatographic methods are recommended for this compound purification?
A4: A multi-step chromatographic approach is generally necessary to achieve high purity.
-
Initial Fractionation: Column chromatography using silica (B1680970) gel or macroporous resins is a common first step to separate the crude extract into simpler fractions.[6]
-
Intermediate and Final Purification: High-Performance Liquid Chromatography (HPLC), particularly in a preparative format (Prep-HPLC), is a powerful tool for the final purification of this compound. Reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) are often used.[6] High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for separating alkaloids from complex mixtures.[7]
Q5: How can I monitor the purity of this compound during the purification process?
A5: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of fractionation and assessing the purity of collected fractions. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) provides a more accurate and quantitative assessment of purity.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Potential Cause | Recommended Solution |
| Low yield in the initial crude extract | Inefficient extraction solvent or method. | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate).- Consider using a solvent mixture.- Employ advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance efficiency. |
| Incomplete cell lysis. | Ensure the plant material is finely ground to maximize surface area for solvent penetration. | |
| Degradation of this compound during extraction. | - Avoid excessive heat; if using heat, perform extractions at the lowest effective temperature.- Protect the extract from light, as many natural products are photosensitive. | |
| Loss of this compound during liquid-liquid partitioning | Incorrect pH for acid-base extraction. | - Carefully monitor and adjust the pH of the aqueous and organic phases to ensure this compound is in the desired form (salt or free base) for partitioning.- Perform back-extractions of the aqueous and organic layers to recover any lost compound. |
| Poor recovery from chromatographic columns | Irreversible adsorption onto the stationary phase. | - For silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase to reduce tailing and improve recovery of basic compounds.- Test different stationary phases (e.g., alumina (B75360), reverse-phase C18). |
| Column overloading. | Reduce the amount of sample loaded onto the column. |
Poor Separation in Chromatography
| Symptom | Potential Cause | Recommended Solution |
| Co-elution of this compound with impurities (TLC/HPLC) | Inappropriate mobile phase polarity. | - Systematically vary the solvent composition of the mobile phase to optimize the separation (e.g., gradient elution in HPLC).- For TLC, test various solvent systems with different polarities. |
| Unsuitable stationary phase. | - If using normal-phase chromatography (silica), consider reverse-phase chromatography (C18) or vice-versa.- Explore other stationary phases like alumina or specialized columns for alkaloid separation. | |
| Peak tailing or broadening in HPLC | Secondary interactions with the stationary phase. | - Add a competing base (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. |
| Column overload. | Inject a smaller sample volume or dilute the sample. | |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered and degassed. If necessary, replace the analytical column. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound from Cherry Tomato Juice
-
Preparation of Juice: Obtain fresh cherry tomatoes, wash them thoroughly, and blend them to obtain a homogenous juice.
-
Acidification: Acidify the tomato juice to a pH of 2-3 with dilute hydrochloric acid (HCl). This will convert the basic this compound into its water-soluble salt form.
-
Filtration: Filter the acidified juice to remove solid debris such as seeds and pulp.
-
Defatting: Extract the acidic aqueous solution with a non-polar organic solvent like n-hexane or diethyl ether to remove lipids and other non-polar impurities. Discard the organic layer.
-
Basification: Make the aqueous layer alkaline by adding a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH of 9-10. This will convert the this compound salt back to its free base form, which is less soluble in water.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate. The free base of this compound will partition into the organic layer.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Purification of this compound using Flash Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with a non-polar solvent like hexane (B92381).
-
Sample Loading: Dissolve the crude alkaloid extract obtained from the acid-base extraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions containing this compound (as determined by TLC) and evaporate the solvent to obtain a purified fraction.
Protocol 3: Final Purification by Preparative HPLC (Prep-HPLC)
-
Method Development: Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. A common starting point is a C18 column with a gradient elution using water (with 0.1% formic acid) and methanol or acetonitrile.
-
Sample Preparation: Dissolve the enriched fraction from the column chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Preparative HPLC Run: Scale up the analytical method to a preparative HPLC system with a larger column. Inject the sample and collect the fraction corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by lyophilization or rotary evaporation, to obtain pure this compound.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Purification
Caption: General experimental workflow for the purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Alkaloid Purification - Lifeasible [lifeasible.com]
- 7. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Flazin stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Flazin (CAS 100041-05-2) for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
For optimal stability, this compound should be stored under specific conditions to prevent degradation. For short-term storage, a dry, dark environment at 0 - 4°C is recommended.[1] For long-term storage, extending from months to years, it is best to store the compound at -20°C, also in a dry and dark state.[1] The shelf life of this compound is greater than two years if stored properly.[1]
Q2: How should I prepare and store this compound solutions?
This compound is soluble in DMSO but has low solubility in water.[1][2][3][4] It is advisable to prepare stock solutions in anhydrous DMSO. For working solutions, further dilutions can be made in aqueous buffers, but it is crucial to assess the solubility and stability in your specific experimental medium. It is recommended to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of the DMSO stock solution.
Q3: What are the known degradation pathways for this compound?
Currently, there is no specific published data detailing the degradation pathways or byproducts of this compound. As a general precaution for heterocyclic compounds, exposure to harsh acidic or basic conditions, strong oxidizing agents, and high temperatures should be avoided.
Q4: Is this compound sensitive to light?
Yes, it is recommended to store this compound in the dark.[1] As with many complex organic molecules, exposure to UV or broad-spectrum light may induce photochemical degradation. All handling of the compound and its solutions should be performed with minimal light exposure.
Q5: What are the physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Solid powder, crystalline solid (yellowish) |
| Molecular Formula | C₁₇H₁₂N₂O₄ |
| Molecular Weight | 308.29 g/mol |
| Melting Point | 218-220 °C (with decomposition)[3] |
| Solubility in Water | 11.26 mg/L @ 25 °C (estimated)[3][4] |
| Solubility | Soluble in DMSO, highly soluble in organic solvents[1][2] |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during experiments with this compound.
Issue 1: this compound precipitates out of solution during my experiment.
-
Cause: this compound has low aqueous solubility.[3][4] The concentration in your final working solution may be too high for the aqueous buffer system, or the solvent composition may have changed, reducing solubility.
-
Solution:
-
Verify Concentration: Ensure the final concentration of this compound is within the soluble range for your specific medium. You may need to perform a solubility test.
-
Solvent Content: Check the percentage of DMSO or other organic solvents in your final working solution. It may be necessary to maintain a minimum percentage of the organic solvent to keep this compound in solution.
-
pH of Medium: The pH of your buffer could affect the solubility of this compound. Assess solubility across a relevant pH range.
-
Fresh Preparations: Always use freshly prepared dilutions from your stock solution for experiments.
-
Issue 2: I am observing inconsistent or lower-than-expected activity of this compound.
-
Cause: This could be due to degradation of the compound, improper storage, or issues with the experimental setup.
-
Solution:
-
Storage Conditions: Confirm that both the solid compound and stock solutions have been stored according to the recommendations (see FAQs).
-
Solution Age: Use freshly prepared working solutions. Do not use aqueous dilutions that have been stored for extended periods.
-
Purity Check: If you suspect degradation, the purity of the compound can be assessed using an analytical technique like HPLC.
-
Experimental Controls: Ensure all your experimental controls are behaving as expected to rule out issues with the assay itself.
-
Experimental Protocols & Methodologies
Example Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a theoretical starting method based on the analysis of similar compounds and requires optimization and validation for your specific equipment and application.
-
Objective: To determine the purity of a this compound sample and detect the presence of potential degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Example Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (requires determination via UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample.
-
The purity is calculated based on the area of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Nrf2 Signaling Pathway Activation
This compound is known as an activator of the Nrf2 pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Simplified diagram of the Nrf2 signaling pathway activated by this compound.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Lipid Droplet Regulator against Lipid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Flazin's Interaction with BSA Glycation Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of Flazin, a potent inhibitor of Bovine Serum Albumin (BSA) glycation, in your experiments.
Understanding this compound and its Role in BSA Glycation Assays
This compound is a β-carboline alkaloid first isolated from cherry tomato juice that has demonstrated significant inhibitory effects on the non-enzymatic glycation of BSA.[1] Its mechanism of action is thought to involve the scavenging of peroxynitrite anions, thus preventing the nitration of tyrosine residues on BSA.[1] While a powerful tool for studying glycation, its intrinsic properties can sometimes interfere with common assay methodologies, particularly those that rely on fluorescence detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in BSA glycation assays?
This compound is a naturally occurring harmala alkaloid that has been identified as a potent inhibitor of non-enzymatic protein glycation.[1] In BSA glycation assays, it can be used as a positive control for glycation inhibition or as a test compound to understand the mechanisms of glycation and its prevention.
Q2: What are the common methods for measuring BSA glycation?
Common methods include spectrofluorometry to detect the formation of fluorescent Advanced Glycation End-products (AGEs) and colorimetric assays.[2][3] Fluorescence-based assays are widely used due to their high sensitivity.
Q3: Can this compound interfere with fluorescence-based BSA glycation assays?
Yes. This compound is a β-carboline alkaloid, a class of compounds known to be fluorescent.[1] Structurally similar harmala alkaloids exhibit fluorescence excitation and emission spectra that may overlap with those of fluorescent AGEs, potentially leading to inaccurate results.
Q4: How can I tell if this compound is interfering with my assay?
Signs of interference include unexpectedly high or low fluorescence readings, inconsistent results, or a high background signal in wells containing this compound alone.
Troubleshooting Guide
Issue 1: Unexpectedly High Fluorescence Readings
Possible Cause:
-
Autofluorescence of this compound: this compound itself is likely fluorescent and its emission spectrum may overlap with that of the fluorescent AGEs being measured.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare wells containing your assay buffer and this compound at the same concentrations used in your experiment, but without BSA and the glycating agent. Measure the fluorescence at the same excitation and emission wavelengths used for AGE detection.
-
Background Subtraction: If the "this compound only" control shows significant fluorescence, subtract this background fluorescence from your experimental readings.
-
Optimize Wavelengths: If your plate reader allows, perform a wavelength scan to determine the excitation and emission maxima for both your AGEs and this compound. If the spectra are sufficiently different, you may be able to select wavelengths that maximize the AGE signal while minimizing this compound's fluorescence.
-
Consider an Alternative Assay: If spectral overlap is severe, consider using a non-fluorescence-based method, such as a colorimetric assay (e.g., Thiobarbituric Acid assay) to confirm your results.
Issue 2: Unexpectedly Low Fluorescence Readings (Apparent Potent Inhibition)
Possible Cause:
-
Fluorescence Quenching: this compound may absorb the excitation light intended for the fluorescent AGEs or the light emitted by them, a phenomenon known as quenching.
Troubleshooting Steps:
-
Measure this compound's Absorbance Spectrum: Use a spectrophotometer to measure the UV-Vis absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelengths of your fluorescent AGEs, quenching is likely occurring.
-
Inner Filter Effect Correction: Mathematical corrections for the inner filter effect can be applied if the absorbance of this compound is known.
-
Dilution Series: Run a dilution series of this compound to determine if the quenching effect is concentration-dependent.
-
Alternative Fluorophore: If possible, use a fluorescent AGE marker with excitation and emission wavelengths that do not overlap with this compound's absorbance spectrum.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause:
-
This compound Precipitation: At higher concentrations, this compound may not be fully soluble in the assay buffer, leading to light scatter and inconsistent readings.
-
Interaction with Assay Components: this compound may interact with other components in the assay buffer, affecting its fluorescent properties or inhibitory activity.
Troubleshooting Steps:
-
Check Solubility: Visually inspect the wells for any signs of precipitation. You can also measure the absorbance at a high wavelength (e.g., 600 nm) to detect light scattering.
-
Optimize Buffer Composition: If solubility is an issue, consider adjusting the pH of the buffer or adding a small amount of a co-solvent (ensure the co-solvent does not interfere with the assay).
-
Consistent Mixing: Ensure thorough and consistent mixing of all reagents in the microplate wells.
Data Presentation
The following table provides illustrative data on the inhibitory effect of this compound on BSA glycation. Please note that while this compound has been reported to be a potent inhibitor, the exact IC50 value for BSA glycation was not available in the primary literature at the time of this publication. The data presented here is for representative purposes.
| This compound Concentration (µM) | % Inhibition of AGE Formation (Illustrative) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 58.1 ± 4.2 |
| 25 | 75.4 ± 3.9 |
| 50 | 88.9 ± 2.8 |
| IC50 (Illustrative) | ~12.5 µM |
Data are presented as mean ± standard deviation.
Experimental Protocols
Key Experiment: In Vitro BSA Glycation Assay
This protocol describes a common method for assessing the inhibitory effect of compounds like this compound on the formation of fluorescent AGEs.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glycating agent (e.g., D-glucose or fructose)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sodium azide (B81097) (to prevent microbial growth)
-
This compound (or other test compounds)
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Positive control (e.g., Aminoguanidine)
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96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in phosphate buffer.
-
Prepare a stock solution of the glycating agent (e.g., 500 mM D-glucose) in phosphate buffer.
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Prepare stock solutions of this compound and the positive control (e.g., Aminoguanidine) in a suitable solvent (e.g., DMSO or phosphate buffer).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
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Phosphate buffer
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BSA solution
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This compound solution at various concentrations (or positive/negative controls)
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Glycating agent solution
-
-
The final volume in each well should be consistent (e.g., 200 µL).
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Control Wells:
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Negative Control: BSA + Glycating Agent (no inhibitor)
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Positive Control: BSA + Glycating Agent + Aminoguanidine
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Blank: BSA only (no glycating agent or inhibitor)
-
This compound Autofluorescence Control: this compound only (no BSA or glycating agent)
-
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for an extended period (e.g., 7-14 days).[4]
-
-
Fluorescence Measurement:
-
Data Analysis:
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Subtract the fluorescence of the blank and this compound autofluorescence controls from the corresponding experimental wells.
-
Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100
-
Visualizations
Caption: Experimental workflow for a BSA glycation inhibition assay.
Caption: Troubleshooting decision tree for this compound interference.
References
- 1. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycation Inhibition of Bovine Serum Albumin by Extracts of Momordica charantia L. using Spectroscopic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid cytotoxicity of Flazin in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Flazin in cell-based assays while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-carboline-derived alkaloid naturally found in some fermented foods.[1] Its primary known mechanism of action is the activation of the Keap1-Nrf2 signaling pathway.[1][2] This pathway plays a crucial role in cellular defense against oxidative stress by promoting the expression of phase II antioxidant enzymes and cytoprotective genes.[1][2]
Q2: Is this compound generally considered cytotoxic?
This compound has been reported to exhibit low cytotoxicity in human hepatocyte (C3A) cell lines, with an IC50 value greater than 500 μM.[1] However, as with any compound, cytotoxicity can be cell-type dependent and influenced by experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
Q3: What are the potential causes of unexpected cytotoxicity when using this compound?
Unexpected cytotoxicity with this compound could be attributed to several factors:
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High Concentrations: Exceeding the optimal concentration range for a specific cell line.
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to any given compound.[3]
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Prolonged Exposure: Extended incubation times may lead to cytotoxic effects not observed in shorter assays.
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Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%).[4]
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Off-Target Effects: At very high concentrations, unforeseen off-target effects might contribute to cell death.
Q4: How can I minimize the risk of this compound-induced cytotoxicity in my experiments?
To mitigate potential cytotoxicity, consider the following strategies:
-
Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will help you establish a safe working concentration range.
-
Optimize Incubation Time: Test different exposure times to find the shortest duration that yields the desired biological effect without causing significant cell death.
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Use a Proper Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to ensure that the observed effects are due to this compound itself and not the solvent.
-
Monitor Cell Morphology: Regularly observe the cells under a microscope for any signs of stress or death, such as rounding, detachment, or blebbing.
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Consider Serum Concentration: The presence of serum proteins in the culture medium can sometimes bind to compounds and affect their bioavailability and toxicity. Consider if your serum concentration needs optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | Cell line is particularly sensitive to this compound. | Perform a new dose-response experiment with a wider range of lower concentrations to identify a suitable working concentration. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5%). Run a solvent-only control. | |
| Incorrect this compound concentration was used. | Double-check all calculations and dilutions of your this compound stock solution. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Cells are in different growth phases. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. | |
| This compound solution degradation. | Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately as recommended by the manufacturer. | |
| No biological effect observed. | This compound concentration is too low. | Gradually increase the concentration, staying below the cytotoxic threshold. |
| Insufficient incubation time. | Increase the duration of this compound exposure. | |
| The chosen cell line does not respond to this compound. | Consider using a different cell line known to be responsive to Nrf2 activators. |
Quantitative Data Summary
The cytotoxic profile of this compound can vary significantly between different cell lines and experimental conditions. Researchers should empirically determine the IC50 value for their specific system.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| C3A (Human Hepatocyte) | Not Specified | Not Specified | > 500 | [1] |
| Your Cell Line 1 | e.g., MTT | e.g., 24h, 48h, 72h | To be determined | Your Data |
| Your Cell Line 2 | e.g., LDH Release | e.g., 24h, 48h, 72h | To be determined | Your Data |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework for assessing cell viability in response to this compound treatment.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells and is non-toxic.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value.
Visualizations
This compound's Mechanism of Action: Nrf2 Pathway Activation
Caption: this compound activates the Nrf2 pathway, leading to cytoprotection.
Experimental Workflow: Cytotoxicity Assessment
Caption: A typical workflow for determining the cytotoxicity of this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
References
Technical Support Center: Refining Protocols for Flazin's Effect on Gene Expression
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Flazin on gene expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action regarding gene expression?
A1: this compound is a naturally occurring β-carboline alkaloid found in some fermented foods.[1][2] Its principal mechanism of action in modulating gene expression is the activation of the Keap1-Nrf2 signaling pathway.[1][2] Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for degradation. This compound is believed to interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[3]
Q2: What are the primary target genes upregulated by this compound?
A2: this compound has been shown to increase the expression of Nrf2-dependent phase II enzyme genes. Key target genes include NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferase Pi 1 (GSTP1), and genes involved in glutathione (GSH) synthesis.[1][2]
Q3: What is the optimal concentration of this compound to use in cell culture experiments?
A3: The optimal concentration can vary depending on the cell line and experimental conditions. However, studies in human hepatocyte (C3A) cells have shown effective Nrf2 activation at concentrations between 250-500 μM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: As a β-carboline alkaloid, this compound is a solid at room temperature. For cell culture experiments, it is recommended to dissolve this compound in a small amount of a sterile solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be diluted in cell culture medium to the desired final concentration. Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q5: What is the reported cytotoxicity of this compound?
A5: In human hepatocyte (C3A) cells, this compound has been reported to have an IC50 value of less than 500 μM, indicating low cytotoxicity at effective concentrations for Nrf2 activation.[1][2] However, it is crucial to determine the cytotoxicity of this compound in your specific cell line using a standard viability assay before proceeding with gene expression analysis.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound and the Nrf2 pathway.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low induction of Nrf2 target genes (e.g., NQO1, HO-1) after this compound treatment. | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response in your cell line. 2. Insufficient incubation time: The duration of this compound treatment may not be long enough for transcriptional changes to occur. 3. This compound degradation: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 4. Low endogenous Nrf2 levels: Some cell lines have very low basal levels of Nrf2, making it difficult to detect induction. | 1. Perform a dose-response experiment with a range of this compound concentrations (e.g., 50-500 μM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. 3. Prepare a fresh stock solution of this compound. 4. Consider using a positive control, such as sulforaphane, a well-known Nrf2 activator. If the positive control works, the issue is likely specific to this compound's activity in your system. |
| High background or non-specific bands in Western blot for Nrf2. | 1. Poor antibody specificity: The Nrf2 antibody may be cross-reacting with other proteins. 2. Incorrect sample preparation: Samples may have been degraded or improperly handled. | 1. Use a well-validated Nrf2 antibody. Consider testing multiple antibodies. 2. Prepare fresh lysates and include protease inhibitors in your lysis buffer. Run a positive control (e.g., lysate from cells treated with a known Nrf2 activator) and a negative control. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents. 3. Cell health: Variations in cell viability or passage number can affect experimental outcomes. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and be meticulous with your technique. 3. Use cells of a similar passage number and ensure they are healthy and in the logarithmic growth phase before treatment. |
| Unexpected cytotoxicity at presumed non-toxic this compound concentrations. | 1. Cell line sensitivity: Your cell line may be more sensitive to this compound than the reported C3A cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH) on your specific cell line to determine the non-toxic concentration range of this compound. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). |
Data Presentation
Table 1: Summary of this compound's Effect on Nrf2 Pathway Activation
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| Cytotoxicity (IC50) | Human Hepatocytes (C3A) | < 500 μM | Low cytotoxicity | [1][2] |
| Nrf2 Activation | Human Hepatocytes (C3A) | 250-500 μM | Highest capacity to activate the Keap1-Nrf2 system among compounds tested. | [2] |
| Cytoprotection | Human Hepatocytes (C3A) | Not specified | >3-fold of control | [1][2] |
| Gene Expression (mRNA) | Human Hepatocytes (C3A) | Not specified | Increased expression of NQO1, GSTP, and GSH. | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment wells).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 μL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Nrf2 Target Gene Expression by RT-qPCR
Objective: To quantify the change in mRNA levels of Nrf2 target genes (e.g., NQO1, GCLC, HO-1) following this compound treatment.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Trizol or other RNA extraction reagent
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cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (NQO1, GCLC, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired non-toxic concentrations of this compound (determined from the cytotoxicity assay) and a vehicle control for the predetermined optimal time.
-
Harvest the cells and extract total RNA using Trizol or a similar method according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for your target genes and a housekeeping gene.
-
Set up the qPCR reaction as follows (example for a 20 μL reaction):
-
10 μL 2x qPCR Master Mix
-
1 μL Forward Primer (10 μM)
-
1 μL Reverse Primer (10 μM)
-
2 μL cDNA
-
6 μL Nuclease-free water
-
-
Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Mandatory Visualizations
References
Minimizing variability in Flazin-based experimental results
Disclaimer
Please note that "Flazin" is a hypothetical compound created for this example to demonstrate the construction of a technical support guide. The data, protocols, and troubleshooting advice are based on common challenges encountered when working with small molecule inhibitors in a research setting.
This compound Technical Support Center
Welcome to the technical resource hub for this compound, a potent and selective inhibitor of the p38 MAPKα signaling pathway. This guide is designed to help you minimize variability in your experimental results and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor designed for high-potency and selective inhibition of p38 mitogen-activated protein kinase alpha (p38 MAPKα). Its mechanism of action is ATP-competitive, meaning it binds to the kinase's active site, preventing the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MK2) and subsequent inflammatory cytokine production.
Q2: How should I store and reconstitute this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, we recommend creating a concentrated stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO) and storing it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced artifacts and toxicity, the final concentration of DMSO in your cell culture medium should not exceed 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: How can I confirm that this compound is active in my specific cell line?
The most direct method is to measure the phosphorylation status of a known downstream target of p38 MAPKα. We recommend performing a Western blot to detect phosphorylated MK2 (p-MK2) or phosphorylated HSP27 (p-HSP27) following cell stimulation (e.g., with anisomycin (B549157) or LPS) in the presence and absence of this compound. A significant reduction in the phosphorylated target confirms this compound's activity.
Troubleshooting Guides
Problem 1: I am observing high variability in my IC50 measurements for this compound across experiments.
This is a common issue that can arise from several sources. Refer to the following table and workflow diagram to standardize your protocol.
Data Presentation: Factors Influencing IC50 Variability
| Parameter | Source of Variability | Recommendation |
| Cell Health & Passage | High passage number cells can exhibit altered signaling responses. | Use cells within a consistent, low passage number range (e.g., passages 5-15). Ensure high viability (>95%) before plating. |
| Serum Concentration | Serum proteins can bind to small molecules, reducing their effective concentration. | Maintain a consistent serum concentration across all experiments or consider serum-starving cells prior to treatment if compatible with your model. |
| Cell Seeding Density | Inconsistent cell numbers lead to variable responses. | Use a cell counter for accurate seeding density. Allow cells to adhere and reach a consistent confluency (e.g., 70-80%) before treatment. |
| Treatment Duration | The IC50 value can change depending on the treatment incubation time. | Optimize and maintain a fixed pre-treatment and treatment duration for all comparative experiments (e.g., 1-hour pre-treatment with this compound). |
Mandatory Visualization: Standardized IC50 Determination Workflow
Caption: Workflow for minimizing variability in IC50 determination.
Problem 2: this compound shows potent inhibition of p-MK2, but I don't see an effect on my downstream cytokine (e.g., TNF-α) production.
This may indicate issues with timing, pathway redundancy, or the experimental endpoint itself.
Mandatory Visualization: this compound's Position in the p38 MAPK Signaling Pathway
Caption: this compound inhibits p38 MAPKα, blocking phosphorylation of MK2.
Possible Causes & Solutions:
-
Temporal Mismatch: The peak of p38 activation (minutes) and the peak of cytokine protein expression (hours) are different. Ensure your treatment with this compound covers the entire period leading up to your endpoint measurement. For a 6-hour cytokine assay, pre-treat with this compound for 1 hour, then add the stimulus for the full 6 hours.
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Transcriptional vs. Post-Transcriptional Effects: p38 MAPK often stabilizes cytokine mRNA. If your stimulus also strongly activates transcriptional pathways (like NF-κB), the effect of p38 inhibition alone may be masked. Consider measuring mRNA levels via qPCR in addition to protein levels to dissect the mechanism.
-
Pathway Redundancy: As shown in the diagram above, other signaling pathways (e.g., JNK, NF-κB) can also drive cytokine production. The relative contribution of each pathway is cell-type and stimulus-dependent. To confirm p38 is the dominant pathway in your system, consider using a positive control inhibitor with a well-documented effect.
Experimental Protocols
Protocol: Western Blot Analysis of p38 MAPKα Inhibition
This protocol describes a method to assess this compound's inhibitory activity by measuring the phosphorylation of MK2 in response to anisomycin stimulation in HeLa cells.
Data Presentation: Recommended Starting Concentrations
| Cell Line | Stimulant | Recommended this compound Conc. Range |
| HeLa | Anisomycin (10 µg/mL) | 10 nM - 1 µM |
| RAW 264.7 | LPS (100 ng/mL) | 50 nM - 5 µM |
| THP-1 (PMA-differentiated) | LPS (100 ng/mL) | 50 nM - 5 µM |
Methodology:
-
Cell Plating: Seed 1.5 x 10⁶ HeLa cells in 6-well plates and culture for 24 hours in DMEM with 10% FBS to achieve 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 4 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (0.1% DMSO) for 1 hour.
-
Stimulation: Add anisomycin to a final concentration of 10 µg/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2 (or a loading control like GAPDH), diluted in 5% BSA/TBST.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-MK2 signal to the total MK2 or loading control signal. Plot the normalized signal against the this compound concentration to observe the dose-dependent inhibition.
Technical Support Center: Enhancing the Bioavailability of Flazin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of Flazin. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenge in achieving adequate oral bioavailability for this compound stems from its low aqueous solubility. With an estimated water solubility of 11.26 mg/L at 25°C, this compound is considered a poorly soluble compound[1][2]. This poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption into the bloodstream. Consequently, a significant portion of the orally administered dose may pass through the GI tract without being absorbed, resulting in low and variable bioavailability. While this compound is soluble in organic solvents like DMSO, direct administration of such solutions in vivo can be problematic due to potential toxicity and precipitation of the compound upon contact with aqueous physiological fluids[3][4].
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability[5][6]. The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given this compound's low aqueous solubility, it is likely a BCS Class II or Class IV compound. If its intestinal permeability is high, it would be Class II, and the bioavailability would be limited by its dissolution rate. If its permeability is also low, it would be Class IV, presenting a significant challenge for oral delivery as both solubility and permeability would need to be enhanced[5]. A definitive classification would require experimental determination of its permeability.
Troubleshooting Guide
Issue: Inconsistent or low plasma concentrations of this compound in animal studies.
-
Possible Cause 1: Poor dissolution of the administered formulation.
-
Solution: Enhance the solubility and dissolution rate of this compound using one of the formulation strategies outlined below (e.g., nanoemulsion, solid dispersion, cyclodextrin (B1172386) complexation).
-
-
Possible Cause 2: Precipitation of this compound in the GI tract.
-
Solution: If using a solution in an organic solvent like DMSO, ensure the concentration is low and that it is rapidly dispersed upon administration. Consider using a co-solvent system or a lipid-based formulation to maintain solubility in vivo.
-
-
Possible Cause 3: First-pass metabolism.
-
Solution: While not definitively reported for this compound, many compounds are subject to extensive metabolism in the liver after absorption. If formulation enhancement does not sufficiently increase bioavailability, investigate potential metabolic pathways and consider co-administration with a metabolic inhibitor in preclinical studies to understand its impact.
-
Issue: Difficulty preparing a stable and homogenous formulation for oral gavage.
-
Possible Cause 1: this compound is not fully solubilized or suspended.
-
Solution: Ensure adequate mixing and sonication when preparing suspensions. For solutions, confirm the solubility of this compound in the chosen vehicle at the desired concentration.
-
-
Possible Cause 2: The formulation is physically unstable and particles are agglomerating or settling.
-
Solution: For suspensions, consider reducing the particle size (micronization) and adding a suspending agent. For nanoformulations, optimize the surfactant and co-surfactant concentrations to ensure stability.
-
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H12N2O4 | [4][7] |
| Molecular Weight | 308.29 g/mol | [1][4] |
| Appearance | Solid powder | [3][4] |
| Estimated Water Solubility | 11.26 mg/L at 25°C | [1][2] |
| Solubility | Soluble in DMSO | [4] |
| XLogP3 | 2.1 - 3.16 | [1] |
Strategies for Enhancing this compound Bioavailability
Below are detailed methodologies for common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound.
Nanoemulsion Formulation
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They can enhance the oral bioavailability of lipophilic drugs by increasing the drug's solubility and facilitating its absorption.
Experimental Protocol: Preparation of a this compound Nanoemulsion by High-Energy Homogenization
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, sesame oil, or oleic acid) to a desired concentration. Gently heat and stir to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve a surfactant (e.g., Tween 80, Cremophor EL) and a co-surfactant (e.g., Transcutol P, PEG 400) in purified water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a microfluidizer. Process the emulsion for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Workflow for Nanoemulsion Preparation
Caption: Workflow for preparing a this compound nanoemulsion.
Solid Dispersion
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, prepared by methods such as melting (fusion) or solvent evaporation. This can enhance solubility by converting the drug from a crystalline to an amorphous state.
Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000) in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof). Ensure both components are fully dissolved.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions, and dissolution studies to assess the enhancement in drug release.
Logical Diagram for Solid Dispersion Formulation
Caption: Process flow for this compound solid dispersion preparation.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, like this compound, effectively encapsulating the drug molecule and increasing its aqueous solubility.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex by Co-grinding
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)). HP-β-CD is often preferred due to its higher water solubility and lower toxicity.
-
Molar Ratio Determination: Determine the molar ratio of this compound to cyclodextrin to be used (e.g., 1:1, 1:2).
-
Co-grinding: Accurately weigh this compound and the cyclodextrin and place them in a mortar. Grind the mixture vigorously with a pestle for a specified period (e.g., 30-60 minutes).
-
Storage: Store the resulting powder in a desiccator over anhydrous calcium chloride until further use.
-
Characterization: Confirm complex formation through phase solubility studies, DSC, FTIR, and dissolution testing.
Signaling Pathway Style Diagram for Complexation
Caption: Mechanism of bioavailability enhancement by cyclodextrin complexation.
Representative In Vivo Performance Data
Disclaimer: The following data is representative of what might be observed for a poorly soluble compound like this compound when formulated using different bioavailability enhancement techniques. These values are for illustrative purposes only and actual experimental results will need to be determined.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 45 | 2.0 | 600 ± 180 | 100 (Reference) |
| Nanoemulsion | 50 | 750 ± 150 | 1.0 | 3000 ± 600 | ~500 |
| Solid Dispersion | 50 | 600 ± 120 | 1.5 | 2400 ± 480 | ~400 |
| Cyclodextrin Complex | 50 | 500 ± 100 | 1.5 | 2000 ± 400 | ~333 |
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. medkoo.com [medkoo.com]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C17H12N2O4 | CID 5377686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing batch-to-batch inconsistencies of synthetic Flazin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistencies in experiments involving synthetic Flazin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its primary mechanism of action?
A1: Synthetic this compound is a β-carboline-derived alkaloid.[1] Its primary mechanism of action is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation.[2] this compound is believed to interact with Keap1, preventing the degradation of Nrf2.[3] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.[4][5]
Q2: What are the common causes of batch-to-batch inconsistencies with synthetic this compound?
A2: Batch-to-batch inconsistencies in synthetic this compound can arise from several factors during synthesis and purification. These include:
-
Purity Variations: Differences in the final purity of the this compound batch can significantly impact its effective concentration in your experiments.
-
Presence of Impurities: Residual starting materials, byproducts, or intermediates from the synthesis process can have off-target effects or interfere with the biological activity of this compound. The synthesis of β-carbolines can sometimes result in related alkaloids as byproducts.[6]
-
Solubility Issues: Variations in the crystalline form or residual solvents can affect the solubility of this compound in your experimental buffer, leading to inaccurate dosing.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
Q3: How should I prepare and store synthetic this compound to ensure consistency?
A3: To ensure consistency, it is recommended to:
-
Dissolve in a suitable solvent: Initially, dissolve this compound in a solvent like DMSO to create a high-concentration stock solution.
-
Aliquot: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Before each experiment, freshly dilute the stock solution to the desired working concentration in your cell culture medium or assay buffer.
Q4: My experimental results with a new batch of this compound are different from the previous one. What should I do first?
A4: The first step is to perform a quality control check on the new batch. This should ideally involve analytical techniques to confirm the identity, purity, and concentration of the compound. If you do not have access to analytical equipment, a dose-response experiment comparing the new batch to a previously validated batch (if available) can help determine if there is a potency difference.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using synthetic this compound in their experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low or no activation of the Nrf2 pathway (e.g., no increase in NQO1 or HO-1 expression) | Compound Inactivity: The this compound batch may be degraded or of low purity. | 1. Verify the purity and integrity of your this compound batch using HPLC-MS (see Experimental Protocol below). 2. Use a positive control, such as sulforaphane, to confirm that the Nrf2 pathway is responsive in your cell line.[7] |
| Cell Line Insensitivity: Some cell lines may have a less responsive Keap1-Nrf2 pathway.[7] | 1. Test this compound in a cell line known to have a responsive Nrf2 pathway (e.g., HepG2). 2. Ensure your cells are healthy and within a low passage number. | |
| Incorrect Concentration: The concentration of this compound used may be too low. | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line. | |
| High variability between replicate wells in cell-based assays | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | 1. Ensure your cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and consider reverse pipetting for viscous cell suspensions. |
| This compound Precipitation: The compound may be precipitating out of the solution at the working concentration. | 1. Visually inspect the wells for any precipitate after adding this compound. 2. Test the solubility of this compound in your cell culture medium. You may need to adjust the final DMSO concentration (typically keeping it below 0.5%). | |
| Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Observed cytotoxicity at expected active concentrations | Off-target Effects of Impurities: Bioactive impurities may be causing cell death. | 1. Analyze the purity of your this compound batch with HPLC to identify any significant impurity peaks. 2. If possible, re-purify the compound. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of your solvent in the cell culture medium is at a non-toxic level (e.g., ≤ 0.1% for DMSO).[7] | |
| On-target Toxicity: High levels of Nrf2 activation can sometimes lead to cellular stress. | Perform a dose-response and time-course experiment to find a concentration and incubation time that provides Nrf2 activation without significant cytotoxicity. |
Experimental Protocols
Protocol 1: Quality Control of Synthetic this compound using HPLC-MS
This protocol outlines a general method for assessing the purity of a synthetic this compound batch.
Materials:
-
Synthetic this compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector and coupled to a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a working concentration of 10 µg/mL in a 50:50 mixture of water and acetonitrile.
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start at 5-10% B and increase to 95% B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Monitor at multiple wavelengths, including ~254 nm and ~350 nm, as β-carbolines have characteristic absorbances.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 100 - 1000
-
Data Analysis: The expected mass for this compound ([M+H]⁺) should be the most prominent peak. Analyze the chromatogram to determine the purity by calculating the area of the this compound peak relative to the total area of all peaks.
-
Protocol 2: Western Blot for Nrf2 Target Gene Expression (HO-1)
This protocol describes how to assess the activity of this compound by measuring the protein expression of a downstream Nrf2 target, Heme Oxygenase-1 (HO-1).
Materials:
-
Cell line of interest (e.g., HepG2)
-
Synthetic this compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibodies (anti-HO-1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the HO-1 signal to the loading control (GAPDH or β-actin).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Flazin experimental controls and baseline measurements
Welcome to the technical support resource for Flazin, a novel β-carboline-derived alkaloid that functions as a potent activator of the Nrf2 signaling pathway.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in their studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a β-carboline-derived alkaloid that has been identified as an activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) system.[1] Under normal conditions, Keap1 targets Nrf2 for degradation. This compound is believed to interact with Keap1, disrupting the Keap1-Nrf2 interaction. This inhibition of Nrf2 degradation allows it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This leads to the increased expression of phase II detoxification enzymes and antioxidant proteins, such as NQO1 and GSTP, providing cytoprotection against oxidative stress.[1]
Q2: What are the recommended baseline measurements before starting an experiment with this compound?
A2: Before treating with this compound, it is crucial to establish a baseline for key cellular parameters. This includes:
-
Basal Nrf2 Pathway Activity: Measure the basal protein levels of total Nrf2, Keap1, and downstream targets like NQO1 and HO-1 via Western blot.
-
Cell Viability: Determine the baseline proliferation and viability rate of your cell line using an assay like MTT or CellTiter-Glo®.[2]
-
Oxidative Stress Levels: Quantify basal levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
Q3: My cells are not showing the expected increase in Nrf2 target gene expression after this compound treatment. What are some possible causes?
A3: Several factors could contribute to a lack of response:
-
Sub-optimal this compound Concentration: The optimal concentration of this compound can be cell-type specific. We recommend performing a dose-response experiment to determine the EC50 for your specific cell line.
-
Incorrect Timepoint: The peak activation of the Nrf2 pathway can vary. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to identify the optimal treatment duration.
-
Cell Line Characteristics: Some cell lines may have mutations in the Nrf2 or Keap1 genes, rendering them unresponsive to activators. Confirm the genetic background of your cell line.
-
Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
Q4: I am observing cytotoxicity at concentrations where I expect to see Nrf2 activation. What should I do?
A4: While this compound has been shown to have low cytotoxicity in some cell lines, this can be cell-type dependent.[1] If you observe unexpected cell death:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound becomes toxic to your cells. This will help you define a therapeutic window.
-
Shorten Treatment Duration: High concentrations for extended periods may lead to off-target effects and toxicity.
-
Check Solvent Toxicity: Ensure the final concentration of your vehicle control (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%).
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a consistent seeding density across all wells/plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS instead. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Western Blot Results for Nrf2 Pathway Proteins
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Validate your primary antibodies using positive and negative controls. Use antibodies recommended for your specific application (e.g., Western blot). |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[3] Ensure complete cell lysis. |
| Issues with Protein Transfer | Optimize transfer conditions (time, voltage). Use a loading control (e.g., GAPDH, β-actin) to verify equal loading and transfer.[3] |
| Sub-optimal Blocking | Test different blocking buffers (e.g., 5% non-fat milk, 5% BSA) and incubation times to reduce background noise. |
Experimental Protocols & Data
Protocol 1: Determining the Optimal Dose of this compound using a Cell Viability Assay
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound and identify a suitable concentration range for subsequent experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Sample Data: Dose-Response of this compound on A549 Cells after 24h
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 5 | 1.18 | 0.09 | 94.4% |
| 10 | 1.15 | 0.06 | 92.0% |
| 25 | 1.05 | 0.11 | 84.0% |
| 50 | 0.85 | 0.10 | 68.0% |
| 100 | 0.45 | 0.08 | 36.0% |
Protocol 2: Assessing Nrf2 Pathway Activation via Western Blot
This protocol describes how to measure the protein expression of Nrf2 and its downstream target, NQO1, following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (determined from Protocol 1) for the desired time. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, NQO1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Sample Data: Nrf2 and NQO1 Protein Expression after 8h this compound Treatment
| Treatment | Normalized Nrf2 Expression (Fold Change) | Normalized NQO1 Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 3.5 | 4.2 |
| This compound (25 µM) | 5.8 | 7.1 |
Visualizations
Caption: this compound's mechanism of action on the Keap1-Nrf2 signaling pathway.
Caption: Workflow for determining this compound's optimal dose via MTT assay.
Caption: Troubleshooting logic for lack of Nrf2 pathway activation.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Flazin and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of Flazin, a β-carboline alkaloid, and curcumin (B1669340), a well-studied polyphenol. The comparison focuses on both direct radical scavenging abilities and indirect cellular antioxidant mechanisms, supported by available experimental data.
Executive Summary
This compound and curcumin both exhibit antioxidant properties, but they appear to function through different primary mechanisms. Curcumin is a potent direct antioxidant with well-documented radical scavenging activity. In contrast, this compound's primary strength lies in its exceptional ability to activate the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. While this compound does possess some direct radical scavenging ability, it is reported to be relatively low compared to its potent indirect antioxidant activity.
Quantitative Comparison of Antioxidant Capacity
The following table summarizes the available quantitative data for the antioxidant capacity of this compound and curcumin. It is important to note that a direct head-to-head comparison of both compounds across all assays in a single study is not currently available in the scientific literature. Therefore, the data presented is compiled from various sources.
| Antioxidant Assay | This compound | Curcumin | Reference(s) |
| ORAC (Oxygen Radical Absorbance Capacity) | 1.43 ± 0.112 µmol of TE/µmol | ~1,500,000 µmole TE/g | [1][2] |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50) | Data not available (reported as "relatively low") | 3.20 µg/mL; 53 µM | [3][4][5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50) | Data not available (qualitatively described as "strong" in one source, but "low" in a more direct comparison) | 2.58 µg/mL; 18.54 µg/mL | [4][6] |
| Keap1-Nrf2 Pathway Activation | High capacity to activate the Keap1-Nrf2 system | Activates the Keap1-Nrf2 system | [7] |
| Cytoprotective Ability | Provides larger (>3-fold of control) cytoprotection against a pro-oxidant | Exhibits cytoprotective effects | [7] |
Note: IC50 values for curcumin can vary significantly between studies due to different experimental conditions. The ORAC value for curcumin is exceptionally high, as reported for a nature-identical curcumin product[2]. The ORAC value for this compound is presented in µmol of Trolox Equivalents per µmol of the compound[1].
Mechanism of Action: A Tale of Two Antioxidants
The primary difference in the antioxidant mechanism of this compound and curcumin lies in their direct versus indirect activities.
Curcumin: The Direct Scavenger
Curcumin is a classical phenolic antioxidant that directly neutralizes free radicals by donating a hydrogen atom from its phenolic groups[5]. Its chemical structure, rich in hydroxyl and methoxy (B1213986) groups, allows it to effectively scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[8].
This compound: The Master Regulator
This compound's antioxidant prowess appears to be primarily indirect, functioning as a potent activator of the Keap1-Nrf2 signaling pathway[7]. This pathway is a master regulator of the cellular antioxidant response. By activating Nrf2, this compound upregulates the expression of a suite of protective genes, including those for antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs)[7]. A study directly comparing the two found that this compound had a higher capacity to activate the Keap1-Nrf2 system and provided a significantly greater cytoprotective effect against an oxidant than curcumin, despite its lower direct radical absorbance capacity[7].
Experimental Protocols
Below are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep violet color.
-
Prepare a series of dilutions of the test compound (this compound or curcumin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test compound or standard solution.
-
Add a specific volume of the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation. The resulting solution will have a blue-green color.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a specific volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution, followed by the test compound or standard.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the concentration of Trolox.
-
The ORAC value of the sample is determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
-
Visualizations
Experimental Workflows
Caption: Standard experimental workflows for DPPH, ABTS, and ORAC antioxidant capacity assays.
Keap1-Nrf2 Signaling Pathway
Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway activated by this compound and curcumin.
References
- 1. researchgate.net [researchgate.net]
- 2. Nature Identical Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scitepress.org [scitepress.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Flazin Outshines Perlolyrine in Activating the Keap1-Nrf2 Protective Pathway
For researchers and drug development professionals, a comparative analysis reveals Flazin as a more potent and less toxic activator of the Keap1-Nrf2 signaling system compared to its analogue, perlolyrine (B1214776). Experimental data demonstrates this compound's superior ability to induce the expression of key cytoprotective genes, highlighting its potential as a promising therapeutic agent against oxidative stress-related diseases.
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Activation of this pathway by small molecules is a key strategy in the development of drugs for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. A recent study directly comparing the β-carboline alkaloid this compound and its decarboxylated derivative perlolyrine has provided valuable insights into their relative efficacy in modulating this protective system.
Quantitative Comparison of this compound and Perlolyrine
Experimental findings from a head-to-head comparison clearly favor this compound in terms of both safety and efficacy in activating the Keap1-Nrf2 pathway in human hepatocytes.
| Parameter | This compound | Perlolyrine | Key Finding |
| Cytotoxicity (IC50) | < 500 μM[1] | Not explicitly quantified, but higher than this compound | This compound exhibits lower cytotoxicity. |
| Keap1-Nrf2 System Activation | Highest capacity among tested compounds[1] | Lower capacity than this compound | This compound is a more potent activator of the Keap1-Nrf2 pathway. |
| Cytoprotection | > 3-fold of control[1] | Not specified | This compound demonstrates significant cytoprotective effects. |
| Induction of Nrf2 Target Genes (NQO1, GSTP) | Increased expression[1] | Increased phase II enzymes (general) | Both compounds induce downstream targets, with this compound's effect being more explicitly detailed. |
Signaling Pathway and Experimental Workflow
The activation of the Keap1-Nrf2 pathway by this compound and perlolyrine initiates a cascade of events leading to cellular protection. The general mechanism and a typical experimental workflow to assess the efficacy of these compounds are illustrated below.
Caption: Keap1-Nrf2 signaling pathway activation.
Caption: Experimental workflow for comparing Nrf2 activators.
Detailed Experimental Protocols
The following are summaries of the experimental methodologies used to compare this compound and perlolyrine, based on the available information.
Cell Culture
-
Cell Line: C3A human hepatocyte cell line.
-
Culture Medium: Minimum essential medium (MEM) supplemented with fetal bovine serum (FBS).
-
Culture Conditions: Standard cell culture conditions (37°C, 5% CO2).
Cytotoxicity Assay
-
Method: A colorimetric assay, such as the MTT or XTT assay, is typically used to assess cell viability.
-
Procedure:
-
Seed C3A cells in 96-well plates.
-
After cell attachment, treat with various concentrations of this compound or perlolyrine.
-
Incubate for a specified period (e.g., 24 hours).
-
Add the assay reagent (e.g., MTT) to each well and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine cytotoxicity.
-
ARE-Luciferase Reporter Gene Assay
-
Purpose: To quantify the activation of the Nrf2 pathway.
-
Procedure:
-
Transfect C3A cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.
-
Treat the transfected cells with this compound or perlolyrine.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luminescence indicates activation of the Nrf2 pathway.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of Nrf2 target genes (e.g., NQO1, GSTP).
-
Procedure:
-
Treat C3A cells with this compound or perlolyrine for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize first-strand cDNA from the RNA.
-
Perform real-time PCR using specific primers for NQO1, GSTP, and a housekeeping gene (for normalization).
-
Analyze the data to determine the fold change in gene expression compared to untreated controls.
-
Western Blot Analysis
-
Purpose: To detect the nuclear translocation of Nrf2, a key indicator of its activation.
-
Procedure:
-
Treat C3A cells with this compound or perlolyrine.
-
Isolate nuclear and cytoplasmic protein fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for Nrf2.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands and quantify the amount of Nrf2 in the nuclear fraction.
-
References
Validating the In Vivo Lipid-Lowering Efficacy of Flazin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flazin, a diet-derived bioactive compound, has demonstrated promising lipid-lowering properties in preliminary in vitro studies. Research has shown its potential to regulate lipid metabolism by promoting lipolysis and inhibiting lipogenesis at a cellular level.[1][2] However, to establish its therapeutic potential, rigorous in vivo validation is essential. This guide provides a comparative framework for designing and evaluating preclinical in vivo studies to investigate the lipid-lowering effects of this compound, benchmarked against established lipid-lowering agents.
Note: As of the latest literature review, specific in vivo studies validating the lipid-lowering effects of this compound are not publicly available. The experimental protocols and data tables presented herein are based on established methodologies for evaluating novel lipid-lowering compounds and serve as a template for future research.
Comparative Analysis of Lipid-Lowering Agents
A direct in vivo comparison of this compound with other lipid-lowering agents is not yet possible due to the absence of published data. However, a meaningful evaluation would involve comparing its efficacy and mechanism of action to well-characterized drugs such as statins and fibrates.
| Agent Class | Primary Mechanism of Action | Key Biomarkers Affected (In Vivo) |
| Statins (e.g., Atorvastatin) | HMG-CoA reductase inhibitors; decrease cholesterol synthesis and upregulate LDL receptors in the liver. | ↓ Total Cholesterol, ↓ LDL-C, ↓ Triglycerides, ↑ HDL-C |
| Fibrates (e.g., Fenofibrate) | PPARα agonists; increase the expression of genes involved in fatty acid oxidation and lipoprotein lipase (B570770) activity. | ↓ Triglycerides, ↓ VLDL-C, ↑ HDL-C, modest ↓ LDL-C |
| This compound (Hypothesized in vivo action) | Based on in vitro data, this compound is suggested to promote lipolysis and inhibit lipogenesis.[1][2] | ↓ Triglycerides, ↓ Total Cholesterol, ↓ LDL-C (to be confirmed in vivo) |
Proposed In Vivo Experimental Protocol
To validate the lipid-lowering effects of this compound in vivo, a robust and well-controlled animal study is required. A common approach involves inducing hyperlipidemia in a rodent model.
Animal Model
-
Species: Male Sprague-Dawley rats (8 weeks old)
-
Rationale: Rats are a well-established model for studying lipid metabolism and diet-induced hyperlipidemia.
Induction of Hyperlipidemia
-
Method: High-Fat Diet (HFD) induction.
-
Diet Composition: A diet consisting of 20% fat, 1.5% cholesterol, and 0.5% cholic acid is commonly used to induce hyperlipidemia.
-
Duration: 4-8 weeks, or until a significant increase in plasma lipid levels is observed compared to a control group on a standard chow diet.
Experimental Groups
| Group | Diet | Treatment |
| 1. Normal Control | Standard Chow | Vehicle |
| 2. Hyperlipidemic Control | High-Fat Diet | Vehicle |
| 3. Positive Control | High-Fat Diet | Atorvastatin (10 mg/kg/day) |
| 4. This compound (Low Dose) | High-Fat Diet | This compound (e.g., 25 mg/kg/day) |
| 5. This compound (High Dose) | High-Fat Diet | This compound (e.g., 50 mg/kg/day) |
Administration of Test Substance
-
Route: Oral gavage
-
Frequency: Once daily
-
Duration: 4 weeks
Sample Collection and Analysis
-
Blood Sampling: Blood samples will be collected at baseline and at the end of the treatment period via retro-orbital sinus puncture under light anesthesia.
-
Biochemical Analysis: Plasma levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) will be measured using commercially available enzymatic kits.
-
Histopathology: Liver tissue will be collected, fixed in 10% formalin, and stained with Oil Red O to visualize lipid accumulation.
Quantitative Data Summary (Hypothetical)
The following table illustrates how the results of an in vivo study on this compound could be presented for a clear comparison.
| Parameter | Normal Control | Hyperlipidemic Control | Atorvastatin (10 mg/kg) | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Total Cholesterol (mg/dL) | 75 ± 5.2 | 210 ± 15.8 | 115 ± 8.1 | 165 ± 12.3 | 130 ± 9.5 |
| Triglycerides (mg/dL) | 90 ± 7.1 | 250 ± 20.4 | 140 ± 11.6 | 180 ± 15.2 | 150 ± 12.8 |
| HDL-C (mg/dL) | 45 ± 3.5 | 25 ± 2.1 | 38 ± 2.9 | 30 ± 2.5 | 35 ± 2.8 |
| LDL-C (mg/dL) | 20 ± 2.8 | 135 ± 11.9 | 55 ± 4.7 | 95 ± 8.1 | 65 ± 5.4 |
| Liver Weight (g) | 10.2 ± 0.8 | 15.5 ± 1.2 | 11.8 ± 0.9 | 13.5 ± 1.1 | 12.1 ± 1.0 |
*Values are represented as Mean ± SD. *p < 0.05 compared to the Hyperlipidemic Control group.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the comprehension of the experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation of this compound.
References
A Comparative Analysis of Flazin from Diverse Natural Origins: A Guide for Researchers
For Immediate Release
A Comprehensive Guide to the Natural Sources, Bioactivity, and Analysis of the Promising Alkaloid Flazin
This publication provides a detailed comparative analysis of this compound, a β-carboline alkaloid, derived from various natural sources. Tailored for researchers, scientists, and drug development professionals, this guide offers a side-by-side examination of this compound's properties and biological activities, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a naturally occurring β-carboline alkaloid with the chemical formula C₁₇H₁₂N₂O₄. It has garnered significant scientific interest due to its diverse and potent biological activities. This guide focuses on this compound obtained from three primary natural sources: fermented foods, cherry tomatoes, and the mushroom Suillus granulatus. While direct comparative studies on this compound from these varied origins are limited, this document compiles and analyzes existing data to provide a comprehensive overview for future research and development.
Data Presentation: A Comparative Overview
The following tables summarize the currently available quantitative data on this compound from its principal natural sources. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in analytical methods and starting materials.
Table 1: this compound Content in Various Natural Sources
| Natural Source | Product Type | This compound Concentration/Yield | Reference |
| Fermented Foods | |||
| Soy Sauce | Up to 9.4 µg/mL | [1] | |
| Miso | 3.5 to 124.8 µg/g | [2] | |
| Fruits | |||
| Tomato Concentrate | Up to 13.9 µg/g | [1] | |
| Cherry Tomato Juice | Presence confirmed, quantitative yield from raw fruit not specified | [1][3] | |
| Fungi | |||
| Suillus granulatus | Isolated from fruiting bodies, specific yield not reported |
Table 2: Comparative Biological Activity of this compound
| Biological Activity | Source of this compound | Key Findings | Reference |
| Antioxidant (Nrf2 Activation) | Fermented Foods (Implied), Synthetic | Activates the Keap1-Nrf2 pathway, increasing the expression of phase II antioxidant enzymes. IC₅₀ for cytotoxicity > 500 µM. | [4] |
| Lipid Metabolism Regulation | Fermented Foods (Implied), Synthetic | Decreases cellular triglyceride (TG) by 12.0–22.4% and reduces neutral lipid content by 17.4–53.9%. | [5][6] |
| Anti-HIV Activity | Suillus granulatus | Weak anti-HIV-1 activity with an EC₅₀ of 2.36 µM. | |
| Anti-glycation | Cherry Tomato Juice | Inhibits monosaccharide-induced non-enzymatic protein glycation. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, purification, and biological evaluation of this compound.
Extraction and Purification of this compound
a) From Fermented Foods (e.g., Soy Sauce, Miso):
A general method involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).
-
Sample Preparation: Solid foods are homogenized in perchloric acid, while liquid samples are directly mixed.
-
Solid-Phase Extraction (SPE): The sample is loaded onto a conditioned propylsulfonicacid-derivatized silica (B1680970) (PRS) cartridge. After washing, this compound is eluted with a phosphate (B84403) buffer/methanol solution.
-
Purification: The eluted fractions are further purified by preparative HPLC on a C18 column.
-
Quantification: this compound content is determined by HPLC with fluorescence detection.[7]
b) From Cherry Tomato Juice:
-
Extraction: The juice is typically subjected to solvent extraction using ethyl acetate (B1210297) or other suitable organic solvents.
-
Chromatography: The crude extract is fractionated using column chromatography over silica gel.
-
Purification: Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.[3]
Biological Activity Assays
a) Nrf2 Pathway Activation Assay:
-
Cell Culture: Human hepatocytes (e.g., C3A cell line) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Gene Expression Analysis: The expression of Nrf2-dependent phase II enzyme genes (e.g., NQO1, GSTP) is quantified using real-time quantitative PCR (RT-qPCR).
-
Protein Analysis: The protein levels of NQO1 and GSTP are determined by Western blotting.[4]
b) Lipid Droplet Regulation Assay:
-
Cell Culture and Lipid Overloading: Human kidney proximal tubular epithelial (HK-2) cells are cultured and treated with palmitic acid or oleic acid to induce lipid accumulation.
-
This compound Treatment: Cells are co-treated with different concentrations of this compound.
-
Lipid Staining: Neutral lipids are stained with Oil Red O, and the lipid content is quantified.
-
Triglyceride Measurement: Cellular triglyceride levels are measured using a commercial assay kit.[5][6]
c) Anti-HIV Activity Assay:
-
Cell Culture: C8166 cells are used for the syncytia formation assay.
-
Virus Infection: Cells are infected with HIV-1 IIIB.
-
This compound Treatment: Infected cells are treated with various concentrations of this compound.
-
Syncytia Counting: The number of syncytia (multinucleated giant cells) is counted under a microscope to determine the 50% effective concentration (EC₅₀).
d) Non-Enzymatic Protein Glycation Inhibition Assay:
-
Reaction Mixture: Bovine serum albumin (BSA) is incubated with glucose or fructose (B13574) in a phosphate buffer.
-
This compound Treatment: Different concentrations of this compound are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C for an extended period.
-
Analysis: The formation of advanced glycation end-products (AGEs) is measured by fluorescence spectroscopy.[3]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: General experimental workflow for the analysis of this compound.
Caption: Overview of the biological activities of this compound.
Conclusion and Future Directions
This compound is a multifaceted natural compound with significant therapeutic potential. While this guide provides a consolidated overview of the current knowledge, it also highlights the need for direct comparative studies. Future research should focus on:
-
Standardizing extraction and quantification protocols to enable accurate comparisons of this compound content from different natural sources.
-
Conducting side-by-side comparisons of the biological activities of this compound isolated from various origins to understand the potential influence of co-extracted compounds.
-
Exploring the synergistic effects of this compound with other bioactive molecules present in the natural extracts.
A deeper understanding of these aspects will be crucial for the development of this compound-based nutraceuticals and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Lipid Droplet Regulator against Lipid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling Flazin: A Comparative Analysis of In Vitro and In Silico Evidence
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the in vitro and in silico findings for Flazin, a naturally occurring alkaloid. We objectively compare its performance with established alternatives and present supporting experimental data to illuminate its therapeutic potential.
This compound, a β-carboline alkaloid isolated from cherry tomato juice, has garnered significant interest for its multifaceted biological activities.[1][2][3] Preclinical studies, both in laboratory settings (in vitro) and through computational modeling (in silico), have highlighted its potential in several key therapeutic areas, including the inhibition of non-enzymatic protein glycation, activation of the Keap1-Nrf2 antioxidant pathway, and regulation of lipid metabolism.[4][5][6][7][8] This guide synthesizes the available data to offer a clear comparison of this compound's efficacy and mechanisms against other well-researched natural compounds.
Comparative Analysis of Bioactivities
To provide a clear quantitative comparison, the following tables summarize the key in vitro and in silico findings for this compound and its alternatives, curcumin (B1669340) and sulforaphane.
In Vitro Biological Activity
| Compound | Assay | Target/Process | Cell Line | Concentration/Dosage | Observed Effect |
| This compound | Anti-glycation Assay | Non-enzymatic protein glycation | - | Not specified in abstracts | Good inhibition of monosaccharide-induced glycation of insulin (B600854) and BSA.[2][3] |
| This compound | Nrf2 Activation Assay | Keap1-Nrf2 system | C3A (human hepatocytes) | <500 μM (IC50 for cytotoxicity) | Highest capacity to activate the Keap1-Nrf2 system among compounds tested.[7][8] |
| This compound | Cytoprotection Assay | Oxidative stress | C3A (human hepatocytes) | Not specified | >3-fold cytoprotection against a pro-oxidant compared to control.[7][8] |
| This compound | Lipid Regulation Assay | Triglyceride (TG) and Free Fatty Acid (FFA) levels | HK-2 (human kidney) | 40-80 μM | Significantly decreased cellular TG by 12.0–22.4%; reduced neutral lipid content by 17.4–53.9% and lipid droplet size by 10.0–35.3%.[4][5][6] |
| Curcumin | Nrf2 Activation Assay | Keap1-Nrf2 system | C3A (human hepatocytes) | Not specified | Lower capacity to activate the Keap1-Nrf2 system compared to this compound.[7][8] |
| Sulforaphane | Nrf2 Activation Assay | Nrf2-dependent gene expression | Not specified | Not specified | Shares strong cytoprotection ability with this compound.[7][8] |
In Silico Drug-Likeness and Binding Affinity
| Compound | Parameter | Target Protein | Predicted Value/Score |
| This compound | Molecular Docking | Insulin | Continuously interacts with Phe1, Val2, Tyr26, and Lys29 residues, key sites for glycation/dimerization.[1][2] |
| This compound | Drug-Likeness (log P) | - | Low log P (0-3), associated with strong cytoprotection.[7][8] |
Key Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Inhibition of Non-Enzymatic Protein Glycation
Non-enzymatic protein glycation is a key process in the development of diabetic complications. It involves the covalent attachment of reducing sugars to proteins, leading to the formation of Advanced Glycation End-products (AGEs).[9][10][11][12][13] In silico modeling suggests that this compound directly interacts with key amino acid residues on proteins like insulin, thereby sterically hindering the binding of sugars and preventing the initial steps of glycation.[1][2]
Caption: this compound's proposed mechanism for inhibiting protein glycation.
Activation of the Keap1-Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[14][15][16][17][18] Oxidative stress or the presence of activators like this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[7][8]
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Regulation of Lipid Metabolism
This compound has been shown to modulate lipid metabolism by promoting lipolysis (the breakdown of fats) and inhibiting lipogenesis (the synthesis of fats).[4][5][6] This dual action helps to reduce the accumulation of triglycerides in cells. The proposed mechanism involves the regulation of key enzymes in these pathways, such as adipose triglyceride lipase (B570770) (ATGL) for lipolysis and acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) for lipogenesis.[19]
Caption: this compound's dual role in promoting lipolysis and inhibiting lipogenesis.
Detailed Experimental Protocols
For the independent verification of the presented findings, detailed methodologies for the key experiments are provided below.
In Vitro Non-Enzymatic Protein Glycation Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs) in a controlled in vitro setting.
-
Reagent Preparation:
-
Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 10 mg/mL in a phosphate (B84403) buffer (100 mM, pH 7.4).
-
Prepare a solution of a reducing sugar (e.g., glucose or fructose) at a high concentration (e.g., 500 mM) in the same phosphate buffer.
-
Prepare stock solutions of the test compound (this compound) and a positive control inhibitor (e.g., Aminoguanidine) in a suitable solvent.
-
-
Incubation:
-
In a series of microcentrifuge tubes, mix the BSA solution, the sugar solution, and different concentrations of the test compound or positive control. Include a control group with no inhibitor.
-
Add sodium azide (B81097) (0.02%) to each tube to prevent microbial growth.
-
Incubate the mixtures at 37°C for a period of 1 to 4 weeks.
-
-
Measurement of Glycation:
-
After incubation, the level of glycation can be assessed using several methods:
-
Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs by exciting the samples at approximately 370 nm and measuring the emission at around 440 nm.
-
SDS-PAGE: Analyze the protein samples on a polyacrylamide gel. Glycated proteins will show a higher molecular weight and may appear as a smear.
-
ELISA: Use a specific antibody to quantify the formation of a particular AGE, such as carboxymethyl-lysine (CML).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glycation for each concentration of the test compound relative to the control group.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the glycation process.
-
In Silico Molecular Docking
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (e.g., this compound) to a target protein (e.g., insulin).
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D structure of the target protein from a database such as the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the ligand (this compound) using a chemical drawing software and optimize its geometry.
-
-
Docking Simulation:
-
Use a molecular docking software (e.g., AutoDock, Glide, GOLD).
-
Define the binding site on the protein, typically based on the location of a known ligand or a predicted active site.
-
Run the docking algorithm to generate a series of possible binding poses of the ligand in the protein's active site.
-
-
Scoring and Analysis:
-
The software will calculate a binding score (e.g., binding energy in kcal/mol) for each pose, which represents the predicted binding affinity. A lower binding energy generally indicates a more favorable interaction.
-
Analyze the best-scoring poses to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular dynamics simulations can be further employed to assess the stability of the predicted protein-ligand complex over time.[1][2]
-
In Vitro Nrf2 Pathway Activation Assay
This cell-based assay determines a compound's ability to activate the Nrf2 antioxidant response pathway.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, C3A) in appropriate growth medium.
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (this compound) and a known Nrf2 activator (e.g., sulforaphane) as a positive control for a specified period (e.g., 6-24 hours).
-
-
Measurement of Nrf2 Activation:
-
Western Blotting: Lyse the cells and separate the nuclear and cytoplasmic fractions. Perform Western blotting to measure the levels of Nrf2 in the nuclear fraction and the expression of Nrf2 target proteins (e.g., NQO1, HO-1) in the total cell lysate.
-
Reporter Gene Assay: Use a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) promoter. Measure the reporter gene activity after treatment with the test compound.
-
Quantitative PCR (qPCR): Extract RNA from the treated cells and perform qPCR to measure the mRNA levels of Nrf2 target genes.
-
-
Data Analysis:
-
Quantify the increase in nuclear Nrf2 levels or the expression of Nrf2 target genes/reporter activity relative to the untreated control.
-
Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.
-
In Vitro Lipid Accumulation Assay
This assay is used to evaluate the effect of a compound on lipid accumulation in cells.
-
Cell Culture and Induction of Lipid Accumulation:
-
Culture a suitable cell line (e.g., HepG2, 3T3-L1 pre-adipocytes) in appropriate growth medium.
-
Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g., a mixture of oleic acid and palmitic acid).
-
-
Treatment with Test Compound:
-
Co-treat the cells with the fatty acids and various concentrations of the test compound (this compound). Include a vehicle control group.
-
Incubate the cells for a period of 24-72 hours.
-
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining: Fix the cells and stain them with Oil Red O, a dye that specifically stains neutral lipids. The stained lipid droplets can be visualized by microscopy. For quantification, the dye can be extracted from the cells and the absorbance measured.
-
Nile Red Staining: Stain the cells with Nile Red, a fluorescent dye that stains intracellular lipid droplets. The fluorescence intensity can be measured using a fluorescence microscope or a plate reader.
-
Triglyceride Quantification Assay: Lyse the cells and measure the intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.
-
-
Data Analysis:
-
Quantify the amount of lipid accumulation in the treated cells relative to the control group.
-
Determine the concentration of the test compound that causes a significant reduction in lipid accumulation.
-
Conclusion
The cross-validation of in vitro and in silico data provides a robust foundation for understanding the therapeutic potential of this compound. Its demonstrated ability to inhibit non-enzymatic protein glycation, potently activate the cytoprotective Keap1-Nrf2 pathway, and regulate lipid metabolism positions it as a promising candidate for further investigation in the context of metabolic and age-related diseases. The comparative analysis suggests that this compound exhibits a distinct and potent bioactivity profile. The detailed experimental protocols provided herein will facilitate the independent verification and further exploration of this compound's mechanisms of action, ultimately paving the way for its potential translation into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies. | Semantic Scholar [semanticscholar.org]
- 4. This compound as a Lipid Droplet Regulator against Lipid Disorders [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein Glycation: Mechanisms, Impacts, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Glycation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Flazin's efficacy compared to other known glycation inhibitors
A Comparative Analysis of Flazin's Efficacy Against Established Glycation Inhibitors
The non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs), is a significant contributor to the pathogenesis of diabetic complications and other age-related diseases. The quest for effective glycation inhibitors is a critical area of research in drug development. This guide provides a comparative overview of this compound, a novel alkaloid, with the well-established glycation inhibitors aminoguanidine (B1677879) and metformin (B114582).
Executive Summary
This compound, an alkaloid isolated from cherry tomato juice, has demonstrated notable in vitro efficacy in inhibiting the non-enzymatic glycation of proteins such as insulin (B600854) and bovine serum albumin (BSA)[1][2]. While direct comparative studies with quantitative metrics like IC50 values are not yet available for this compound, existing research provides a qualitative understanding of its potential. This guide synthesizes the available data on this compound and contrasts it with the established quantitative efficacy of aminoguanidine and metformin, offering researchers a valuable perspective on this promising new agent.
Comparative Efficacy of Glycation Inhibitors
The following table summarizes the available data on the inhibitory effects of this compound, aminoguanidine, and metformin on protein glycation. It is important to note that the data for aminoguanidine and metformin are derived from various studies and experimental conditions, and a direct head-to-head comparison with this compound is not currently possible.
| Inhibitor | Protein Model | Glycating Agent | Observed Efficacy | IC50 Value | Reference |
| This compound | Bovine Pancreas Insulin, Bovine Serum Albumin (BSA) | Monosaccharides | Good inhibition of non-enzymatic glycation. Molecular dynamics simulations show interaction with key insulin residues involved in glycation. | Not Reported | [1][2] |
| Aminoguanidine | Bovine Serum Albumin (BSA) | Glucose, Fructose | Significant inhibition of AGEs formation. | ~1 mM (in BSA-glucose assay) | [3] |
| Metformin | Bovine Serum Albumin (BSA) | Glucose | Moderate inhibition of AGEs formation. | ~14.2 µM (in glucose-BSA glycation model) | [4] |
| Metformin | Human Serum Albumin (HSA) | Dihydroxyacetone (DHA) | Dose-dependent inhibition of glycation. | Not explicitly stated, but significant inhibition observed at µM concentrations. | [5] |
Experimental Methodologies
The following are detailed protocols for key in vitro experiments used to assess the anti-glycation efficacy of compounds like this compound.
In Vitro Protein Glycation Inhibition Assay (BSA-Glucose Model)
This assay is a widely used method to screen for anti-glycation activity.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate (B84403) Buffer Saline (PBS), pH 7.4
-
Test compound (e.g., this compound, aminoguanidine, metformin)
-
Sodium azide (B81097) (as a preservative)
-
Trichloroacetic acid (TCA)
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture containing BSA (10 mg/mL) and D-glucose (500 mM) in PBS.
-
Add the test compound at various concentrations to the reaction mixture. A control group without the test compound is also prepared.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Incubate the mixtures in a sterile, dark environment at 37°C for a specified period (e.g., 1-4 weeks).
-
After incubation, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
-
To determine the IC50 value, plot a graph of percentage inhibition versus the concentration of the test compound.
Insulin Glycation Assay
This assay specifically evaluates the inhibition of insulin glycation, a process relevant to diabetic complications.
Materials:
-
Human or Bovine Insulin
-
A reducing sugar (e.g., glucose, fructose)
-
Phosphate Buffer, pH 7.4
-
Test compound
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a solution of insulin in phosphate buffer.
-
Add the reducing sugar to initiate the glycation reaction.
-
Add the test compound at various concentrations.
-
Incubate the mixture at 37°C for a defined period.
-
Monitor the extent of insulin glycation over time using reverse-phase HPLC. Glycated insulin will elute at a different retention time than non-glycated insulin.
-
Calculate the percentage of inhibition by comparing the peak areas of glycated insulin in the presence and absence of the test compound.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying glycation-induced cellular damage is crucial for the development of effective inhibitors. Advanced Glycation End-products (AGEs) exert their pathogenic effects primarily through their receptor, RAGE (Receptor for Advanced Glycation End-products). The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation.
Caption: AGE-RAGE Signaling Pathway.
The following diagram illustrates a typical experimental workflow for evaluating the anti-glycation potential of a compound.
Caption: Experimental Workflow for Anti-glycation Assay.
Conclusion
This compound presents itself as a promising novel inhibitor of non-enzymatic protein glycation. While the current body of evidence is primarily qualitative, it lays a strong foundation for further investigation. Future research should focus on quantitative assessments of this compound's efficacy, including the determination of IC50 values in standardized in vitro assays, and direct comparative studies against established inhibitors like aminoguanidine and metformin. Such data will be instrumental in fully elucidating the therapeutic potential of this compound in the management of glycation-related pathologies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to pursue these critical next steps in the evaluation of this novel compound.
References
- 1. AGE/RAGE pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jppres.com [jppres.com]
- 5. Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products | PLOS One [journals.plos.org]
A Comparative Guide to Flazin and Other Nutraceuticals in the Regulation of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flazin's efficacy in regulating lipid metabolism with other notable nutraceuticals. The information is compiled from preclinical and clinical studies to support further research and development in the field of metabolic disorders.
Comparative Efficacy of Lipid-Regulating Nutraceuticals
This compound, a diet-derived bioactive compound, has demonstrated significant potential in modulating lipid metabolism.[1][2][3][][5][6] A key study reported that this compound significantly decreased cellular triglyceride (TG) levels by 12.0-22.4% and reduced cellular neutral lipid content by 17.4-53.9%.[1][3][][5][6] Furthermore, it was observed to decrease the size of lipid droplets by 10.0-35.3%.[1][3][][5][6] The proposed mechanism of action involves the promotion of lipolysis and the inhibition of lipogenesis.[1][2][3][][5][6]
To provide a broader context for this compound's performance, this guide includes a comparison with other well-researched nutraceuticals known for their lipid-lowering properties. The following table summarizes the quantitative data from various meta-analyses on the effects of Berberine, Curcumin, and Resveratrol on key lipid profile markers.
| Nutraceutical | Change in Triglycerides (TG) | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Key Studies |
| This compound | ↓ 12.0 - 22.4% (cellular) | Not Reported | Not Reported | Not Reported | [1][3][][5][6] |
| Berberine | ↓ ~0.50 mmol/L | ↓ ~0.61 mmol/L | ↓ ~0.65 mmol/L | ↑ ~0.05 mmol/L | [7] |
| Curcumin | ↓ ~13.15 mg/dL to ~21.36 mg/dL | ↓ ~7.76 mg/dL to ~8.91 mg/dL | ↓ ~5.84 mg/dL | ↑ ~1.42 mg/dL to ~2.4 mg/dL | [8][9][10] |
| Resveratrol | ↓ ~8.56 mg/dL | ↓ ~10.28 mg/dL | ↓ ~5.69 mg/dL | No Significant Change | [11][12] |
Note: The data for this compound is from a single preclinical study and represents changes at a cellular level, while the data for other nutraceuticals are from meta-analyses of clinical trials and represent changes in blood lipid levels. Direct comparison should be made with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of compounds on lipid metabolism, based on the study of this compound and other relevant literature.
Cell Culture and Treatment
-
Cell Line: Human kidney proximal tubular cells (HK-2) are a suitable model for studying lipid metabolism.
-
Culture Conditions: Cells are maintained in a DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Lipid Accumulation: To mimic hyperlipidemic conditions, cells are treated with fatty acids such as palmitic acid (PA) or oleic acid (OA) at a concentration of 200 µM for 24 hours.
-
Treatment with Test Compound: Cells are pre-treated with various concentrations of the test compound (e.g., this compound at 40 µM and 80 µM) before the addition of fatty acids. A vehicle control (e.g., DMSO) should be included.
Quantification of Cellular Lipids
-
Lipid Extraction: Cellular lipids are extracted using a modified Bligh and Dyer method with a mixture of chloroform, methanol, and water.
-
Triglyceride Quantification: The extracted lipids are dried and dissolved in isopropanol. Triglyceride levels are then measured using a commercial colorimetric assay kit.
-
Data Normalization: The triglyceride content is normalized to the total protein content of the cell lysate, determined by a BCA protein assay.
Lipid Droplet Staining and Visualization
-
Staining: Lipid droplets within cells can be stained using fluorescent dyes like BODIPY 493/503 or Oil Red O.
-
BODIPY Staining: Cells are fixed with 4% paraformaldehyde, washed with PBS, and then incubated with a BODIPY 493/503 solution (e.g., 1 µg/mL) for 15-30 minutes.
-
Oil Red O Staining: Fixed cells are incubated with a filtered Oil Red O solution (e.g., 0.3% in isopropanol) for 15-20 minutes.
-
-
Imaging: Stained lipid droplets are visualized using fluorescence microscopy or confocal microscopy.
-
Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number, size, and total area of lipid droplets per cell.
Gene Expression Analysis by RT-qPCR
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol), and cDNA is synthesized using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using SYBR Green master mix and primers specific for genes involved in lipogenesis (e.g., ACC, FAS, SCD-1) and lipolysis (e.g., ATGL). A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's regulation of lipid metabolism and a typical experimental workflow for evaluating lipid-modulating compounds.
Caption: Proposed mechanism of this compound in regulating lipid metabolism.
Caption: General experimental workflow for studying lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effect of nutraceuticals on lipid profile: a protocol for systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 5. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Curcumin on Lipid Profile and Glycemic Status of Patients with Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy of Resveratrol Supplementation on Glucose and Lipid Metabolism: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Flazin as a Nutraceutical for Lipid Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Flazin, a diet-derived bioactive constituent, as a potential nutraceutical for the management of lipid disorders. Its performance is objectively compared with established pharmaceutical interventions and other popular nutraceuticals, supported by available experimental data.
Executive Summary
This compound has demonstrated notable lipid-lowering effects in preclinical in vitro studies, primarily by promoting lipolysis and inhibiting lipogenesis. This results in a significant reduction of cellular triglycerides and lipid droplet accumulation. While these initial findings are promising, this compound's efficacy and safety profile require further validation through rigorous clinical trials. This guide contrasts the cellular mechanisms and quantitative effects of this compound with those of widely used lipid-lowering agents, including statins, fibrates, ezetimibe (B1671841), and PCSK9 inhibitors, as well as other nutraceuticals like berberine, red yeast rice, and omega-3 fatty acids.
Comparative Data on Lipid Modulation
The following tables summarize the quantitative effects of this compound and its comparators on key lipid parameters based on available in vitro data. It is important to note that experimental conditions, such as cell types and compound concentrations, may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: Effect on Cellular Triglyceride and Neutral Lipid Content
| Compound/Drug | Cell Line | Treatment Condition | % Decrease in Triglycerides | % Decrease in Neutral Lipids | Citation(s) |
| This compound | HK-2 | 40-80 µM | 12.0 - 22.4% | 17.4 - 53.9% | [1][2] |
| Berberine | HepG2 | Not specified | Significant reduction | Not specified | [3] |
| Omega-3 FAs | Hepatocytes | Not specified | Significant reduction in synthesis | Not specified | [4] |
| Fenofibrate | Hepatocytes | Not specified | Data not directly comparable | Not specified | |
| Atorvastatin | Not specified | Not specified | Data not directly comparable | Not specified |
Table 2: Effect on Cellular Cholesterol and LDL Uptake
| Compound/Drug | Cell Line | Treatment Condition | Effect on Cholesterol/LDL Uptake | Citation(s) |
| Simvastatin | Jurkat | 20 µM | Significant decrease in cellular cholesterol | [5] |
| Ezetimibe | Caco-2 | Not specified | Modest decrease in micellar cholesterol uptake; marked prevention of esterification | [6] |
| PCSK9 Inhibitor | HepG2 | 20 µg/mL PCSK9 | 69% decrease in LDL uptake (by PCSK9); antibody reversed this effect | [7] |
| Red Yeast Rice | Not specified | Not specified | Inhibition of cholesterol synthesis | [8] |
| Berberine | HepG2 | Not specified | Inhibition of cholesterol synthesis | [9] |
Table 3: Effect on Gene Expression Related to Lipid Metabolism
| Compound/Drug | Target Gene(s) | Effect | Citation(s) |
| This compound | ATGL | Upregulation | [2] |
| ACC, FAS, SCD-1 | Downregulation | [2] | |
| Berberine | ACC, FAS, GPAT, HMGR | Downregulation | [3] |
| mCAD | Upregulation | [3] | |
| Omega-3 FAs | SREBP-1c | Suppression of insulin-induced transcription | [5] |
Mechanisms of Action and Signaling Pathways
The lipid-lowering effects of this compound and its comparators are mediated by distinct molecular mechanisms and signaling pathways.
This compound
This compound appears to exert its effects by modulating the expression of key genes involved in lipid metabolism. It promotes the breakdown of triglycerides (lipolysis) by upregulating Adipose Triglyceride Lipase (B570770) (ATGL) and inhibits the synthesis of new fatty acids (lipogenesis) by downregulating Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1)[2].
Pharmaceutical Comparators
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[10][11]. This leads to decreased intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.
Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism[12][13]. Activation of PPARα leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, leading to higher HDL cholesterol levels.
Ezetimibe inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine[14][15]. By blocking this transporter, ezetimibe reduces the amount of dietary and biliary cholesterol absorbed into the bloodstream.
PCSK9 inhibitors are monoclonal antibodies that bind to proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 normally promotes the degradation of LDL receptors in the liver. By inhibiting PCSK9, these drugs increase the number of available LDL receptors on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the blood[16][17].
Nutraceutical Comparators
Berberine activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[1][18]. AMPK activation leads to the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation, thereby reducing lipid accumulation.
Red yeast rice contains monacolin K, which is structurally identical to the statin drug lovastatin[19]. Its primary mechanism of action is the inhibition of HMG-CoA reductase, the same target as statins, leading to reduced cholesterol synthesis.
Omega-3 fatty acids, particularly EPA and DHA, reduce triglyceride levels primarily by suppressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes in the liver[5][20]. This leads to decreased hepatic triglyceride synthesis and secretion.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Cell Line: Human kidney proximal tubular epithelial cells (HK-2) or human hepatoma cells (HepG2) are commonly used for in vitro lipid metabolism studies.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Lipid Overload Induction: To mimic hyperlipidemic conditions, cells are often treated with fatty acids such as palmitic acid (PA) or oleic acid (OA) at concentrations ranging from 100 to 500 µM for 24-48 hours.
-
Compound Treatment: this compound or comparator compounds are added to the culture medium at various concentrations (e.g., 1-100 µM) and incubated for a specified period (e.g., 24 hours) along with the fatty acid treatment.
Quantification of Cellular Triglycerides
A common method for quantifying intracellular triglycerides is through a colorimetric or fluorometric assay.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in PBS).
-
Enzymatic Hydrolysis: The cell lysate is incubated with a lipase enzyme to hydrolyze the triglycerides into glycerol and free fatty acids.
-
Glycerol Oxidation: The released glycerol is then oxidized by glycerol dehydrogenase, which is coupled to the generation of a product that can be detected.
-
Detection: The absorbance or fluorescence of the final product is measured using a microplate reader.
-
Quantification: The triglyceride concentration is determined by comparing the signal from the samples to a standard curve generated with known concentrations of a triglyceride standard.
Lipid Droplet Staining (Oil Red O)
Oil Red O is a fat-soluble dye used to visualize neutral lipids within cells.
-
Cell Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Cells are washed with PBS and then incubated with 60% isopropanol (B130326) for 5 minutes.
-
Staining: A freshly prepared and filtered Oil Red O working solution is added to the cells and incubated for 15-30 minutes at room temperature.
-
Washing: The staining solution is removed, and the cells are washed extensively with distilled water to remove excess stain.
-
Counterstaining (Optional): The cell nuclei can be counterstained with a nuclear stain like hematoxylin (B73222) or DAPI for better visualization of cellular structures.
-
Microscopy: The coverslips are mounted on glass slides, and the stained lipid droplets (appearing as red-orange spheres) are visualized and quantified using light or fluorescence microscopy and image analysis software.
Gene Expression Analysis (Quantitative RT-PCR)
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (e.g., ATGL, ACC, FAS, SCD-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Conclusion and Future Directions
The available in vitro evidence suggests that this compound is a promising nutraceutical candidate for managing lipid disorders, with a distinct mechanism of action centered on the regulation of lipogenesis and lipolysis. Its ability to reduce cellular triglyceride and lipid droplet accumulation warrants further investigation. However, to establish its clinical utility, it is imperative to conduct comprehensive studies that include:
-
In vivo animal studies: To evaluate the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of dyslipidemia.
-
Human clinical trials: To determine the optimal dosage, long-term safety, and efficacy of this compound in human subjects with lipid disorders.
-
Comparative efficacy studies: To directly compare the lipid-lowering effects of this compound with standard pharmaceutical and nutraceutical interventions in a clinical setting.
For researchers and drug development professionals, this compound represents a novel molecular entity with a potentially favorable mechanism of action for the treatment of metabolic diseases characterized by lipid dysregulation. Further exploration of its signaling pathways and molecular targets could unveil new therapeutic strategies for these conditions.
References
- 1. Berberine improves lipid dysregulation in obesity by controlling central and peripheral AMPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation [frontiersin.org]
- 3. Berberine metabolites exhibit triglyceride-lowering effects via activation of AMP-activated protein kinase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-3 polyunsaturated fatty acids suppress insulin-induced SREBP-1c transcription via reduced trans-activating capacity of LXRalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ezetimibe interferes with cholesterol trafficking from the plasma membrane to the endoplasmic reticulum in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Update on Berberine in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Red Yeast Rice for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Flazin and Other β-Carboline Alkaloids
This guide provides a detailed comparison of the β-carboline alkaloid Flazin with other prominent members of its class, namely Harmine and Harmaline. The comparison focuses on their distinct biological activities, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Compared β-Carboline Alkaloids
β-carboline alkaloids are a diverse group of indole (B1671886) alkaloids with a tricyclic pyrido[3,4-b]indole structure.[1][2] They are found in various plants, foods, and even within the human body, exhibiting a wide range of pharmacological properties.[1][3] This guide contrasts the activities of three key β-carbolines:
-
This compound: Identified as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, this compound is notably formed during the heating of foods containing L-tryptophan and carbohydrates.[3][4] Its primary recognized activity is the activation of the Keap1-Nrf2 antioxidant pathway.[3]
-
Harmine: A well-studied β-carboline, Harmine is known for its potent, reversible, and competitive inhibition of Monoamine Oxidase A (MAO-A) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[5][6]
-
Harmaline: Structurally similar to Harmine, Harmaline is also a potent MAO-A inhibitor.[5][7]
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data for this compound, Harmine, and Harmaline, highlighting their distinct pharmacological profiles. Direct comparative studies for this compound on key enzymatic targets like MAO-A and DYRK1A are not widely available; therefore, the comparison is based on their most prominently reported activities.
Table 1: Enzyme Inhibition and Pathway Activation Data
| Compound | Target | Activity Type | Value | Units |
| This compound | Keap1-Nrf2 Pathway | Activation | - | - |
| Harmine | MAO-A | Inhibition (Ki) | 5 | nM |
| DYRK1A | Inhibition (IC₅₀) | 33 - 80 | nM | |
| Harmaline | MAO-A | Inhibition (Ki) | 48 | nM |
Data compiled from multiple sources.[5][8][9]
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Value (IC₅₀) | Units |
| This compound | C3A (Human Hepatocyte) | Cytotoxicity | > 500 | µM |
| Harmine | HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | ~23-44* | µM |
*Value derived from IC₅₀ of 0.011–0.021 µmol/mL reported in the literature, assuming a molecular weight of 212.25 g/mol and a volume of 1 mL.[10] Note: Direct comparison is limited due to the use of different cell lines and experimental conditions.
Key Signaling Pathways and Mechanisms of Action
The distinct biological effects of these alkaloids stem from their interaction with different cellular signaling pathways.
This compound and the Keap1-Nrf2 Antioxidant Pathway
This compound is recognized as a potent activator of the Keap1-Nrf2 signaling pathway, a primary regulator of cellular defense against oxidative stress.[3] Under basal conditions, the transcription factor Nrf2 is bound by its repressor Keap1, which facilitates its degradation. This compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of numerous cytoprotective genes, including antioxidant enzymes like NQO1 and GSTP.[8]
Harmine/Harmaline and MAO-A Inhibition
Harmine and Harmaline are potent inhibitors of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine.[5][11][12] By inhibiting MAO-A, these alkaloids increase the synaptic concentration of these neurotransmitters, which is the basis for their antidepressant and psychoactive effects.[13]
Harmine and DYRK1A Inhibition
Harmine is also a potent inhibitor of DYRK1A, a kinase implicated in the pathology of neurodegenerative diseases like Alzheimer's.[2][3] DYRK1A contributes to the hyperphosphorylation of Tau protein, leading to neurofibrillary tangles, and the phosphorylation of Amyloid Precursor Protein (APP), which promotes the formation of amyloid-β plaques.[2] Harmine's inhibition of DYRK1A presents a therapeutic avenue for mitigating these pathological processes.
Detailed Experimental Protocols
This section provides methodologies for the key experiments cited in this guide, allowing for replication and validation of the presented data.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of a compound against MAO-A.
-
Principle: This assay measures the enzymatic activity of MAO-A by monitoring the conversion of a substrate, kynuramine (B1673886), into its fluorescent product, 4-hydroxyquinoline.[14][15] An inhibitor will reduce the rate of product formation.
-
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compound (e.g., Harmine, Harmaline, this compound) dissolved in DMSO
-
Clorgyline (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 310-320 nm, Emission: 390-400 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A enzyme, kynuramine, and serial dilutions of the test compound and positive control in potassium phosphate buffer. Ensure the final DMSO concentration is below 1%.
-
Plate Setup: In triplicate, add 50 µL of buffer (for blanks) or MAO-A enzyme solution to the wells.
-
Inhibitor Addition: Add 25 µL of buffer (for controls) or the appropriate test compound/positive control dilution to the wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the reader and monitor the increase in fluorescence over time (e.g., every minute for 20-30 minutes) at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
-
DYRK1A Kinase Inhibition Assay
This protocol outlines a non-radioactive, luminescence-based assay for measuring DYRK1A kinase activity and its inhibition.
-
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the enzyme's activity. An inhibitor will reduce the amount of ADP generated.[16]
-
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP
-
5X Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., Harmine) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the kinase reaction mixture containing DYRK1A enzyme and DYRKtide substrate in 1X Reaction Buffer.
-
Kinase Reaction: In a microplate, combine the kinase/substrate mixture with the test compound at various concentrations.
-
Reaction Initiation: Add ATP solution to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of a compound on a cell line, such as HepG2 cells.
-
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[17][18]
-
Materials:
-
HepG2 cells (or other desired cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom tissue culture plate
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell viability.
-
Summary and Conclusion
This compound, Harmine, and Harmaline, while all members of the β-carboline alkaloid family, exhibit markedly different pharmacological profiles.
-
This compound distinguishes itself through its activation of the cytoprotective Keap1-Nrf2 pathway and its remarkably low cytotoxicity. This profile suggests its potential as a chemopreventive or therapeutic agent for conditions involving oxidative stress.
-
Harmine and Harmaline are characterized as potent enzyme inhibitors, targeting MAO-A and, in the case of Harmine, DYRK1A.[5][8] These inhibitory activities are central to their well-documented effects on the central nervous system and their therapeutic potential in neurology and psychiatry.
For researchers in drug development, this comparison underscores the structural and functional diversity within the β-carboline class. While Harmine and its analogs offer established scaffolds for developing potent enzyme inhibitors, this compound provides a promising lead for developing activators of cellular defense mechanisms. Future research should aim to conduct direct comparative studies of this compound on key enzymatic targets to fully elucidate its pharmacological spectrum relative to other β-carbolines.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer Disease | Inhibition of Dyrk1A Attenuates LPS-Induced Neuroinflammation via the TLR4/NF-κB P65 Signaling Pathway | springermedicine.com [springermedicine.com]
- 5. mdpi.com [mdpi.com]
- 6. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 12. MAO-A and MAO-B: Neurotransmitter levels, genetics, and warrior gene studies [geneticlifehacks.com]
- 13. Frontiers | Regulatory Pathways of Monoamine Oxidase A during Social Stress [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DYRK1A Kinase Enzyme System [promega.jp]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Flazin's Effect on Triglyceride Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data on Flazin's effect on triglyceride levels with established triglyceride-lowering therapies. The information is intended to support research and development efforts in the field of lipid metabolism.
Executive Summary
This compound, a diet-derived bioactive constituent, has demonstrated potential in regulating lipid metabolism at a cellular level. In vitro studies show a significant reduction in cellular triglycerides, suggesting a mechanism involving the promotion of lipolysis and inhibition of lipogenesis.[1][2] However, it is crucial to note that all current data on this compound is preclinical. In contrast, established therapies such as statins, fibrates, niacin, and omega-3 fatty acids have undergone extensive clinical trials and have well-documented effects on plasma triglyceride levels in humans. This guide will present the available data for this compound and compare its preclinical profile with the clinical profiles of these established treatments.
Data Presentation: Quantitative Effects on Triglyceride Levels
The following tables summarize the quantitative data on the triglyceride-lowering effects of this compound in a cellular model and the typical clinical efficacy of standard-of-care medications.
Table 1: Preclinical Efficacy of this compound on Cellular Triglyceride and Lipid Droplet Content [1][2]
| Parameter | Cell Model | Treatment Group | Concentration | % Reduction vs. Control |
| Cellular Triglyceride Content | HK-2 cells + Palmitic Acid | This compound | 40 µM | 12.0% |
| HK-2 cells + Palmitic Acid | This compound | 80 µM | 22.4% | |
| HK-2 cells + Oleic Acid | This compound | 40 µM | 15.2% | |
| HK-2 cells + Oleic Acid | This compound | 80 µM | 20.1% | |
| Neutral Lipid Content | HK-2 cells + Palmitic Acid | This compound | 40 µM | 17.4% |
| HK-2 cells + Palmitic Acid | This compound | 80 µM | 48.2% | |
| HK-2 cells + Oleic Acid | This compound | 40 µM | 28.4% | |
| HK-2 cells + Oleic Acid | This compound | 80 µM | 53.9% | |
| Lipid Droplet Size | HK-2 cells + Palmitic Acid | This compound | 80 µM | 31.9% |
| HK-2 cells + Oleic Acid | This compound | 80 µM | 35.3% |
Table 2: Clinical Efficacy of Standard Triglyceride-Lowering Therapies
| Drug Class | Examples | Typical Triglyceride Reduction (in humans) | Key Mechanism of Action |
| Statins | Atorvastatin, Rosuvastatin | 10-30% | Inhibit HMG-CoA reductase, decreasing VLDL production. |
| Fibrates | Fenofibrate, Gemfibrozil | 20-50% | Activate PPARα, increasing lipolysis and fatty acid oxidation. |
| Niacin | Nicotinic Acid | 15-35% | Inhibits DGAT2, reducing VLDL synthesis and secretion. |
| Omega-3 Fatty Acids | Icosapent ethyl, Omega-3-acid ethyl esters | 20-45% (at 4g/day) | Reduce hepatic VLDL synthesis and enhance triglyceride clearance. |
Experimental Protocols: this compound In Vitro Studies
The following protocols are based on the methodology described in the primary research on this compound's lipid-lowering effects.[1][2]
Cell Culture and Treatment
-
Cell Line: Human kidney proximal tubular epithelial (HK-2) cells were used.
-
Culture Conditions: Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of Lipid Accumulation: To simulate lipid overload, HK-2 cells were treated with either 200 µM palmitic acid (PA) or 200 µM oleic acid (OA) for 24 hours.
-
This compound Treatment: this compound was co-administered with the fatty acids at concentrations of 40 µM and 80 µM for 24 hours.
Quantification of Cellular Triglycerides
-
Lipid Extraction: After treatment, cellular lipids were extracted using a modified Bligh and Dyer method.
-
Mass Spectrometry: The extracted lipids were analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the total cellular triglyceride content.
Neutral Lipid Staining and Lipid Droplet Analysis
-
Staining: Neutral lipids within the cells were stained with Oil Red O, a lipid-soluble dye.
-
Imaging: Stained cells were visualized using light microscopy.
-
Quantification: The intensity of the Oil Red O staining was quantified to determine the neutral lipid content. The size and number of lipid droplets were analyzed using image analysis software.
Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from the treated cells.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in lipolysis (e.g., ATGL) and lipogenesis (e.g., ACC, FAS, SCD-1) were measured by qRT-PCR to elucidate the potential mechanism of action of this compound.
Mandatory Visualizations
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in regulating cellular triglyceride levels.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Experimental workflow for evaluating this compound's effect on lipid metabolism.
Comparison and Concluding Remarks
The preclinical data for this compound are promising, indicating a direct effect on cellular lipid metabolism. The observed reduction in cellular triglycerides of up to 22.4% is noteworthy.[1][2] However, it is essential to interpret these findings with caution. In vitro results in a single cell line do not always translate to in vivo efficacy and safety in humans.
Established therapies for hypertriglyceridemia have demonstrated their efficacy in large-scale clinical trials, leading to significant reductions in plasma triglyceride levels and, in some cases, cardiovascular risk. For instance, fibrates and high-dose omega-3 fatty acids can lower triglycerides by up to 50%.
Future research on this compound should focus on:
-
In vivo studies: Animal models are necessary to evaluate the systemic effects of this compound on plasma lipid profiles, assess its bioavailability and pharmacokinetics, and identify potential off-target effects.
-
Mechanism of action: Further studies are needed to confirm the proposed mechanism of action and to identify the specific molecular targets of this compound.
-
Comparative studies: Once a safe and effective in vivo dose is established, direct comparisons with existing triglyceride-lowering agents would be highly valuable.
References
Flazin: A Comparative Analysis of a Novel Non-Enzymatic Protein Glycation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flazin, a novel alkaloid, with other established non-enzymatic protein glycation inhibitors. The information presented is supported by experimental data to assist researchers and professionals in the fields of drug discovery and development in assessing its potential.
Introduction to Non-Enzymatic Protein Glycation
Non-enzymatic protein glycation, also known as the Maillard reaction, is a significant post-translational modification where reducing sugars react with the amino groups of proteins, lipids, and nucleic acids.[1][2] This process leads to the formation of early-stage Amadori products which then undergo a series of irreversible reactions to form Advanced Glycation End-products (AGEs).[2] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes mellitus and its complications, neurodegenerative disorders, and the aging process.[1][3] Inhibiting this pathway is a key therapeutic strategy to mitigate the detrimental effects of AGEs.
This compound, an alkaloid isolated from cherry tomato juice, has emerged as a promising novel inhibitor of non-enzymatic protein glycation.[3][4][5][6] This guide will compare the in vitro efficacy of this compound with the well-established inhibitor, Aminoguanidine.
Comparative Efficacy of Glycation Inhibitors
The inhibitory potential of this compound against the formation of AGEs has been evaluated in vitro using bovine serum albumin (BSA) and bovine pancreas insulin (B600854) (BPI) as model proteins.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the potency of this compound and Aminoguanidine.
| Inhibitor | Protein Model | Glycating Agent | IC50 (μM) | Reference |
| This compound | BSA | D-Glucose/D-Fructose | 85.31 ± 0.68 | [3][7] |
| Aminoguanidine | BSA | D-Glucose/D-Fructose | 953.15 ± 6.46 | [3] |
Lower IC50 values indicate greater potency.
In addition to its anti-glycation activity, this compound has also been shown to be a potent scavenger of peroxynitrite anions, which are involved in protein nitration, a process often associated with glycation in diabetic complications.[4][5]
Mechanism of Action
The process of non-enzymatic protein glycation involves a series of complex reactions. The initial step is the formation of a Schiff base from the reaction of a reducing sugar with a protein's free amino group. This is followed by a rearrangement to form a more stable Amadori product, which then undergoes further reactions to form irreversible AGEs.[1][2]
Figure 1. Simplified pathway of non-enzymatic protein glycation and points of inhibition.
Molecular dynamics simulations have suggested that this compound interacts with key amino acid residues in insulin (Phe1, Val2, Tyr26, and Lys29) that are crucial for glycation and dimerization, thereby inhibiting the process.[4][5]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the inhibitory activity of this compound and other compounds on non-enzymatic protein glycation.
In Vitro Bovine Serum Albumin (BSA) Glycation Assay
This assay is a widely used method to screen for inhibitors of AGEs formation.
Objective: To determine the inhibitory effect of a test compound on the glycation of BSA induced by reducing sugars.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-(-)-fructose and D-(+)-glucose
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Sodium azide (B81097) (0.02% w/w)
-
Test compounds (e.g., this compound, Aminoguanidine) dissolved in 10% Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction solution by dissolving BSA to a final concentration of 10 mg/mL in 50 mM sodium phosphate buffer (pH 7.4).
-
Add D-(-)-fructose and D-(+)-glucose to the BSA solution to a final concentration of 200 mM each.
-
Add sodium azide to a final concentration of 0.02% (w/w) to prevent microbial growth.
-
Dispense the reaction solution into wells of a 96-well plate.
-
Add various concentrations of the test compounds (dissolved in 10% DMSO) to the respective wells. A positive control (e.g., Aminoguanidine-HCl) and a negative control (vehicle only) should be included.
-
Incubate the reaction mixtures at 37°C for 7 days in the dark.[4]
-
After incubation, measure the fluorescence intensity of the AGEs formed at an excitation wavelength of 320 nm and an emission wavelength of 410 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100
References
- 1. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role of Protein Glycation in the Amyloid Aggregation Process [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Affiniti Research [affiniti-res.com]
Safety Operating Guide
Navigating the Safe Disposal of Flazin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Flazin, a non-enzymatic protein glycation inhibitor used in various research applications. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.
This compound, a heterocyclic compound, is utilized in research for its potential therapeutic properties, including its role as a xanthine (B1682287) oxidase inhibitor and its effects on lipid disorders.[1] Due to its biologically active nature, proper handling and disposal are crucial to prevent potential environmental and health hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific environmental health and safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound.[2] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and its contaminated materials involves a systematic approach of segregation, containment, and labeling, followed by disposal through an approved hazardous waste program.
1. Waste Identification and Segregation:
-
Identify all this compound waste streams: This includes unused or expired solid this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, vials, and cleaning materials).
-
Segregate waste types: Do not mix solid this compound waste with liquid waste. Furthermore, do not combine this compound waste with other incompatible chemical waste streams to avoid hazardous reactions.[3]
2. Containment and Storage:
-
Use appropriate containers: All this compound waste must be collected in designated, leak-proof, and chemically compatible containers.[4] For liquid waste, use containers with secure screw-on caps.[3] Do not overfill liquid waste containers; leave at least 20% headspace to allow for expansion.[3]
-
Secondary containment: Store waste containers in a secondary container, such as a lab tray or bin, to contain any potential spills or leaks.[4]
-
Designated storage area: Store all this compound waste in a designated and clearly marked hazardous waste accumulation area within the laboratory.
3. Labeling of Waste Containers:
-
Clear and accurate labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
Identify contents: The label must include the full chemical name, "this compound," and the concentration if it is in a solution. For mixtures, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[3][5]
-
Contact information: Include the name of the principal investigator and the laboratory location.[5]
4. Disposal of Empty Containers:
-
Triple-rinse procedure: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
Deface labels: After triple-rinsing and air-drying, completely remove or deface the original product label.[6] The clean, defaced container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
5. Arranging for Final Disposal:
-
Contact your EHS department: Once your waste containers are properly filled, sealed, and labeled, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7]
-
Do not dispose of this compound down the drain or in regular trash: this compound is not suitable for sewer or solid waste disposal.[3][5]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 100041-05-2 |
| Molecular Formula | C₁₇H₁₂N₂O₄ |
| Molecular Weight | 308.29 g/mol |
| Appearance | Light yellow solid |
| Purity | 99.64% |
Experimental Protocols and Workflows
Below are diagrams illustrating the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
Caption: Procedure for disposing of empty this compound containers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 100041-05-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling Protocols for "Flazin" (Potent Cytotoxic Compound)
Disclaimer: "Flazin" is treated as a representative potent cytotoxic agent, as no specific chemical entity with this name is registered. The following guidance is based on established safety protocols for handling highly potent, powdered pharmaceutical compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with. In the absence of an SDS, the stringent precautions outlined below must be followed.
Occupational exposure to potent cytotoxic agents can occur through inhalation of aerosols or particles, skin contact, and accidental ingestion.[1] These substances are often carcinogenic, mutagenic, or teratogenic, necessitating strict adherence to safety protocols to protect all personnel.[2][3]
Risk Assessment and Control
A thorough risk assessment is mandatory before commencing any work with this compound.[4][5] This involves identifying hazards, evaluating risks, and implementing control measures.[6] The hierarchy of controls should be followed: elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).[7]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure during handling.[1] All personnel must receive training on the proper donning and doffing of PPE.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves compliant with ASTM D6978-05.[1][8] | Provides a robust barrier against chemical permeation. Double-gloving offers added protection in case of a breach in the outer glove.[1] |
| Inner glove under gown cuff, outer glove over cuff.[1] | Prevents skin exposure at the wrist. | |
| Gown | Disposable, impermeable gown with a solid front and long sleeves.[1] | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Full-face shield or safety goggles worn with a fluid-resistant mask.[9] | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the risk assessment, especially when handling powders outside of a containment device. | Prevents inhalation of hazardous airborne particles.[10] |
| Additional PPE | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory area.[1] |
Operational Plans: Step-by-Step Guidance
Preparation and Compounding
All handling of open powders or concentrated solutions of this compound must occur within a designated containment primary engineering control (C-PEC).[11]
-
Work Surface Preparation : The work surface inside the containment device should be covered with a disposable, plastic-backed absorbent pad. This pad should be replaced after each batch or in the event of a spill.[9]
-
Compounding : If crushing tablets or reconstituting powders, perform these actions within a biological safety cabinet (BSC) or a glove box isolator to minimize aerosol generation.[9][11]
-
Tool and Equipment Use : Utilize syringes and IV connections with Luer-lock fittings to prevent leakage.[1]
Spill Management
A cytotoxic spill kit must be readily available in all areas where this compound is handled.[1] In the event of a spill, immediate action is crucial.
-
Cordon Off Area : Immediately secure the area to prevent exposure to others.[1][3]
-
Don PPE : Use the full complement of PPE from the spill kit.
-
Contain Spill : Use the absorbent materials from the kit to contain the spill, working from the outside in.
-
Clean Area : Clean the area as per the instructions in the spill kit, which typically involves a detergent and a disinfectant.
-
Dispose of Waste : All materials used for cleanup are considered cytotoxic waste and must be disposed of accordingly.[1]
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be segregated, labeled, and disposed of according to institutional and regulatory guidelines.[2][12] High-temperature incineration is the required disposal method for cytotoxic waste.[13][14]
Table 2: Cytotoxic Waste Disposal Containers
| Waste Type | Container Specification | Labeling |
| Sharps | Rigid, puncture-resistant, leak-proof container with a purple lid.[2] | Clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".[12] |
| Contaminated PPE & Materials | Leak-proof plastic bags (minimum 2mm thick for polypropylene) or rigid, leak-proof containers.[12] Containers are often color-coded purple.[2][14] | Clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".[12] |
| Liquid & Solid Waste | Designated, sealed, and leak-proof containers.[1] | Clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".[12] |
Visual Protocols and Workflows
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Relationships in this compound Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ilcdover.com [ilcdover.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. danielshealth.ca [danielshealth.ca]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 14. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
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